molecular formula C3H2ClN3O2 B1436746 3-Chloro-5-nitro-1H-pyrazole CAS No. 1369959-12-5

3-Chloro-5-nitro-1H-pyrazole

Cat. No.: B1436746
CAS No.: 1369959-12-5
M. Wt: 147.52 g/mol
InChI Key: IAPLHVWLDQZZOU-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C3H2ClN3O2 and its molecular weight is 147.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPLHVWLDQZZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Chloro-5-nitro-1H-pyrazole: Synthesis, Reactivity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in drug design.[1] This guide focuses on a particularly valuable derivative: 3-Chloro-5-nitro-1H-pyrazole .

The strategic placement of a chloro group and a nitro group on this core transforms it into a highly versatile and reactive building block. The chloro atom serves as an excellent leaving group for nucleophilic substitution and a handle for transition-metal-catalyzed cross-coupling reactions, while the strongly electron-withdrawing nitro group significantly modulates the electronic character of the pyrazole ring, activating it for specific transformations.[1]

This document provides an in-depth analysis of this compound, intended for researchers and drug development professionals. We will delve into its fundamental properties, provide a validated synthesis protocol, explore its chemical reactivity, and present a practical experimental workflow demonstrating its utility in a key reaction for drug discovery.

Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical identity is paramount for its successful application in synthesis. The core properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1369959-12-5[3][4][5]
Molecular Formula C₃H₂ClN₃O₂[6]
Molecular Weight 147.52 g/mol Calculated
Appearance Yellow Solid[5]
Storage Temperature 2-8°C, Inert atmosphere[7]
¹H NMR δ 14.96 (bs, 1H), 7.30 (s, 1H) (400 MHz, DMSO-d₆)[5]

Synthesis and Safe Handling

The reliable synthesis and safe handling of key intermediates are critical for any research and development pipeline. This section outlines a proven synthetic method for this compound and details the necessary safety protocols.

Synthetic Route: Thermal Rearrangement

The compound is accessible via a thermal rearrangement of its isomer, 3-chloro-1-nitro-1H-pyrazole.[5] This process is typically conducted in a high-boiling point, inert solvent within a sealed reaction vessel to manage the required temperature.

A 3-chloro-1-nitro-1H-pyrazole B This compound A->B Anisole, 140°C Autoclave

Caption: Synthetic pathway for this compound.

Detailed Laboratory Synthesis Protocol

This protocol is adapted from established procedures and is designed for reproducibility.[5]

Materials:

  • 3-chloro-1-nitro-1H-pyrazole (1.0 eq)

  • Anisole (approx. 5 mL per gram of starting material)

  • Hexane (for precipitation and washing)

  • Autoclave or sealed pressure vessel

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Reaction Setup: Dissolve 3-chloro-1-nitro-1H-pyrazole (e.g., 4.0 g, 27 mmol) in anisole (20 mL) in a suitable glass liner.

  • Sealing: Place the glass liner into an autoclave and seal the vessel according to the manufacturer's specifications.

  • Heating: Heat the reaction system to 140 °C. Maintain this temperature with continuous stirring overnight. Causality Note: The high temperature provides the activation energy for the thermal rearrangement of the nitro group from the N1 to the C5 position.

  • Cooling & Precipitation: After the reaction is complete (monitored by TLC or LC-MS if possible), cool the reaction mixture to 0 °C using an ice bath.

  • Isolation: Dilute the cooled mixture with hexane (e.g., 200 mL). The addition of a non-polar solvent causes the polar product to precipitate. Continue stirring at 0 °C for 30 minutes to maximize precipitation.

  • Filtration & Washing: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold hexane (e.g., 10 mL) to remove residual anisole.

  • Drying: Dry the isolated solid under vacuum to yield this compound as a yellow solid.[5]

Safety & Handling Precautions

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.[7] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
STOT, Single ExposureH335May cause respiratory irritation

Mandatory Precautions:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[9]

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its predictable and exploitable reactivity, making it a powerful intermediate for building molecular complexity.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrazole ring is activated by the potent electron-withdrawing nitro group. This makes the chloro-substituent at the C3 position an excellent leaving group, susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is a cornerstone for introducing diversity into the pyrazole scaffold.

  • Cross-Coupling Reactions: The C-Cl bond provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds, allowing for the connection of the pyrazole core to other aromatic or aliphatic fragments.

  • Reduction of the Nitro Group: The nitro group can be chemically reduced to an amine. This newly formed amino group can then be used for a host of further functionalizations, such as amide bond formation, sulfonamide synthesis, or diazotization, dramatically expanding the synthetic possibilities.

This dual functionality allows for a combinatorial approach to library synthesis, where one functional group can be reacted selectively while preserving the other for a subsequent transformation, a highly desirable strategy in lead optimization.[1][2]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To demonstrate the practical utility of this compound, this section details a representative workflow for a Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning transformation that is indispensable in the pharmaceutical industry.

Rationale: This reaction is chosen for its robustness, functional group tolerance, and its proven track record in creating carbon-carbon bonds between sp²-hybridized centers, a common structural motif in drug molecules.

cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification A This compound F Combine all reactants in a flask. Purge with N₂ or Ar. A->F B Arylboronic Acid (e.g., Phenylboronic Acid) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Heat reaction mixture (e.g., 80-100 °C) with stirring. F->G H Monitor reaction progress (TLC or LC-MS). G->H I Cool to RT. Perform aqueous workup (e.g., extraction with EtOAc). H->I J Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. I->J K Purify via column chromatography. J->K L Final Product: 3-Aryl-5-nitro-1H-pyrazole K->L

Caption: General workflow for a Suzuki cross-coupling reaction.

Step-by-Step Suzuki Coupling Protocol

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed dioxane and water solvent mixture via syringe. Causality Note: The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 3-aryl-5-nitro-1H-pyrazole product.

Conclusion

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its dual-handle reactivity make it an exceptionally valuable starting point for the rapid generation of diverse and novel pyrazole-based compounds. A thorough understanding of its handling and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for new therapeutic agents.

References

Synthesis and characterization of 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-nitro-1H-pyrazole

Foreword: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in contemporary medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a cornerstone for designing molecules with a vast spectrum of biological activities, from anti-inflammatory agents like celecoxib to novel anticancer drugs.[1]

The strategic introduction of specific functional groups onto the pyrazole core dramatically expands its synthetic utility. Halogenated and nitrated pyrazoles, in particular, are highly valued as versatile intermediates. The electron-withdrawing nature of the nitro group and the utility of the chloro group as a leaving group in nucleophilic substitution reactions open gateways to a diverse library of complex derivatives.[3][4] This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of this compound, a key building block for advanced chemical synthesis.

Part 1: A Logic-Driven Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 3-amino-1H-pyrazole. This strategy is predicated on two cornerstone transformations in aromatic chemistry: electrophilic nitration followed by a Sandmeyer reaction.

  • Regioselective Nitration: The first step involves the nitration of the pyrazole ring. The directing effects of the existing amino group and the ring nitrogens must be carefully considered to achieve the desired 5-nitro isomer.

  • Diazotization and Chlorination: The second step transforms the amino group into a chloro group. The Sandmeyer reaction is the method of choice for this conversion, offering high yields and reliability.[5] It proceeds via an aryl diazonium salt intermediate, which is then catalytically converted to the aryl chloride using a copper(I) salt.[6]

The entire workflow is designed to be a self-validating system, where the successful isolation and characterization of the intermediate provide a quality checkpoint before proceeding to the final, more sensitive Sandmeyer reaction.

Visualized Synthetic Workflow

Synthesis_Workflow Start 3-Amino-1H-pyrazole Intermediate 3-Amino-5-nitro-1H-pyrazole Start->Intermediate Step 1: Nitration (HNO₃ / H₂SO₄) Diazonium Diazonium Salt Intermediate (in situ) Intermediate->Diazonium Step 2a: Diazotization (NaNO₂, aq. HCl, 0-5 °C) FinalProduct This compound Diazonium->FinalProduct Step 2b: Sandmeyer Reaction (CuCl / aq. HCl)

Caption: Synthetic pathway for this compound.

Part 2: Experimental Protocols and Mechanistic Insights

Disclaimer: All chemical procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. A thorough risk assessment should be performed before commencing any work.

Step 1: Synthesis of 3-Amino-5-nitro-1H-pyrazole (Intermediate)

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid (H₂SO₄).

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature between 0 °C and 5 °C.

  • Substrate Addition: While maintaining the low temperature, slowly and portion-wise add 3-amino-1H-pyrazole (1.0 eq). Stir the mixture until all the solid has dissolved. The formation of the pyrazolium salt is an exothermic process, and careful temperature control is critical to prevent unwanted side reactions.

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (20 mL) in a separate beaker, cooled in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the pyrazole solution via the dropping funnel. The internal temperature must be strictly maintained below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.

  • Drying: Dry the resulting solid, 3-amino-5-nitro-1H-pyrazole, in a vacuum oven at 50-60 °C.

Expertise & Causality:

  • Sulfuric Acid as Solvent and Catalyst: Sulfuric acid serves a dual purpose. It protonates the pyrazole, and more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Temperature Control: Low temperatures are crucial to control the rate of this highly exothermic reaction and to prevent over-nitration or degradation of the starting material.

Step 2: Synthesis of this compound via Sandmeyer Reaction

Protocol:

  • Diazotization Setup: In a 500 mL beaker, suspend the dried 3-amino-5-nitro-1H-pyrazole (1.0 eq) from Step 1 in a mixture of concentrated hydrochloric acid (HCl, 4.0 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the pyrazole suspension. The tip of the addition funnel should be below the surface of the liquid to ensure immediate reaction. Maintain the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid. A positive test with starch-iodide paper (which turns blue-black) will indicate a slight excess of nitrous acid, signaling the completion of diazotization.

  • Catalyst Preparation: In a separate 1 L flask, dissolve copper(I) chloride (CuCl, 1.5 eq) in concentrated hydrochloric acid (3.0 eq).

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Step 2 to the CuCl solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. The rate of addition should be controlled to keep the foaming manageable.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours, and then gently heat to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The crude product often precipitates. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Expertise & Causality:

  • Diazotization: This critical step converts the primary amine into an excellent leaving group (N₂). The reaction must be performed at low temperatures because diazonium salts are unstable and can decompose prematurely at higher temperatures.[5]

  • Copper(I) Catalyst: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5][6] The Cu(I) catalyst initiates the process by a single-electron transfer to the diazonium salt, which then loses dinitrogen gas to form an aryl radical. This radical abstracts a chlorine atom from a Cu(II) species, regenerating the Cu(I) catalyst and forming the final product.

Part 3: Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are typical for this compound.

Data Presentation: Physicochemical and Spectroscopic Properties
Parameter Expected Observation Rationale / Key Features
Appearance Pale yellow to off-white crystalline solidCharacteristic of many nitroaromatic compounds.
Melting Point Literature values should be consulted for comparison.A sharp melting point range indicates high purity.
¹H NMR A single sharp singlet, typically δ 7.0-8.0 ppm (in DMSO-d₆). A broad singlet for the N-H proton at higher ppm.Corresponds to the single proton at the C4 position of the pyrazole ring. The N-H proton is exchangeable with D₂O.
¹³C NMR Three distinct signals for the pyrazole ring carbons.C3 and C5 will be significantly downfield due to the attached electronegative Cl and NO₂ groups. C4 will be the most upfield of the ring carbons.
IR Spectroscopy ~3100-3300 cm⁻¹ (N-H stretch)~1530-1560 cm⁻¹ (asymmetric NO₂ stretch)~1340-1370 cm⁻¹ (symmetric NO₂ stretch)~1450-1500 cm⁻¹ (C=N stretch)~750-850 cm⁻¹ (C-Cl stretch)Confirms the presence of all key functional groups in the molecule.[7][8]
Mass Spec. (EI) Molecular ion peak (M⁺) showing a characteristic M / M+2 isotopic pattern of ~3:1.The isotopic signature for chlorine (³⁵Cl and ³⁷Cl) is a definitive confirmation of the presence of one chlorine atom.

Part 4: Safety and Handling

  • Reagents: Concentrated acids (H₂SO₄, HNO₃, HCl) are highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Handle all reagents with extreme care in a fume hood.

  • Product: While the specific toxicology of this compound is not widely documented, nitroaromatic compounds should be handled as potentially toxic and energetic. Avoid creating dust and use appropriate containment procedures.

  • Reaction Hazards: Both the nitration and the Sandmeyer reaction are exothermic and involve potentially unstable intermediates (diazonium salt). Strict temperature control and slow, controlled addition of reagents are paramount to ensure safety.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of this compound, a valuable heterocyclic building block. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare this compound in high purity. The comprehensive characterization data provided serves as a benchmark for validating the final product, ensuring its quality for subsequent applications in drug discovery, agrochemicals, and materials science.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Signature of a Key Heterocycle

As a Senior Application Scientist, the elucidation of molecular structures through spectroscopic techniques is a cornerstone of our daily work. Among the vast landscape of heterocyclic compounds, pyrazoles and their derivatives hold a significant position due to their wide-ranging applications in medicinal chemistry and materials science. 3-Chloro-5-nitro-1H-pyrazole, in particular, presents an intriguing case for spectroscopic analysis. The presence of a halogen, a nitro group, and the inherent aromaticity of the pyrazole ring all contribute to a unique molecular fingerprint. This guide is designed to provide a comprehensive technical overview of the spectroscopic data (NMR, IR, and MS) for this compound, moving beyond a simple listing of data to explain the underlying principles and experimental considerations that are crucial for accurate interpretation. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to confidently identify and characterize this important molecule.

Molecular Structure and Spectroscopic Overview

This compound is a five-membered aromatic heterocycle characterized by the presence of a chlorine atom at the 3-position and a nitro group at the 5-position. The tautomeric nature of the pyrazole ring means the proton on the nitrogen can reside on either N1 or N2, leading to two possible tautomers. However, for the purpose of this guide, we will consider the 1H-pyrazole tautomer as the predominant form for spectroscopic discussion.

Caption: Molecular structure of this compound.

The combination of NMR, IR, and MS spectroscopy provides a powerful toolkit for the unambiguous identification and structural elucidation of this molecule. Each technique probes different aspects of the molecular structure, and together they offer a complementary and comprehensive analytical picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, with key signals corresponding to the N-H proton and the C4-H proton.

Predicted ¹H NMR Data:

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
N-H~14.96Broad Singlet1H
C4-H~7.30Singlet1H

Note: The predicted chemical shifts are based on available data for this compound in DMSO-d₆.[1]

Interpretation and Causality:

  • N-H Proton: The significant downfield shift of the N-H proton is a hallmark of pyrazoles and is attributed to a combination of factors. The proton is attached to a nitrogen atom within an aromatic system, which deshields it. Furthermore, in a polar aprotic solvent like DMSO, strong hydrogen bonding with the solvent molecules occurs, leading to a further downfield shift and signal broadening. The broadness of the peak is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

  • C4-H Proton: The proton at the C4 position is the only proton directly attached to the pyrazole ring's carbon framework. Its chemical shift in the aromatic region is expected due to the aromatic nature of the pyrazole ring. The singlet multiplicity arises from the absence of any adjacent protons to couple with.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C3~145-150
C4~110-115
C5~155-160

Note: These are predicted chemical shifts based on known substituent effects on the pyrazole ring. Actual experimental values may vary.

Interpretation and Causality:

  • C3 Carbon: The C3 carbon is attached to an electronegative chlorine atom and is part of a double bond within the aromatic ring. The deshielding effect of the chlorine atom and the sp² hybridization contribute to its downfield chemical shift.

  • C4 Carbon: The C4 carbon is the only carbon in the ring bonded to a hydrogen atom. It is generally the most upfield of the pyrazole ring carbons.

  • C5 Carbon: The C5 carbon is attached to the electron-withdrawing nitro group. The strong deshielding effect of the nitro group results in the most downfield chemical shift for this carbon.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR protocol is critical for obtaining high-quality data.

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C-H, C=C, C=N, C-Cl, and NO₂ groups.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3300Medium, BroadN-H stretching
~3000-3100WeakAromatic C-H stretching
~1580-1620MediumC=N stretching (pyrazole ring)
~1500-1550StrongAsymmetric NO₂ stretching
~1450-1500MediumC=C stretching (pyrazole ring)
~1330-1370StrongSymmetric NO₂ stretching
~700-800StrongC-Cl stretching

Interpretation and Causality:

  • N-H Stretching: The broad absorption in the high-frequency region is characteristic of N-H stretching vibrations, often broadened by hydrogen bonding.

  • Aromatic C-H Stretching: The weak absorption just above 3000 cm⁻¹ is indicative of C-H bonds on an aromatic ring.

  • Ring Vibrations (C=N and C=C): The absorptions in the 1450-1620 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring.

  • Nitro Group Stretching: The two strong absorptions for the nitro group (asymmetric and symmetric stretching) are highly characteristic and are a key diagnostic feature in the IR spectrum.

  • C-Cl Stretching: The strong absorption in the lower frequency "fingerprint" region is indicative of the carbon-chlorine bond.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z ≈ 149 and 151 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

  • Major Fragments:

    • [M - NO₂]⁺: Loss of the nitro group (46 Da).

    • [M - Cl]⁺: Loss of the chlorine atom (35/37 Da).

    • [M - HCN]⁺: A common fragmentation pathway for pyrazoles, involving the loss of hydrogen cyanide (27 Da).

Interpretation and Causality:

The fragmentation of this compound under EI conditions is expected to be driven by the stability of the resulting fragments. The aromatic pyrazole ring is relatively stable, so the initial fragmentation is likely to involve the loss of the substituents. The presence of the characteristic isotopic pattern for chlorine (a peak at M+2 with approximately one-third the intensity of the M⁺ peak) is a definitive indicator of a single chlorine atom in the molecule.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Caption: General workflow for GC-MS analysis.

Conclusion: A Multi-faceted Spectroscopic Portrait

The spectroscopic characterization of this compound provides a clear example of how complementary analytical techniques can be used to build a comprehensive understanding of a molecule's structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and insights into the molecule's stability and fragmentation patterns. For researchers in drug discovery and development, a thorough understanding of these spectroscopic signatures is not just an academic exercise; it is a critical component of quality control, reaction monitoring, and the confident identification of novel compounds. This guide has aimed to provide not only the expected data but also the scientific rationale behind the observed spectral features, empowering scientists to interpret their own data with a greater degree of expertise and confidence.

References

An In-depth Technical Guide to 3-Chloro-5-nitro-1H-pyrazole: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitro-1H-pyrazole is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a reactive chloro substituent on the pyrazole core, make it a versatile precursor for the synthesis of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its synthesis, spectroscopic characterization, and reactivity. While a definitive single-crystal X-ray structure remains to be published, this document will explore its predicted structural properties based on computational modeling and analysis of closely related compounds. Furthermore, we will delve into the potential applications of this compound, particularly in the development of novel therapeutic agents, drawing on the established biological activities of the broader nitro-pyrazole class of molecules.

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone of modern medicinal chemistry.[1] The pyrazole scaffold is a privileged structure, appearing in a multitude of approved drugs and clinical candidates. Its prevalence is due to its ability to engage in various biological interactions, its metabolic stability, and its synthetic tractability. The introduction of substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, this compound, is a prime example of a strategically functionalized pyrazole. The chloro group serves as a versatile handle for nucleophilic substitution reactions, while the potent electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring and can act as a key pharmacophoric element.[2] This combination of functionalities makes it a valuable intermediate for creating libraries of novel compounds for drug discovery and other applications.[3]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a critical aspect of its utility. A common synthetic route involves the rearrangement of a precursor, 3-chloro-1-nitro-1H-pyrazole.

Experimental Protocol: Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound:

  • Reaction Setup: Dissolve 3-chloro-1-nitro-1H-pyrazole (1.0 eq) in anisole in a sealed reaction vessel or autoclave.

  • Heating: Heat the reaction mixture to 140°C and maintain this temperature with continuous stirring overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to 0°C.

  • Precipitation: Dilute the cooled mixture with hexane and continue stirring at 0°C for 30 minutes to induce precipitation of the product.

  • Isolation: Isolate the solid product by filtration, washing with cold hexane.

  • Drying: Dry the isolated solid to obtain this compound as a yellow solid.

Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.96 (broad s, 1H), 7.30 (s, 1H).

The broad singlet at 14.96 ppm is characteristic of the N-H proton of the pyrazole ring, and the singlet at 7.30 ppm corresponds to the C-H proton at the 4-position.

Structural Properties: A Computational Perspective

In the absence of a published crystal structure for this compound, computational methods provide valuable insights into its likely molecular geometry and electronic structure.[4] Density Functional Theory (DFT) calculations are a powerful tool for predicting the structures of such molecules.[5]

Tautomerism in Substituted Pyrazoles

A key structural feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[6] For 3(5)-substituted pyrazoles, this results in two possible tautomers. In the case of this compound, the two tautomers are this compound and 5-chloro-3-nitro-1H-pyrazole. Computational studies on related substituted pyrazoles can help predict the relative stability of these tautomers.[7]

Tautomers T1 This compound T2 5-Chloro-3-nitro-1H-pyrazole T1->T2 Proton Transfer

Caption: Annular tautomerism in 3(5)-chloro-5(3)-nitro-1H-pyrazole.

Predicted Molecular Geometry

Based on computational studies of similar pyrazole derivatives, the pyrazole ring of this compound is expected to be planar. The bond lengths and angles will be influenced by the electronic effects of the chloro and nitro substituents. The strong electron-withdrawing nature of the nitro group is predicted to shorten the adjacent C-N and C-C bonds within the ring.

Table 1: Predicted vs. Typical Bond Lengths in Pyrazole Derivatives

BondTypical Length (Å)Predicted Length in this compound (Å)
N1-N21.35~1.34
N2-C31.33~1.32
C3-C41.42~1.43
C4-C51.37~1.38
C5-N11.34~1.33
C3-Cl1.72~1.71
C5-N(nitro)1.45~1.44

Note: Predicted values are estimations based on related structures and computational models and should be confirmed by experimental data.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Nucleophilic Aromatic Substitution

The chloro substituent at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position activates the pyrazole ring towards nucleophilic attack, facilitating the displacement of the chloride ion by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position, including amines, alkoxides, and thiols.

SNAr_Reaction Reactant This compound Product 3-Nu-5-nitro-1H-pyrazole Reactant->Product + Nucleophile Nucleophile Nu-H Byproduct HCl

Caption: General scheme for nucleophilic aromatic substitution.

N-Functionalization

The acidic N-H proton of the pyrazole ring can be deprotonated with a suitable base, and the resulting pyrazolate anion can be functionalized with various electrophiles. This allows for the introduction of substituents at the N1 position, further expanding the molecular diversity that can be achieved from this starting material. For example, a tosyl group can be introduced at the N1 position to yield 3-chloro-5-nitro-1-tosyl-1H-pyrazole.[8]

Biological Significance of Nitro-Pyrazoles

While the specific biological activity of this compound is not extensively documented, the broader class of nitro-pyrazole derivatives has demonstrated a wide range of pharmacological activities.[9][10] These include:

  • Antimicrobial Activity: Nitro-substituted heterocycles are well-known for their antibacterial and antifungal properties.[11]

  • Anticancer Activity: Several pyrazole derivatives have been investigated for their potential as anticancer agents.[1]

  • Anti-inflammatory Activity: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

The presence of the nitro group in this compound makes its derivatives promising candidates for screening in these and other therapeutic areas.

Conclusion and Future Directions

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activity. While a definitive crystal structure is yet to be reported, computational studies provide a solid foundation for understanding its structural and electronic properties. The reactivity of its chloro and nitro groups, coupled with the potential for N-functionalization, offers a rich landscape for synthetic exploration.

Future research should focus on obtaining a single-crystal X-ray structure to unequivocally determine its solid-state conformation and intermolecular interactions. Furthermore, a systematic exploration of its reactivity with a broader range of nucleophiles and electrophiles will undoubtedly lead to the discovery of novel compounds with interesting chemical and biological properties. The synthesis and screening of libraries based on the this compound scaffold hold significant promise for the development of new therapeutic agents.

References

Tautomeric Landscape of 3-Chloro-5-nitro-1H-pyrazole: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the tautomerism of 3-chloro-5-nitro-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The intricate interplay of electronic effects, solvent polarity, and intermolecular forces governs the equilibrium between its principal tautomeric forms. A comprehensive understanding of this dynamic behavior is paramount for predicting molecular interactions, optimizing pharmacokinetic properties, and designing novel therapeutics with enhanced efficacy and specificity. This document synthesizes theoretical principles with actionable experimental and computational protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are a privileged class of five-membered nitrogen-containing heterocycles, integral to the structure of numerous approved drugs and clinical candidates.[1] Their biological activity is intimately linked to their three-dimensional structure and the specific presentation of pharmacophoric features. A critical, yet often overlooked, aspect of pyrazole chemistry is the phenomenon of annular tautomerism, a form of prototropy where a proton reversibly shifts between the two ring nitrogen atoms.[2][3] This dynamic equilibrium can significantly impact a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

For unsymmetrically substituted pyrazoles, such as this compound, the tautomeric equilibrium is non-degenerate, leading to the coexistence of distinct molecular species with potentially different biological activities. A thorough characterization of this tautomeric landscape is therefore not merely an academic exercise but a crucial step in rational drug design.

The Tautomeric Forms of this compound

The two principal annular tautomers of this compound are the this compound (Tautomer I) and the 5-chloro-3-nitro-1H-pyrazole (Tautomer II).

Caption: Annular tautomerism in this compound.

The relative stability of these tautomers is dictated by the electronic nature of the substituents at the C3 and C5 positions. Both the chloro and nitro groups are electron-withdrawing, but their effects on the pyrazole ring are nuanced. Computational studies on substituted pyrazoles have shown that electron-withdrawing groups can stabilize the tautomer where the proton is on the nitrogen atom further away from the substituent.[4] However, the interplay of inductive and resonance effects of both substituents must be considered.

Factors Influencing Tautomeric Equilibrium

The tautomeric preference of this compound is not static but is influenced by a variety of factors:

  • Electronic Effects of Substituents: The electron-withdrawing nature of both the chloro and nitro groups significantly influences the acidity of the N-H protons and the electron density distribution within the pyrazole ring.[4] Generally, substituents that are strong π-acceptors, like the nitro group, tend to favor the tautomer where the proton resides on the nitrogen adjacent to the substituent.[4]

  • Solvent Polarity: The polarity of the solvent plays a crucial role in solvating the individual tautomers and influencing the transition state of the proton transfer.[4] Polar protic solvents can facilitate proton transfer through hydrogen bonding, potentially shifting the equilibrium.[4] A more polar tautomer will be preferentially stabilized in a polar solvent.[4]

  • Temperature: Temperature can affect the rate of interconversion and the position of the equilibrium. Low-temperature studies are often necessary to slow down the proton exchange to a rate that allows for the individual detection of tautomers by techniques like NMR spectroscopy.[4]

  • Intermolecular Interactions: In the solid state, crystal packing forces and intermolecular hydrogen bonding can lock the molecule into a single, preferred tautomeric form.[4][5]

Experimental Approaches for Studying Tautomerism

A multi-pronged experimental approach is essential for a comprehensive understanding of the tautomeric behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[6] By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the predominant tautomer and, in some cases, quantify the equilibrium.

Experimental Protocol: Low-Temperature NMR Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., acetone-d₆, THF-d₈) to a concentration of approximately 10-20 mg/mL.

  • Initial Spectrum Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at ambient temperature. At this stage, rapid tautomeric interconversion may lead to averaged signals for the C3/C5 carbons and the N1/N2 nitrogens.[5]

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10 K, acquiring spectra at each step.

  • Data Analysis: Monitor the spectra for the decoalescence of averaged signals into distinct signals for each tautomer. The ratio of the integrals of these distinct signals provides the tautomeric equilibrium constant (KT) at that temperature.[7]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[8]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The location of the hydrogen atom on one of the pyrazole nitrogen atoms will definitively identify the tautomer present in the crystal lattice.[8]

Infrared (IR) Spectroscopy

IR spectroscopy can provide insights into the vibrational modes of the molecule, which differ between tautomers. The N-H stretching and bending frequencies are particularly sensitive to the tautomeric form.[9]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare samples for analysis in both the solid state (as a KBr pellet) and in solution (using a suitable solvent and a liquid cell).

  • Spectrum Acquisition: Record the FT-IR spectra over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the experimental spectra with theoretically calculated spectra for each tautomer to aid in the assignment of vibrational bands. The presence of distinct N-H stretching bands can indicate the presence of different tautomers or different hydrogen-bonding environments.[9]

Computational Modeling of Tautomerism

Quantum chemical calculations are an invaluable tool for predicting the relative stabilities of tautomers and for interpreting experimental data.[10]

Density Functional Theory (DFT) Calculations

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of the relative energies of the tautomers in the gas phase and in solution (using a polarizable continuum model).[10]

Computational Protocol: DFT Calculations

  • Structure Optimization: Build the initial structures of both tautomers of this compound and perform geometry optimizations using a DFT method.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvation Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM) to predict the tautomeric equilibrium in different solvent environments.[4]

computational_workflow cluster_input Input Structures cluster_dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_solvation Solvation Modeling (e.g., PCM) cluster_output Outputs Tautomer1_input Tautomer I (this compound) Geometry_Opt Geometry Optimization Tautomer1_input->Geometry_Opt Tautomer2_input Tautomer II (5-Chloro-3-nitro-1H-pyrazole) Tautomer2_input->Geometry_Opt Frequency_Calc Frequency Calculation Geometry_Opt->Frequency_Calc Energy_Calc Single-Point Energy Geometry_Opt->Energy_Calc Theoretical_Spectra Theoretical IR/NMR Spectra Frequency_Calc->Theoretical_Spectra Solvation_Model Incorporate Solvent Effects Energy_Calc->Solvation_Model Relative_Stabilities Relative Stabilities Energy_Calc->Relative_Stabilities Equilibrium_Constant Predicted K_T Solvation_Model->Equilibrium_Constant

Caption: Computational workflow for studying pyrazole tautomerism.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the experimental and computational studies.

Technique Expected Observations Interpretation
Low-Temperature NMR Decoalescence of averaged signals for C3/C5 and N1/N2 into distinct signals for each tautomer.Allows for the direct observation and quantification of the tautomeric equilibrium in solution.
X-Ray Crystallography Unambiguous location of the N-H proton.Determines the preferred tautomer in the solid state.
FT-IR Spectroscopy Distinct N-H stretching and bending frequencies.Provides evidence for the presence of different tautomers and hydrogen-bonding patterns.
DFT Calculations Relative energies of the tautomers in the gas phase and in solution.Predicts the thermodynamically favored tautomer under different conditions.

Conclusion and Future Directions

The tautomeric behavior of this compound is a complex phenomenon governed by a delicate balance of electronic, steric, and environmental factors. A comprehensive understanding of this equilibrium is essential for the rational design of drug candidates incorporating this scaffold. The integrated experimental and computational workflow outlined in this guide provides a robust framework for elucidating the tautomeric landscape of this and other substituted pyrazoles.

Future research should focus on correlating the observed tautomeric preferences with biological activity and ADME properties. Such studies will further refine our ability to predict and modulate the behavior of pyrazole-based drugs, ultimately leading to the development of safer and more effective therapeutics.

References

Foreword: The Critical Role of Purity in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 3-Chloro-5-nitro-1H-pyrazole

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its unique electronic and structural features, stemming from the interplay of the pyrazole core, an electron-withdrawing nitro group, and a reactive chloro-substituent, make it a valuable synthon for creating complex molecular architectures.[1][2] In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Undetected impurities can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the final product.

This guide provides a comprehensive framework for the purity analysis of this compound. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice, empowering researchers, analysts, and drug development professionals to build a robust, self-validating system for quality control.

Understanding the Analyte: Synthesis and Potential Impurity Profile

A robust analytical strategy begins with a thorough understanding of how the compound is synthesized and what impurities might arise. A common synthetic route involves the thermal rearrangement of 3-chloro-1-nitro-1H-pyrazole in a high-boiling solvent like anisole.[3]

Based on this and other common pyrazole syntheses, we can anticipate several classes of impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 3-chloro-1-nitro-1H-pyrazole.

    • Intermediates: Incomplete cyclization or aromatization can result in pyrazoline intermediates.[4]

    • Reagents & Solvents: Residual anisole or other solvents used in synthesis and purification.

  • By-Products:

    • Regioisomers: The most common issue in the synthesis of unsymmetrical pyrazoles is the formation of regioisomers, which can be difficult to separate.[4] For instance, rearrangement could potentially yield 3-Chloro-4-nitro-1H-pyrazole, or side reactions could produce isomers depending on the starting materials.

    • Dehalogenated Species: 5-nitro-1H-pyrazole formed through reductive de-chlorination.

    • Hydrolyzed Species: 3-Hydroxy-5-nitro-1H-pyrazole if water is present during synthesis or workup.

  • Degradation Products: The compound's stability under heat, light, and various pH conditions should be considered, although specific degradation pathways are not widely published.

This predictive impurity profile is the foundation upon which we build our multi-tiered analytical approach.

G cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurities start Starting Materials (e.g., 3-chloro-1-nitro-1H-pyrazole) process Reaction & Work-up start->process product This compound (Target Analyte) process->product imp1 Unreacted Starting Material process->imp1 generates imp2 Regioisomers (e.g., 3-Chloro-4-nitro-1H-pyrazole) process->imp2 generates imp3 By-products (Dehalogenated, Hydrolyzed) process->imp3 generates imp4 Residual Solvents process->imp4 generates G sample Test Sample Received hplc HPLC-UV (Primary Purity Assay, Non-Volatile Impurities) sample->hplc gc Headspace GC-FID (Residual Solvents) sample->gc qnmr qNMR (Identity & Orthogonal Assay) sample->qnmr lcms LC-MS (Impurity Identification) hplc->lcms Characterize Unknowns report Final Purity Report (Combined Assessment) hplc->report gc->report qnmr->report

References

A Predictive Analysis of the Reactivity Profile of 3-Chloro-5-nitro-1H-pyrazole: A Keystone Intermediate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-5-nitro-1H-pyrazole is a heterocycle of significant interest for drug development and materials science. Its unique substitution pattern, featuring a potent electron-withdrawing nitro group and a displaceable chloro group, creates a highly specific and predictable reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure, its anticipated behavior in key chemical transformations, and its potential as a versatile building block for the synthesis of complex molecular architectures. While direct literature on this specific molecule is emerging, this analysis is grounded in the fundamental principles of heterocyclic chemistry and supported by extensive data from analogous pyrazole systems.

Introduction: The Pyrazole Scaffold and the Impact of Substitution

The pyrazole ring system is a cornerstone of modern medicinal chemistry, found in a wide array of pharmaceuticals ranging from anti-inflammatory agents like celecoxib to anti-obesity drugs like rimonabant.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a stable and synthetically versatile scaffold that can be readily functionalized to modulate pharmacological activity.[2][3][4]

The reactivity of the pyrazole core is profoundly influenced by its substituents. In the case of This compound , the molecule is engineered for specific chemical transformations:

  • The Nitro Group (at C5): As a powerful electron-withdrawing group, it significantly lowers the electron density of the entire ring system through both inductive and resonance effects. This deactivation profoundly impacts the ring's susceptibility to electrophilic attack but, critically, activates it towards nucleophilic substitution.

  • The Chloro Group (at C3): This halogen atom serves as an excellent leaving group, particularly on an electron-deficient aromatic ring.

This guide will dissect the interplay of these functional groups, offering a predictive but robust profile of the molecule's reactivity for researchers engaged in synthetic and medicinal chemistry.

Electronic Structure and Annular Tautomerism

A foundational aspect of pyrazole chemistry is annular tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N2). For this compound, two tautomers are possible.

tautomers cluster_1 This compound cluster_2 5-Chloro-3-nitro-1H-pyrazole mol1         mol2         mol1->mol2 Tautomerization eas_mechanism Predicted EAS at C4 (High Energy Barrier) start This compound reagents Electrophile (E+) (e.g., NO2+, Br+) + Harsh Conditions intermediate Unstable σ-Complex (Positive charge destabilized by EWGs) reagents->intermediate Attack at C4 product 4-Substituted Product (Predicted low yield) intermediate->product Deprotonation decomposition Decomposition Products intermediate->decomposition Side Reactions snar_mechanism Predicted SNAr at C3 (Favored Pathway) start This compound + Nucleophile (Nu:⁻) intermediate Meisenheimer-like Complex Negative charge delocalized onto NO₂ group start:f1->intermediate:f0 1. Nucleophilic Attack at C3 (Rate-Determining Step) product 3-Nu-5-nitro-1H-pyrazole + Cl⁻ intermediate:f1->product:f0 2. Loss of Leaving Group (Cl⁻) (Fast) n_alkylation start This compound base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, THF) start->base Step 1: Deprotonation anion Pyrazolate Anion (Nucleophilic) base->anion electrophile Electrophile (R-X) (e.g., CH₃I, BnBr) anion->electrophile Step 2: Nucleophilic Attack product N1-Alkylated Product electrophile->product

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the chloro and nitro substituents on the 1H-pyrazole ring, specifically in the 3-chloro-5-nitro-1H-pyrazole isomer. This molecule serves as a valuable building block in medicinal chemistry and materials science due to its unique reactivity profile, which is a direct consequence of the interplay between the inductive and resonance effects of its substituents. This guide will delve into the synthesis, spectroscopic characterization, and theoretical underpinnings of the electronic landscape of this important heterocyclic compound.

Introduction: The Pyrazole Scaffold and the Importance of Substituent Effects

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the pyrazole scaffold lies in the ability to tune its chemical and physical properties through the introduction of various substituents.[1]

Understanding the electronic effects of these substituents is paramount for predicting the reactivity, acidity, and potential for intermolecular interactions of the pyrazole derivative. In the case of this compound, the presence of a halogen and a nitro group, both potent electron-withdrawing groups, creates a highly electron-deficient aromatic system with distinct and valuable chemical characteristics. This guide will explore these characteristics from both a theoretical and practical standpoint.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through a thermal rearrangement of a precursor, 3-chloro-1-nitro-1H-pyrazole. This reaction is typically carried out at elevated temperatures in a suitable solvent such as anisole.[2]

Experimental Protocol: Synthesis of this compound [2]

  • Dissolve 3-chloro-1-nitro-1H-pyrazole (4.0 g, 27 mmol) in anisole (20 mL).

  • Transfer the resulting solution to an autoclave.

  • Heat the reaction system to 140 °C and maintain continuous stirring at this temperature overnight.

  • Upon completion of the reaction, cool the mixture to 0 °C.

  • Dilute the cooled reaction mixture with hexane (200 mL) and continue stirring at 0 °C for 30 minutes.

  • Isolate the solid product by filtration.

  • Wash the solid with cold hexane (10 mL) and dry to yield this compound as a yellow solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum of this compound in DMSO-d6 exhibits two key signals: a broad singlet at approximately 14.96 ppm corresponding to the N-H proton, and a singlet at around 7.30 ppm for the C4-H proton.[2] The significant downfield shift of the N-H proton is indicative of its acidic nature, a consequence of the strong electron-withdrawing effects of the chloro and nitro groups.

The Interplay of Electronic Effects: Inductive vs. Resonance

The electronic character of this compound is dominated by the strong electron-withdrawing nature of both the chloro and nitro substituents. These effects are transmitted through the pyrazole ring via two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma bonds. Both chlorine and the nitro group are highly electronegative and therefore exert a strong electron-withdrawing inductive effect (-I). This effect leads to a general polarization of the sigma bonds within the pyrazole ring, pulling electron density away from the ring and towards the substituents. This results in a significant decrease in the electron density of the pyrazole ring, making it more susceptible to nucleophilic attack.

Resonance Effect (-M)

The resonance effect, or mesomeric effect, involves the delocalization of pi-electrons through the conjugated system of the aromatic ring.

  • Nitro Group: The nitro group exhibits a powerful electron-withdrawing resonance effect (-M). The pi-electrons from the pyrazole ring can be delocalized onto the nitro group, as depicted in the resonance structures below. This delocalization further decreases the electron density on the pyrazole ring, particularly at the ortho and para positions relative to the nitro group.

  • Chloro Group: The chloro group has a dual role. While it is strongly inductively withdrawing, it also possesses lone pairs of electrons that can be donated to the pi-system of the pyrazole ring, exerting a weak electron-donating resonance effect (+M). However, for halogens, the inductive effect generally outweighs the resonance effect.

The combination of these effects in this compound results in a highly electron-deficient aromatic system.

Diagram: Dominant Electronic Effects in this compound

Caption: A diagram illustrating the primary electronic effects and their consequences in this compound.

Quantitative Analysis of Electronic Effects

The electronic effects of the substituents can be quantitatively assessed through various experimental and computational methods.

Acidity (pKa)

The electron-withdrawing nature of the chloro and nitro groups significantly increases the acidity of the N-H proton of the pyrazole ring. This is because these groups help to stabilize the negative charge of the resulting pyrazolate anion through inductive and resonance effects. A predicted pKa value for 5-chloro-3-nitro-1H-pyrazole is approximately 5.36.[2] This is considerably more acidic than unsubstituted pyrazole, which has a pKa of about 14.2. The acidity of substituted benzoic acids provides a well-studied analogy, where electron-withdrawing groups increase acidity by stabilizing the carboxylate anion.[4]

Table 1: Comparison of Acidity

CompoundpKa
Pyrazole~14.2
This compound (predicted) ~5.36 [2]
Dipole Moment

The dipole moment of a molecule is a measure of its overall polarity. The presence of the strongly polar chloro and nitro groups is expected to result in a significant dipole moment for this compound. For comparison, the dipole moment of unsubstituted pyrazole is approximately 2.20 Debye.[5] The dipole moment is an important factor in determining the solubility of the compound and its ability to engage in dipole-dipole interactions.[6]

Computational Analysis

While a specific computational study for this compound was not found in the initial searches, density functional theory (DFT) calculations are a powerful tool for visualizing the electronic landscape of such molecules. These calculations can provide:

  • Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would be expected to show a significant positive potential on the pyrazole ring, particularly near the C4-H, and a strong negative potential around the oxygen atoms of the nitro group.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and orbital interactions within the molecule, quantifying the electron-withdrawing effects of the substituents.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The strong electron-withdrawing groups in this compound would significantly lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.

Reactivity and Synthetic Utility

The unique electronic properties of this compound make it a versatile intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazole ring, coupled with the presence of a good leaving group (chloride), makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[7] The nitro group at the 5-position strongly activates the 3-position towards nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of 3-substituted-5-nitropyrazoles. The general mechanism involves the addition of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion.[8]

Diagram: Nucleophilic Aromatic Substitution (SNAr) Workflow

G Start 3-Chloro-5-nitro- 1H-pyrazole Reaction SNAr Reaction Start->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Reaction Intermediate Meisenheimer Complex Reaction->Intermediate Addition Product 3-Substituted-5-nitro- 1H-pyrazole Intermediate->Product Elimination LeavingGroup Chloride Ion (Cl-) Intermediate->LeavingGroup

Caption: A simplified workflow for the SNAr reaction of this compound.

N-Substitution

The acidic N-H proton can be readily deprotonated with a suitable base, and the resulting pyrazolate anion can be alkylated or arylated.[7]

  • N-Alkylation: This can be achieved by treating the pyrazole with a base followed by an alkyl halide.

  • N-Arylation: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Chan-Lam coupling, are effective methods for introducing aryl groups at the N1 position.[7]

Conclusion

This compound is a molecule where the powerful electron-withdrawing inductive and resonance effects of the chloro and nitro substituents create a highly electron-deficient and reactive pyrazole core. This guide has detailed the synthesis, spectroscopic properties, and the theoretical basis for the electronic landscape of this compound. The enhanced acidity of the N-H proton and the activation of the C3 position towards nucleophilic aromatic substitution are direct consequences of these electronic effects. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is crucial for the rational design and synthesis of novel pyrazole-based compounds with tailored properties and functions.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3-Chloro-5-nitro-1H-pyrazole in Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile scaffold in the design of novel therapeutics and functional materials. Within this important class of heterocyles, this compound stands out as a highly valuable and reactive intermediate. The strategic placement of a chloro substituent at the 3-position and a potent electron-withdrawing nitro group at the 5-position creates a molecule primed for nucleophilic aromatic substitution (SNAr). This unique electronic arrangement not only activates the pyrazole ring towards nucleophilic attack but also provides a versatile handle for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of substituted pyrazoles. Understanding the nuances of its reactivity is paramount for leveraging its full synthetic potential.

Mechanistic Insights: The Driving Forces of Nucleophilic Substitution on the Pyrazole Ring

The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds via a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chloro substituent. This rate-determining step leads to the formation of a resonance-stabilized anionic intermediate, commonly referred to as a Meisenheimer complex. The stability of this intermediate is crucial to the facility of the reaction and is significantly enhanced by the strong electron-withdrawing nitro group at the 5-position, which delocalizes the negative charge. The subsequent rapid elimination of the chloride ion restores the aromaticity of the pyrazole ring, yielding the substituted product.

The regioselectivity of the reaction is dictated by the electronic activation of the pyrazole ring. The synergistic electron-withdrawing effects of the nitro group and the pyrazole ring nitrogen atoms render the C3 position the most electrophilic site for nucleophilic attack.

Figure 1: Generalized workflow for the SNAr reaction.

Factors Influencing Reaction Outcomes

The success and efficiency of nucleophilic substitution reactions on this compound are governed by several key experimental parameters:

  • Nature of the Nucleophile: The nucleophilicity of the attacking species is a primary determinant of the reaction rate. Softer, more polarizable nucleophiles such as thiols and secondary amines generally exhibit higher reactivity.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are the solvents of choice for SNAr reactions. These solvents effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Temperature: While many reactions proceed readily at room temperature, elevated temperatures can be employed to accelerate sluggish reactions, particularly with less reactive nucleophiles. However, careful temperature control is necessary to minimize the formation of side products.

  • Base: When using nucleophiles that are not anionic (e.g., primary and secondary amines, alcohols, thiols), the addition of a non-nucleophilic base is often required to neutralize the proton generated during the reaction and drive the equilibrium towards the product. Common bases include triethylamine, diisopropylethylamine, and potassium carbonate.

Comparative Reactivity Data

SubstratePosition of ClPosition of NO₂Relative Rate Constant (k₂) with Piperidine in Ethanol at 40°C
4-Chloro-3-nitropyridine43Very High
2-Chloro-3-nitropyridine23High
5-Chloro-2-nitropyridine52Moderate
2-Chloro-5-nitropyridine25Moderate

Data adapted from a comparative guide on the reactivity of chloronitropyridine isomers.[1]

Based on these trends, the reactivity of this compound is anticipated to be high due to the activating effect of the nitro group at a position analogous to a para-relationship in a benzene ring.

Experimental Protocols

Safety Precautions: Always handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Procedure for the Reaction with Amine Nucleophiles

This protocol provides a general method for the synthesis of 3-amino-5-nitro-1H-pyrazole derivatives.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Septum

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per mmol of substrate).

  • Add the desired amine nucleophile (1.1-1.5 eq) to the solution.

  • Add the base (Et₃N or DIPEA, 1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 3-amino-5-nitro-1H-pyrazole derivative.

Protocol_1_Workflow cluster_workflow Protocol 1: Amination Workflow A Dissolve this compound in anhydrous DMF B Add amine nucleophile A->B C Add base (Et3N or DIPEA) B->C D Stir at room temperature and monitor by TLC C->D E Aqueous workup (Water/NaHCO3 and EtOAc extraction) D->E F Dry, filter, and concentrate E->F G Purify by column chromatography F->G

References

Synthesis of substituted pyrazoles using 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Substituted Pyrazoles Leveraging 3-Chloro-5-nitro-1H-pyrazole as a Versatile Synthetic Building Block

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] First identified in 1883, pyrazole derivatives have become integral components of numerous FDA-approved pharmaceuticals, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4][5] The therapeutic success of drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) underscores the profound impact of this heterocyclic core on modern medicine.[2][4]

The versatility of the pyrazole ring stems from its unique electronic properties and its capacity for multi-point functionalization. This guide focuses on a particularly strategic starting material: This compound . This compound is an exemplary building block for creating diverse libraries of substituted pyrazoles due to two key structural features:

  • The Chloro Group (C3): Positioned on the pyrazole ring, the chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (S_N_Ar) reactions.[3]

  • The Nitro Group (C5): As a powerful electron-withdrawing group, the nitro moiety significantly activates the pyrazole ring, specifically rendering the C3 position highly electrophilic and susceptible to nucleophilic attack.[3][6]

This synergistic relationship between the chloro and nitro groups makes this compound a highly reactive and regioselective precursor for the synthesis of a wide array of functionalized pyrazole derivatives. This application note provides detailed protocols and the underlying chemical principles for its use in synthesizing key pyrazole subclasses.

Core Mechanism: Nucleophilic Aromatic Substitution (S_N_Ar)

The primary pathway for the functionalization of this compound is the nucleophilic aromatic substitution (S_N_Ar) mechanism. The strong electron-withdrawing effect of the nitro group polarizes the pyrazole ring, creating a significant partial positive charge at the C3 position. This facilitates the initial attack by a nucleophile, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted pyrazole product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products pyrazole This compound intermediate Resonance-Stabilized Anionic Complex pyrazole->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu:⁻) nucleophile->intermediate product 3-Substituted-5-nitro-1H-pyrazole intermediate->product Expulsion of Leaving Group chloride Chloride Ion (Cl⁻) intermediate->chloride

Figure 1: General workflow of the S_N_Ar mechanism.

Experimental Protocols and Applications

The following sections provide detailed, step-by-step protocols for synthesizing various classes of substituted pyrazoles from this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Part A: Synthesis of 3-Amino-5-nitro-1H-pyrazoles

Aminopyrazoles are crucial pharmacophores found in a multitude of kinase inhibitors and other therapeutic agents. The direct displacement of the C3-chloro group with an amine is a highly efficient method for their synthesis.

Protocol: General Procedure for Amination
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) to a concentration of 0.2-0.5 M.

  • Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution.

  • Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

    • Causality Explanation: The reaction generates hydrochloric acid (HCl) as a byproduct. The amine base is crucial to neutralize this acid, preventing the protonation of the amine nucleophile, which would render it unreactive.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are generally complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the product) has formed, collect it by vacuum filtration and wash with cold solvent.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine hydrochloride salt.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation: Amination Reactions
Nucleophile (Amine)SolventBaseTemp (°C)Typical Yield (%)
AnilineEthanolTEA8085-95%
BenzylamineIsopropanolDIPEA8590-98%
MorpholineDMFTEA10088-96%
PiperidineEthanolTEA8090-97%
Part B: Synthesis of 3-Alkoxy/Aryloxy-5-nitro-1H-pyrazoles

Ether linkages are common in drug molecules, often improving metabolic stability and modulating solubility. This protocol outlines the synthesis of pyrazole ethers via Williamson ether synthesis logic.

Protocol: General Procedure for O-Arylation/Alkylation
  • Nucleophile Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add the desired alcohol or phenol (1.2 eq.) to a suspension of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.), in anhydrous DMF or THF.

    • Causality Explanation: Alcohols and phenols are generally poor nucleophiles. The strong base is required to deprotonate the hydroxyl group, generating the much more potent alkoxide or phenoxide nucleophile.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating complete formation of the nucleophile.

  • Addition of Pyrazole: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the flask, maintaining the temperature at 0 °C with an ice bath.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor progress by TLC. Gentle heating (40-60 °C) may be required for less reactive phenols.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product via silica gel column chromatography.

Part C: Further Functionalization at the N1 Position

Once the C3 position is functionalized, the pyrazole ring can be further elaborated through substitution at the N1 nitrogen atom. This allows for the introduction of another point of diversity.

Sequential_Functionalization start This compound process1 Step 1: SNAr at C3 (e.g., + R¹R²NH, Base) start->process1 intermediate 3-Amino-5-nitro-1H-pyrazole process1->intermediate process2 Step 2: N-Alkylation (e.g., + R³-X, Base) intermediate->process2 final_product 1-Alkyl-3-amino-5-nitro-pyrazole process2->final_product

Figure 2: Sequential functionalization workflow.
Protocol: General Procedure for N-Alkylation

  • Reagent Preparation: Dissolve the 3-substituted-5-nitro-1H-pyrazole (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Addition of Base: Add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

    • Causality Explanation: The pyrazole N-H proton is weakly acidic. The carbonate base is sufficient to deprotonate it, generating the pyrazolate anion, which is a strong nucleophile for the subsequent alkylation step.[7]

  • Stirring: Stir the suspension at room temperature for 30 minutes.

  • Addition of Electrophile: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq.) and stir the reaction at room temperature or with gentle heating (50-70 °C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Filter off the inorganic salts and concentrate the filtrate.

    • Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by silica gel column chromatography.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Competing N-Substitution: In the primary S_N_Ar reaction (Parts A & B), if a very strong base is used in the absence of a protic solvent, there is a risk of deprotonating the pyrazole N-H first, leading to potential side reactions. The protocols provided are designed to favor C3 substitution.

  • Regioselectivity of N-Alkylation: While 3,5-disubstituted pyrazoles simplify N-alkylation, it's important to be aware that unsymmetrical pyrazoles can lead to mixtures of N1 and N2 isomers.[7][8] Characterization (e.g., by 2D NMR) is essential to confirm the structure of the final product.

  • Safety Precautions: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle it with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the N-alkylation of 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its versatility allows for precise modulation of physicochemical properties, and the substituents on the ring system dictate its biological activity. The N-alkylation of the pyrazole ring is a critical transformation, as the group installed at the nitrogen position often plays a pivotal role in target engagement, selectivity, and pharmacokinetic profiles.

3-Chloro-5-nitro-1H-pyrazole is a highly functionalized and electron-deficient heterocyclic building block. The presence of a chloro group offers a handle for subsequent cross-coupling reactions, while the nitro group can be reduced to an amine for further derivatization or utilized for its potent electron-withdrawing properties. N-alkylation of this specific scaffold unlocks a vast chemical space for the development of novel therapeutics and agrochemicals. However, the unsymmetrical nature of the pyrazole ring presents a significant synthetic challenge: the control of regioselectivity. Alkylation can occur at either the N1 or N2 position, leading to two distinct constitutional isomers with potentially disparate biological activities.

This guide provides a detailed examination of the factors governing the N-alkylation of this compound, offering field-proven protocols and a mechanistic framework to enable researchers to predictably synthesize the desired regioisomer.

Mechanistic Rationale: Controlling Regioselectivity

The regiochemical outcome of the N-alkylation of an unsymmetrical pyrazole is a delicate interplay of steric hindrance, electronics, and reaction conditions (e.g., choice of base, solvent, and counter-ion).[1]

The pyrazole N-H proton is acidic and is readily removed by a base to form a pyrazolide anion. This anion is an ambident nucleophile, with negative charge delocalized over both nitrogen atoms. The subsequent attack on an alkylating agent (e.g., an alkyl halide) can proceed from either nitrogen.

G start This compound anion Pyrazolide Anion (Ambident Nucleophile) start->anion + Base - H⁺ base Base (e.g., K₂CO₃, NaH) product1 N1-Alkylation Product (1-Alkyl-3-chloro-5-nitropyrazole) STERICALLY FAVORED anion->product1 + R-X (Attack from N1) product2 N2-Alkylation Product (1-Alkyl-5-chloro-3-nitropyrazole) STERICALLY DISFAVORED anion->product2 + R-X (Attack from N2) electrophile Alkylating Agent (R-X)

Figure 1. General workflow for the N-alkylation of this compound.

For this compound, the following factors are paramount:

  • Steric Effects : This is often the dominant factor in determining the regiochemical outcome.[1] The substituent at the C5 position (the nitro group) is sterically more demanding than the substituent at the C3 position (the chloro atom). Consequently, the approach of an alkylating agent to the adjacent N1 nitrogen is less hindered than its approach to the N2 nitrogen. This strongly favors the formation of the 1,3,5-substituted isomer (1-alkyl-3-chloro-5-nitropyrazole) . For very bulky alkylating agents, this selectivity can be exceptionally high.[2]

  • Electronic Effects : Both the chloro and nitro groups are strongly electron-withdrawing. This has two main consequences:

    • Increased Acidity : The N-H proton of this compound is significantly more acidic than that of unsubstituted pyrazole. This allows for the use of weaker bases (like K₂CO₃) to achieve complete deprotonation.

    • Reduced Nucleophilicity : The electron-withdrawing groups pull electron density from the ring, reducing the overall nucleophilicity of the pyrazolide anion. However, the relative nucleophilicity of N1 versus N2 is the key determinant. While a definitive electronic preference is complex to predict without computational studies, the steric argument generally provides a reliable prediction for the major product.

  • Reaction Conditions : The choice of base and solvent can influence the position of the counter-ion (e.g., K⁺, Na⁺), which in turn can affect the nucleophilicity of the two nitrogen atoms. For instance, stronger bases like sodium hydride (NaH) ensure complete and irreversible formation of the pyrazolide anion, simplifying the reactive landscape. Polar aprotic solvents like DMF or acetonitrile are typically used to effectively dissolve the pyrazolide salt and the alkylating agent.

Predicted Outcome : For most standard alkylating agents (e.g., methyl iodide, ethyl bromide, benzyl bromide), the N-alkylation of this compound is expected to proceed with high regioselectivity to yield the 1-alkyl-3-chloro-5-nitropyrazole isomer as the major product, driven primarily by steric hindrance from the C5-nitro group.

Experimental Protocols

Safety First : this compound and related nitropyrazoles are potentially harmful and energetic compounds.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] Alkylating agents are often toxic and/or lachrymatory. Anhydrous solvents are required.

Protocol 1: Standard N-Alkylation with Potassium Carbonate (General Purpose)

This protocol is a robust and widely applicable method using a mild, inexpensive base. It is the recommended starting point for most alkylations.

Rationale : Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the acidic this compound. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation, leaving a highly nucleophilic pyrazolide anion. Moderate heating ensures a reasonable reaction rate without promoting decomposition.

Materials :

  • This compound

  • Alkyl halide (e.g., Iodomethane, Ethyl bromide, Benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure :

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the pyrazole (concentration approx. 0.2-0.5 M).

  • Add anhydrous potassium carbonate (1.5 eq). Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add the alkylating agent (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5-10 times the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3 x volumes of DMF).

  • Combine the organic extracts and wash with deionized water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the major N1-alkylated product.

Protocol 2: N-Alkylation using Sodium Hydride (For Less Reactive Electrophiles)

This protocol is recommended when using less reactive alkylating agents (e.g., alkyl chlorides) or when Protocol 1 fails to go to completion.

Rationale : Sodium hydride (NaH) is a strong, non-nucleophilic, and irreversible base that ensures complete and rapid deprotonation of the pyrazole. This generates the sodium pyrazolide salt in situ, which is highly nucleophilic. The reaction can often be performed at room temperature, which can improve selectivity and reduce side reactions.

Materials :

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Alkylating agent (1.1 equivalents)

  • Tetrahydrofuran (THF) or DMF, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure :

  • To a dry, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Carefully wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes via cannula. Caution: NaH is pyrophoric.

  • Add anhydrous THF or DMF to the flask. Cool the suspension to 0 °C using an ice bath.

  • Dissolve the this compound (1.0 eq) in a separate flask with a minimum amount of anhydrous THF or DMF.

  • Add the pyrazole solution dropwise to the stirring NaH suspension at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion (typically 4-12 hours).

  • Cool the reaction back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Proceed with aqueous workup and purification as described in Protocol 1 (Steps 7-11).

Data Summary and Comparison

Substrate AnalogueBase / SolventAlkylating AgentMajor IsomerRatio (N1:N2)YieldReference
3-Chloro-1H-pyrazole K₂CO₃ / DMFAlkyl Halide1-Alkyl-5-chloropyrazoleMajorGood[5]
3-CF₃-pyrazole K₂CO₃ / MeCNICH₂CO₂EtMixture~1:1Moderate
3-CF₃-pyrazole derivative NaH / DME-MeCNICH₂CO₂EtN1-alkylatedSelectiveGood
3-Methyl-5-phenyl-pyrazole CSA / DCETrichloroacetimidate1-Alkyl-5-methyl-3-phenyl2.5 : 156% (total)[6]
Various Pyrazoles None (Michael Add.)AcrylonitrileN1-alkylated>99 : 1>90%

This table is illustrative. Ratios and yields for this compound will need to be determined empirically but are expected to strongly favor the N1-alkylated product due to sterics.

Troubleshooting and Advanced Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Insufficiently reactive alkylating agent.- Base is not strong enough or is hydrated.- Steric hindrance from a bulky alkylating agent.- Switch to Protocol 2 (NaH).- Use a more reactive alkylating agent (e.g., R-I > R-Br > R-Cl).- Increase reaction temperature (monitor for decomposition).- Ensure all reagents and solvents are strictly anhydrous.
Poor Regioselectivity - Small, highly reactive alkylating agent (e.g., methyl sulfate).- High reaction temperature.- Use a more sterically bulky alkylating agent to enhance steric bias.- Lower the reaction temperature (may require longer reaction times).- Consider alternative methods like Michael addition if applicable.
Product Decomposition - Reaction temperature is too high.- Presence of strong nucleophiles (e.g., hydroxide) could potentially displace the chloro or nitro group.- Run the reaction at a lower temperature for a longer duration.- Ensure anhydrous conditions to prevent side reactions.- Use a non-nucleophilic base (e.g., NaH, DBU) instead of hydroxide-based reagents.
Difficult Purification - Similar polarity of regioisomers.- Residual DMF in the crude product.- Use a high-performance chromatography system with a shallow gradient.- Ensure thorough aqueous workup to remove DMF before chromatography.- Consider crystallization if the product is a solid.

References

Application Notes and Protocols for the Use of 3-Chloro-5-nitro-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Doubly-Activated Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous clinically approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for establishing critical interactions with biological targets have cemented its importance in drug discovery.[1] Within this esteemed class of heterocycles, 3-chloro-5-nitro-1H-pyrazole emerges as a particularly valuable building block. Its utility is not merely as a pyrazole core, but as a strategically functionalized intermediate, primed for selective chemical transformations.

The key to its synthetic value lies in the electronic interplay of its substituents. The pyrazole ring itself, combined with the potent electron-withdrawing nature of the nitro group at the C5 position, strongly activates the chlorine atom at the C3 position for nucleophilic aromatic substitution (SNAr). This inherent reactivity provides a reliable and direct route for introducing a wide diversity of chemical moieties, a fundamental requirement for structure-activity relationship (SAR) studies in drug development. This document provides an in-depth guide to the strategic application of this compound, with a focus on its use in the synthesis of kinase inhibitors, and includes detailed protocols for its derivatization.

Chemical Reactivity and Synthetic Rationale

The primary synthetic transformation involving this compound is the displacement of the C3-chloro substituent by a nucleophile. The logic behind this approach is rooted in fundamental principles of physical organic chemistry.

Causality of Experimental Choices:

  • Activation by the Nitro Group: The nitro group at C5 exerts a strong -M (mesomeric) and -I (inductive) effect, withdrawing electron density from the pyrazole ring. This electron deficiency is most pronounced at the C3 and C5 positions. The resulting δ+ character at C3 makes it highly susceptible to attack by electron-rich nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr): This activation profile makes the SNAr reaction the most logical and efficient method for functionalization. The reaction proceeds via a Meisenheimer complex, a stabilized intermediate whose formation is the rate-determining step. The ability of the nitro group and the pyrazole nitrogens to stabilize the negative charge of this intermediate is crucial for the reaction's success.

  • Choice of Base: The pyrazole N-H proton is acidic and can be deprotonated by a suitable base. While N-alkylation or N-arylation is possible, in the context of SNAr at C3, the base's primary role is often to deprotonate the incoming nucleophile (e.g., an amine or thiol) to increase its nucleophilicity. However, in some cases, deprotonation of the pyrazole N-H can influence reactivity or be a competing reaction. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) or a carbonate is often preferred to avoid side reactions.

This predictable reactivity allows for the systematic synthesis of libraries of 3-substituted-5-nitro-1H-pyrazoles, which can then be further modified, for instance, by reducing the nitro group to an amine, providing another handle for diversification.

Application in Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology.[1][2] A significant number of approved kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The 3-amino-1H-pyrazole motif is a well-established and effective hinge-binding element.[3][4]

This compound serves as an ideal precursor to these 3-amino-pyrazole based inhibitors. The typical synthetic workflow involves:

  • SNAr Reaction: Displacement of the 3-chloro group with a desired amine. This amine is often part of a larger fragment of the target molecule.

  • Nitro Group Reduction: The 5-nitro group is then reduced to a 5-amino group. This is commonly achieved using standard reducing agents like SnCl₂, H₂/Pd-C, or sodium dithionite.

  • Further Functionalization: The newly formed 5-amino group can then be acylated, alkylated, or used in cyclization reactions to complete the synthesis of the target kinase inhibitor.

The following diagram illustrates this general workflow for leveraging this compound in the synthesis of a generic kinase inhibitor scaffold.

G cluster_0 Core Synthesis Workflow A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  R-NH2, Base  (e.g., DIPEA, K2CO3) C 3-Amino-5-nitro-1H-pyrazole Derivative (Key Intermediate) B->C D Nitro Group Reduction C->D  Reducing Agent  (e.g., SnCl2, H2/Pd-C) E 3,5-Diamino-1H-pyrazole Derivative D->E F Further Functionalization (e.g., Acylation, Cyclization) E->F G Final Kinase Inhibitor F->G

Caption: General workflow for kinase inhibitor synthesis.

This modular approach allows for the rapid generation of diverse molecules for SAR studies, where the substituents at both the 3- and 5-positions can be varied to optimize potency, selectivity, and pharmacokinetic properties.

Data on Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is integral to numerous potent kinase inhibitors. While data for direct derivatives of this compound is embedded within broader medicinal chemistry programs, the following table presents representative data for 3,5-disubstituted pyrazole-based kinase inhibitors to illustrate the potency that can be achieved with this scaffold.

Target KinasePyrazole Substituent PatternIC₅₀ (nM)Cell LineReference Compound
EGFR1,3,5-trisubstituted300MCF-7Erlotinib
RIPK31,3,5-trisubstituted3900 (3.9 µM)MCF-7Doxorubicin
p38α5-amino-pyrazole based---
Akt1Dichlorophenyl-pyrazole61-GSK2141795

This table is a representative summary. For specific values, refer to the cited literature.[1][4][5]

Experimental Protocols

The following protocols are provided as a guide for the key synthetic transformations involving this compound. These protocols are designed to be self-validating, incorporating in-process checks and clear endpoints for reaction completion.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative

This protocol details the synthesis of a 3-(phenylamino)-5-nitro-1H-pyrazole derivative, a common intermediate in kinase inhibitor synthesis.

Objective: To replace the 3-chloro substituent with a representative amine nucleophile.

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the aniline derivative (1.1 eq) and dissolve the solids in DMF or Dioxane (approx. 0.2 M concentration relative to the pyrazole).

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex. The choice of solvent (a polar aprotic solvent like DMF) helps to solvate the charged intermediate, stabilizing it and accelerating the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).

    • Self-Validation: The reaction is complete when the starting this compound spot is no longer visible by TLC. A new, typically more polar, product spot should appear.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(phenylamino)-5-nitro-1H-pyrazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_1 Protocol 1: SNAr Reaction Workflow start Start: Combine Reactants (Pyrazole, Aniline, DIPEA in DMF) heat Heat to 80-100 °C start->heat monitor Monitor by TLC heat->monitor monitor->heat Reaction incomplete workup Aqueous Workup & Extraction monitor->workup Reaction complete purify Purification (Column Chromatography) workup->purify end End: Pure Product & Characterization purify->end

Caption: Workflow for the SNAr reaction protocol.

Protocol 2: Reduction of the 5-Nitro Group

This protocol describes the reduction of the 5-nitro group to a 5-amino group, a critical step to install the hinge-binding moiety.

Objective: To convert the 5-nitro-pyrazole intermediate into a 5-amino-pyrazole.

Materials:

  • 3-Substituted-5-nitro-1H-pyrazole derivative (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the 3-substituted-5-nitro-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

    • Causality: SnCl₂ is a mild and effective reducing agent for converting aromatic nitro groups to amines in the presence of other functional groups. The reaction proceeds via a series of single-electron transfers from Sn(II).

  • Heat the reaction mixture to reflux (approx. 70-80 °C) and stir.

  • Monitor the reaction progress by TLC.

    • Self-Validation: The disappearance of the starting nitro-compound and the appearance of a new, often more polar, baseline spot (amines can stick to silica) indicates reaction progression. Staining with ninhydrin can help visualize the new amine product.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Re-dissolve the residue in ethyl acetate or DCM and slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~8. This will neutralize the acidic reaction mixture and precipitate tin salts.

  • Filter the mixture through a pad of Celite to remove the inorganic tin salts, washing the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 3-substituted-5-amino-1H-pyrazole is often used in the next step without further purification, but can be purified by column chromatography if necessary.

  • Confirm the structure by mass spectrometry (loss of 30 amu, NO₂, and gain of 16 amu, NH₂) and NMR.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its pre-activated nature for nucleophilic aromatic substitution provides a reliable and efficient entry point for the synthesis of diverse pyrazole derivatives. As demonstrated, its primary application lies in the construction of kinase inhibitors, where it serves as a precursor to the crucial 3-aminopyrazole hinge-binding motif. The protocols outlined in this guide are based on established chemical principles and provide a robust framework for researchers and drug development professionals to leverage the synthetic potential of this important intermediate. By understanding the causality behind the experimental choices and employing self-validating monitoring techniques, scientists can confidently incorporate this compound into their synthetic strategies to accelerate the discovery of new therapeutic agents.

References

Application Notes & Protocols: Designing Kinase Inhibitors with a 3-Chloro-5-nitro-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Targeting the Kinome with a Privileged Scaffold

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular processes.[1] By catalyzing the phosphorylation of proteins, they act as critical switches in signaling pathways that control cell growth, differentiation, proliferation, and apoptosis.[2] Dysregulation of kinase activity, through mutations or overexpression, is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4][5] Small-molecule kinase inhibitors (SMKIs) have revolutionized cancer therapy by targeting specific kinases that drive tumor growth, leading to significant clinical successes.[1][2]

The foundation of modern medicinal chemistry often relies on the "scaffold" concept, where a core molecular structure is systematically decorated with different functional groups to optimize its biological activity.[6][7][8][9] Certain scaffolds, known as "privileged scaffolds," are capable of binding to multiple biological targets and are frequently found in successful drugs.[10] The pyrazole ring system is recognized as one such privileged scaffold, forming the core of numerous potent and selective kinase inhibitors.[11][12][13][14]

This guide focuses on the strategic design, synthesis, and evaluation of kinase inhibitors built upon the 3-chloro-5-nitro-1H-pyrazole scaffold. This particular scaffold offers a unique combination of features for drug discovery:

  • The pyrazole core provides a robust framework for establishing key hydrogen bond interactions within the kinase ATP-binding site.

  • The chloro group at the 3-position serves as a versatile synthetic handle, allowing for the introduction of diverse chemical moieties through nucleophilic substitution or cross-coupling reactions.

  • The nitro group at the 5-position is a strong electron-withdrawing group that can modulate the electronic properties of the pyrazole ring and may serve as a crucial interaction point with the target kinase.[11]

These application notes provide a comprehensive workflow, from rational design and synthesis to detailed protocols for biological evaluation, enabling researchers to effectively utilize this promising scaffold in their kinase inhibitor discovery programs.

Part I: Design and Synthesis Strategy

The successful development of a kinase inhibitor series begins with a robust and flexible synthetic strategy. The chosen route must not only be efficient for producing the core scaffold but also be amenable to the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound Derivatives

This protocol details a multi-step synthesis to generate a library of kinase inhibitors from the this compound scaffold. The key transformation is the Vilsmeier-Haack reaction to install a formyl group, which then serves as a versatile point for diversification.[15]

Objective: To synthesize a library of compounds where diverse side chains are introduced via reductive amination of a key pyrazole-4-carbaldehyde intermediate.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Various primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Methodology:

  • Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate 1):

    • Causality: This step utilizes the Vilsmeier-Haack reaction. POCl₃ activates DMF to form the Vilsmeier reagent, an electrophile that reacts with the electron-rich pyrazolone tautomer to achieve formylation and chlorination in a single pot, creating the crucial aldehyde handle for subsequent diversification.[15]

    • a. In a round-bottom flask under an inert atmosphere (N₂), cool dimethylformamide (3.0 eq) to 0 °C.

    • b. Add phosphorus oxychloride (7.0 eq) dropwise while stirring, maintaining the temperature below 5 °C. Stir for an additional 20 minutes.

    • c. Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise to the Vilsmeier reagent.

    • d. Heat the reaction mixture under reflux for 1.5-2 hours. Monitor reaction completion by TLC.

    • e. After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • f. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7.

    • g. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • h. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 1 .

  • Library Synthesis via Reductive Amination (General Protocol):

    • Causality: Reductive amination is a reliable and high-yielding method to form C-N bonds. The aldehyde of Intermediate 1 first forms an iminium ion with a chosen amine, which is then selectively reduced by a mild hydride reagent like STAB. This approach allows for the facile introduction of a wide variety of amine-containing side chains.

    • a. In a vial, dissolve Intermediate 1 (1.0 eq) in dichloroethane (DCE).

    • b. Add the desired primary or secondary amine (1.2 eq).

    • c. Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture.

    • d. Seal the vial and stir at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

    • e. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • f. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • g. Purify the final compound by column chromatography or preparative HPLC.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Library Diversification Pyrazolone 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Pyrazolone->Vilsmeier Intermediate1 Intermediate 1 (Pyrazole-4-carbaldehyde) Vilsmeier->Intermediate1 ReductiveAmination Reductive Amination (STAB) Intermediate1->ReductiveAmination Amine Amine Library (R₁, R₂-NH) Amine->ReductiveAmination FinalProduct Final Kinase Inhibitor Library ReductiveAmination->FinalProduct

Caption: Synthetic route for pyrazole-based kinase inhibitors.

Part II: Biological Evaluation Protocols

Once a library of compounds has been synthesized, the next critical phase is to evaluate their biological activity. This typically involves a two-tiered approach: an initial biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess the compound's effect in a more biologically relevant context.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase. The assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[16]

Objective: To determine the IC₅₀ value of a synthesized pyrazole derivative against a target protein kinase.

Materials:

  • Target kinase of interest

  • Specific kinase substrate peptide/protein

  • ATP (at or near the Kₘ for the kinase)

  • Test Compounds (synthesized pyrazole derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • a. Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • b. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. A typical starting concentration is 1 mM. Include a DMSO-only control well ("no inhibitor").

    • Causality: A serial dilution series is essential to generate a dose-response curve, from which the IC₅₀ can be accurately calculated. DMSO is used for its ability to dissolve a wide range of organic compounds.

  • Kinase Reaction:

    • a. Prepare a 2X kinase/substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically to ensure the reaction is in the linear range.

    • b. In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to the appropriate wells.

    • c. Add 5 µL of the 2X kinase/substrate mix to each well.

    • d. Incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, ensuring that the measured activity reflects true inhibition rather than competition for binding over a short time course.

    • e. Prepare a 2X ATP solution in Kinase Assay Buffer.

    • f. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • g. Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection:

    • a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • b. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

    • c. Add 20 µL of Kinase Detection Reagent to each well.

    • d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.

  • Data Acquisition and Analysis:

    • a. Measure the luminescence of each well using a plate reader.

    • b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • c. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • d. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Kinase Inhibition Profile

The inhibitory activity of a representative series of this compound derivatives is summarized below. Data is presented as IC₅₀ values, representing the concentration of inhibitor required to reduce the activity of the target kinase by 50%.

Compound IDR¹ GroupR² GroupTarget Kinase IC₅₀ (nM)
PYZ-001 HH>10,000
PYZ-002 CyclopropylH850
PYZ-003 PhenylH230
PYZ-004 4-FluorophenylH95
PYZ-005 4-FluorophenylMethyl110
Staurosporine (Control)(Control)8

Table 1: Inhibitory activity of a hypothetical pyrazole series against a target kinase. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[16]

Visualization: Biological Evaluation Workflow

G cluster_0 Biochemical Screening cluster_1 Cellular Screening start Synthesized Compound Library biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->biochem_assay ic50_det Determine IC₅₀ Values biochem_assay->ic50_det cell_assay Cellular Proliferation Assay (e.g., MTS/MTT) ic50_det->cell_assay Potent hits sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_det->sar_analysis gi50_det Determine GI₅₀ Values cell_assay->gi50_det gi50_det->sar_analysis decision Lead Compound? Prioritize for further study sar_analysis->decision

Caption: Workflow for the biological evaluation of kinase inhibitors.

Part III: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the iterative process of correlating the chemical structure of a compound with its biological activity.[17][18][19] By systematically modifying the scaffold and observing the resulting changes in potency, researchers can deduce which chemical features are critical for target engagement. This knowledge guides the design of next-generation compounds with improved potency, selectivity, and drug-like properties.

Interpreting the SAR Data
  • Core Scaffold Requirement: The unsubstituted parent compound PYZ-001 is inactive, indicating that decoration of the core is essential for kinase inhibition.

  • Importance of the R¹ Group: Introducing substituents at the R¹ position leads to a significant increase in potency (PYZ-002 to PYZ-004 ).

  • Aromatic vs. Aliphatic: An aromatic ring (PYZ-003 ) is preferred over a small aliphatic ring (PYZ-002 ). This suggests a potential π-π stacking or hydrophobic interaction in the kinase active site.

  • Electronic Effects: The addition of an electron-withdrawing fluorine atom to the phenyl ring (PYZ-004 ) improves potency compared to the unsubstituted phenyl ring (PYZ-003 ). This could be due to favorable electronic interactions or improved binding orientation.

  • Steric Hindrance at R²: Adding a methyl group at the R² position (PYZ-005 ) slightly decreases activity compared to PYZ-004 , suggesting that this position may be in a sterically constrained region of the binding pocket.

Next Steps & Causality: The SAR analysis strongly suggests that the R¹ position is a critical vector for improving potency. The next design cycle should focus on exploring a wider range of substituted aromatic and heteroaromatic rings at this position to further probe the electronic and steric requirements of the binding pocket. The goal is to identify substituents that maximize favorable interactions with the target kinase, thereby increasing binding affinity and inhibitory potency.

Visualization: The Drug Discovery Cycle

G design Rational Design (Based on SAR) synthesis Chemical Synthesis of New Analogues design->synthesis testing Biological Testing (Biochemical & Cellular) synthesis->testing sar SAR Analysis (Data Interpretation) testing->sar sar->design New Hypotheses

Caption: The iterative cycle of structure-based drug design.

References

Application Notes & Protocols: Synthesis of Bioactive Heterocycles from 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3-chloro-5-nitro-1H-pyrazole. This versatile starting material serves as a linchpin for the construction of a diverse array of bioactive heterocyclic systems. We will explore the fundamental reactivity of this scaffold, focusing on two primary synthetic strategies: nucleophilic aromatic substitution (SNAr) at the C3 position and a reduction-cyclocondensation sequence to build fused pyrazole systems. This guide explains the causality behind experimental choices, provides detailed, field-proven protocols, and highlights the biological significance of the resulting compounds.

Introduction: The Strategic Value of this compound

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6][7] The subject of this guide, this compound, is a particularly valuable building block due to its pre-installed functional and electronic features.

The molecule's reactivity is governed by two key elements:

  • The C3-Chloride: This halogen is rendered highly susceptible to nucleophilic displacement.

  • The C5-Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Firstly, it strongly activates the C3 position towards nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex.[8] Secondly, the nitro group itself is a versatile functional handle that can be chemically reduced to an amino group, unlocking pathways to fused heterocyclic systems.

This guide will dissect these reaction pathways, providing the strategic framework and practical methodologies to exploit this reactivity for the synthesis of novel bioactive compounds.

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The most direct synthetic transformation of this compound involves the SNAr reaction. The electron-deficient nature of the pyrazole ring, amplified by the C5-nitro group, facilitates the attack of various nucleophiles at the C3 position, leading to the displacement of the chloride ion.

Workflow: General SNAr on this compound

start This compound reaction S N Ar Reaction (Base, Solvent, Heat) start->reaction nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->reaction product 3-Substituted-5-nitro-1H-pyrazole (R-NH-, R-O-, R-S-) reaction->product workup Aqueous Work-up & Purification product->workup

Caption: SNAr workflow on the pyrazole core.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor C3 carbon, forming a negatively charged intermediate (a Meisenheimer-like complex) which is resonance-stabilized by the nitro group. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the pyrazole ring. This pathway allows for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles.

Protocol 1: General Procedure for SNAr with Amines

This protocol describes the synthesis of 3-(alkylamino)-5-nitro-1H-pyrazoles, which are crucial intermediates for further elaboration.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in ethanol (approx. 0.2 M), add the desired amine (1.1 eq) followed by the base (e.g., triethylamine, 1.5 eq).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 3-(alkylamino)-5-nitro-1H-pyrazole.

Causality:

  • Choice of Base: A non-nucleophilic organic base like Et₃N or DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile.

  • Choice of Solvent: Ethanol is a common, effective polar protic solvent. For less reactive amines, a higher boiling polar aprotic solvent like DMF can be used to achieve higher reaction temperatures.

Core Synthetic Strategy II: Reduction and Cyclocondensation

This powerful two-stage strategy transforms the initial pyrazole into complex, fused bicyclic heterocycles, most notably pyrazolo[1,5-a]pyrimidines. These scaffolds are renowned for their roles as kinase inhibitors and other therapeutic agents.[9][10]

  • Stage 1: Nitro Group Reduction: The C5-nitro group is selectively reduced to a primary amine (C5-NH₂).

  • Stage 2: Cyclocondensation: The resulting 3-substituted-1H-pyrazol-5-amine, which contains two key nucleophilic centers (the C5-amino group and the N1 ring nitrogen), is reacted with a 1,3-bielectrophilic partner to construct the fused pyrimidine ring.

Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines

cluster_0 Stage 1: Reduction cluster_1 Stage 2: Cyclocondensation start 3-Substituted-5-nitro-1H-pyrazole reduction Reduction (e.g., SnCl2·2H2O, HCl) start->reduction intermediate 3-Substituted-1H-pyrazol-5-amine reduction->intermediate cyclization Cyclocondensation (Acid catalyst, Heat) intermediate->cyclization electrophile 1,3-Bielectrophile (e.g., β-Diketone) electrophile->cyclization product Fused Pyrazolo[1,5-a]pyrimidine cyclization->product

Caption: Two-stage synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 2: Reduction of 3-Substituted-5-nitro-1H-pyrazole

Materials:

  • 3-Substituted-5-nitro-1H-pyrazole (from Protocol 1) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Suspend the 3-substituted-5-nitro-1H-pyrazole in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O in concentrated HCl. Caution: The reaction can be exothermic.

  • Heat the mixture to 50-60 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

  • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 5 M NaOH solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 3-substituted-1H-pyrazol-5-amine is often used in the next step without further purification.

Causality:

  • Choice of Reducing Agent: SnCl₂ in HCl is a classic, robust, and reliable method for the reduction of aromatic nitro groups, particularly in the presence of other sensitive functional groups like halogens. It is generally tolerant of many functionalities and cost-effective.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol details the cyclocondensation of the 5-aminopyrazole with acetylacetone, a common 1,3-diketone.[11][12]

Materials:

  • Crude 3-substituted-1H-pyrazol-5-amine (from Protocol 2) (1.0 eq)

  • Acetylacetone (pentane-2,4-dione) (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the crude 3-substituted-1H-pyrazol-5-amine in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 120 °C) for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it carefully into ice-cold water.

  • If a precipitate forms, collect it by filtration. If not, neutralize the solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) and extract with ethyl acetate.

  • Wash the collected solid or the organic extracts with water, then brine.

  • Dry the product/organic layer and remove the solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the desired pyrazolo[1,5-a]pyrimidine.

Causality:

  • Reaction Mechanism: The more nucleophilic exocyclic C5-amino group first attacks one of the carbonyls of the β-diketone, forming an enamine intermediate. The acidic conditions catalyze this step and the subsequent intramolecular cyclization, where the N1 atom of the pyrazole ring attacks the second carbonyl group. A final dehydration step yields the aromatic fused ring system. Acetic acid serves as both the solvent and the acid catalyst.

Biological Activity and Data Summary

The synthetic pathways originating from this compound lead to heterocycles with a wide array of documented biological activities. The substitution at the C3 position and the nature of the fused ring system are critical determinants of the final compound's pharmacological profile.

Starting MaterialSynthetic TransformationResulting Heterocycle CoreReported Biological Activities
This compoundSNAr with various amines3-Amino-5-nitro-1H-pyrazolesAntimicrobial, Antifungal[13][14]
This compoundSNAr with thiols3-Thioether-5-nitro-1H-pyrazolesPrecursors for further synthesis
This compoundSNAr, then Reduction & CyclizationPyrazolo[1,5-a]pyrimidinesKinase Inhibition, Anticancer, Anti-inflammatory[9][10]
This compoundSNAr, then Reduction & CyclizationPyrazolo[1,5-a]triazinesAntiviral, CNS activity

Conclusion

This compound is an exemplary scaffold for diversity-oriented synthesis in drug discovery. Its well-defined reactivity allows for controlled, stepwise elaboration into more complex and biologically relevant structures. The SNAr pathway provides a direct route to substituted pyrazoles, while the reduction-cyclocondensation sequence opens the door to a rich family of fused heterocycles, particularly the pharmaceutically important pyrazolo[1,5-a]pyrimidines. The protocols and strategies outlined in this guide provide a robust foundation for researchers to leverage this versatile building block in the development of novel therapeutic agents.

References

Application Note: Strategic Derivatization of 3-Chloro-5-nitro-1H-pyrazole for High-Throughput Synthesis of Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] 3-Chloro-5-nitro-1H-pyrazole, in particular, represents a highly versatile and reactive building block for the generation of diverse compound libraries. Its unique electronic architecture, featuring three distinct points for chemical modification, allows for a combinatorial approach to scaffold decoration. This guide provides an in-depth analysis of its reactivity profile and details robust, field-proven protocols for its systematic derivatization via N-alkylation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Introduction: The Strategic Value of this compound

Pyrazole and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5][6] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[3] this compound emerges as a particularly strategic starting material due to its trifunctional nature.

The molecule's reactivity is governed by three key features:

  • The N1-Proton: An acidic proton on the pyrazole nitrogen, ideal for N-alkylation or N-arylation to explore the crucial N-substituent vector.

  • The C3-Chloride: An excellent leaving group activated for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of nucleophiles.

  • The C3-Chloride (alternative reactivity): A handle for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds with various aryl and heteroaryl partners.

The nitro group at the C5 position is not merely a placeholder; it is a powerful electron-withdrawing group that profoundly influences the molecule's electronic properties. It enhances the acidity of the N-H proton and, critically, activates the C3-chloride for nucleophilic attack by stabilizing the negatively charged intermediate.[7][8][9][10]

Figure 1: Key derivatization sites on the this compound scaffold.

Protocol 1: N1-Alkylation and Arylation

Scientific Rationale: Substitution at the N1 position is a primary and fundamental step in decorating the pyrazole scaffold. This modification directly impacts the steric and electronic properties of the molecule, influencing its orientation within a binding pocket and its overall physicochemical profile. The reaction proceeds via the deprotonation of the acidic pyrazole nitrogen, followed by a nucleophilic attack on an alkyl or aryl halide.[11][12] The electron-withdrawing nitro group increases the N-H acidity, facilitating deprotonation even with moderately strong bases like potassium carbonate.

Detailed Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) to achieve a concentration of 0.2 M.

  • Base Addition: Add a suitable base (see Table 1, 1.5-2.0 eq.). For robust reactions, Cesium Carbonate (Cs₂CO₃) is often superior due to the increased solubility of its salts. For a more cost-effective approach, Potassium Carbonate (K₂CO₃) is sufficient.

  • Electrophile Addition: Add the alkyl or aryl halide (electrophile, 1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at the specified temperature (see Table 1) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: N1-Alkylation Conditions

Entry Electrophile Base Solvent Temp (°C) Time (h) Typical Yield
1 Benzyl bromide K₂CO₃ ACN 80 6 >90%
2 Iodomethane K₂CO₃ DMF 25 12 >95%
3 4-Fluorobenzyl chloride Cs₂CO₃ DMF 50 8 >85%

| 4 | 2-Bromopyridine | NaH | THF | 65 | 16 | ~60-70% |

G start Start: Inert Atmosphere reagents Add Pyrazole, Solvent, and Base (e.g., K₂CO₃) start->reagents electrophile Add Alkyl Halide (1.1 eq) reagents->electrophile react Heat & Stir (Monitor by TLC/LC-MS) electrophile->react workup Quench with Water & Extract with EtOAc react->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end N1-Alkylated Product purify->end

Figure 2: General experimental workflow for base-mediated N-alkylation.

Protocol 2: C3-Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale: With the N1 position protected, the C3-chloride becomes the prime target for modification. The strong electron-withdrawing effect of the nitro group and the pyrazole ring nitrogens significantly lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack.[8][9][10] This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex before expelling the chloride ion.[10][13] This strategy is exceptionally powerful for introducing amine, thiol, or alcohol functionalities, which are pivotal for modulating solubility and forming key hydrogen bond interactions in drug candidates.

Detailed Step-by-Step Methodology:

  • Prerequisite: This protocol assumes the starting material is an N1-substituted-3-chloro-5-nitro-1H-pyrazole (from Protocol 1).

  • Setup: In a sealed vial, combine the N1-substituted pyrazole (1.0 eq.), the desired nucleophile (e.g., a primary/secondary amine, 1.5-2.0 eq.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) if the nucleophile is an amine salt.

  • Solvent Addition: Add an appropriate polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.1-0.3 M.

  • Reaction: Seal the vial and heat the mixture to 80-120 °C. The reaction is typically slower than N-alkylation and may require 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water to precipitate the product or dilute with ethyl acetate for extraction.

  • Purification: If extracting, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash chromatography or preparative HPLC to yield the desired 3-substituted-5-nitropyrazole.

Figure 3: Mechanism of nucleophilic aromatic substitution at the C3 position.

Protocol 3: C3-Arylation via Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[14] Applying this reaction to the C3-chloro position allows for the introduction of a vast array of aryl and heteroaryl moieties, dramatically expanding the accessible chemical space for library development. The reaction requires a palladium catalyst, a base, and a boronic acid or ester coupling partner.[15] While N-H containing heterocycles can sometimes inhibit palladium catalysis, using an N1-protected pyrazole substrate circumvents this issue, leading to efficient and reliable coupling.[16]

Detailed Step-by-Step Methodology:

  • Prerequisite: Use an N1-substituted-3-chloro-5-nitro-1H-pyrazole (from Protocol 1).

  • Setup: To a microwave vial or Schlenk flask, add the N1-substituted pyrazole (1.0 eq.), the arylboronic acid (1.5 eq.), a base such as K₃PO₄ or K₂CO₃ (3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a modern pre-catalyst like XPhos Pd G2, 2 mol%).[17]

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-Dioxane and water (4:1 ratio), to a concentration of 0.1 M. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90-110 °C under an inert atmosphere for 2-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor for completion by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the organic phase with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the C3-arylated product.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Cl) pd0->oa_complex re_label pd0->re_label Reductive Elimination trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex oa_label oa_complex->oa_label Oxidative Addition trans_complex->pd0 product Ar-Ar' trans_complex->product trans_label trans_complex->trans_label Transmetalation oa_label->pd0 Ar-Cl trans_label->oa_complex Ar'-B(OH)₂ (Base) re_label->trans_complex

References

Application Note & Protocol: A Streamlined One-Pot Synthesis of 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-5-nitro-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Among the vast family of pyrazole derivatives, this compound stands out as a highly versatile and reactive building block. The presence of both a chloro group, which can serve as a leaving group in nucleophilic substitution reactions, and a nitro group, which activates the pyrazole ring, makes this compound an invaluable intermediate for the synthesis of more complex, polysubstituted heterocyclic systems.

Traditionally, the synthesis of such functionalized pyrazoles involves multi-step procedures that often require the isolation and purification of intermediates, leading to increased operational complexity and reduced overall yield. This application note details an efficient, one-pot, three-component synthesis of this compound. This protocol leverages the principles of green chemistry by minimizing waste and improving atom economy, offering researchers a streamlined and robust method for accessing this critical synthetic intermediate.[2]

Reaction Mechanism: A Cascade of Transformations

The one-pot synthesis of this compound is a sophisticated cascade of three distinct chemical transformations occurring sequentially in a single reaction vessel. This approach obviates the need for intermediate workup and purification, thereby enhancing efficiency. The overall process can be mechanistically divided into three key stages: Pyrazolone Formation, Vilsmeier-Haack Chlorination, and Regioselective Nitration.

Stage 1: Pyrazolone Formation via Knorr Cyclization

The synthesis commences with the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with hydrazine.[3][4] The reaction is typically initiated under acidic or neutral conditions. One of the nitrogen atoms of hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the ethyl acetoacetate. This is followed by the elimination of a water molecule to form a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to cyclization. A final dehydration step results in the formation of the stable 3-methyl-1H-pyrazol-5(4H)-one.

Stage 2: Vilsmeier-Haack Chlorination

The Vilsmeier-Haack reaction is a powerful method for the formylation and chlorination of electron-rich heterocyclic systems.[5][6][7] In this one-pot sequence, a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide like N,N-dimethylformamide (DMF), is introduced. The pyrazolone intermediate from Stage 1 tautomerizes to its aromatic pyrazole-5-ol form, which is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent. The initial attack of the pyrazole on the Vilsmeier reagent leads to the formation of a chloroiminium ion intermediate, which upon workup would typically yield an aldehyde. However, in this context, the reaction facilitates the substitution of the hydroxyl group with a chlorine atom, yielding 3-chloro-5-methyl-1H-pyrazole.

Stage 3: Regioselective Nitration

The final stage of the one-pot synthesis is the regioselective nitration of the 3-chloro-5-methyl-1H-pyrazole intermediate. The pyrazole ring is an aromatic system, and the positions for electrophilic substitution are influenced by the existing substituents. The nitration is achieved using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The strong acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring then acts as a nucleophile, attacking the nitronium ion. The regioselectivity of the nitration is directed by the electronic properties of the chloro and methyl groups, leading to the desired this compound product.

Experimental Workflow Visualization

One-Pot Synthesis Workflow Workflow for the One-Pot Synthesis of this compound cluster_0 Stage 1: Pyrazolone Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Nitration A Ethyl Acetoacetate + Hydrazine B Condensation & Cyclization A->B C 3-Methyl-1H-pyrazol-5(4H)-one (in situ) B->C D Addition of Vilsmeier Reagent (POCl3/DMF) C->D Proceeds without isolation E Vilsmeier-Haack Reaction D->E F 3-Chloro-5-methyl-1H-pyrazole (in situ) E->F G Addition of Nitrating Mixture (HNO3/H2SO4) F->G Proceeds without isolation H Electrophilic Nitration G->H I This compound (Final Product) H->I J Isolated Product I->J Workup & Purification

Caption: A schematic overview of the three sequential stages in the one-pot synthesis.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl acetoacetateReagentSigma-Aldrich
Hydrazine hydrateReagentSigma-Aldrich
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Nitric acid (70%)ACS ReagentFisher Scientific
Sulfuric acid (98%)ACS ReagentFisher Scientific
Dichloromethane (DCM)ACS ReagentFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated solution---
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific
Round-bottom flask------
Magnetic stirrer------
Reflux condenser------
Dropping funnel------
Ice bath------

Step-by-Step Procedure:

  • Pyrazolone Formation:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl acetoacetate (1.0 eq).

    • Begin stirring and add hydrazine hydrate (1.0 eq) dropwise via the dropping funnel over 15 minutes. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux for 2 hours to ensure the completion of the cyclization.

    • Cool the reaction mixture to room temperature.

  • Vilsmeier-Haack Chlorination:

    • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold N,N-dimethylformamide (3.0 eq) with stirring. Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

    • Slowly add the freshly prepared Vilsmeier reagent to the cooled pyrazolone mixture from step 1.

    • Heat the reaction mixture to 90-100 °C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Regioselective Nitration:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Prepare a nitrating mixture by slowly adding nitric acid (1.2 eq) to sulfuric acid (2.0 eq) in a separate beaker, keeping it cool in an ice bath.

    • Add the cold nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Data Summary and Expected Results

ParameterExpected Value
Appearance Pale yellow solid
Yield 60-75% (overall)
Purity (by HPLC) >98%
¹H NMR Consistent with the structure of this compound
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight

Troubleshooting and Scientific Insights

  • Low Yield in Pyrazolone Formation: Ensure the reaction is carried out under anhydrous conditions initially, as water can interfere with the condensation. Using a slight excess of hydrazine can sometimes drive the reaction to completion.

  • Incomplete Chlorination: The Vilsmeier reagent is moisture-sensitive. Ensure it is prepared fresh and added to a dry reaction mixture. The reaction temperature and time are critical; ensure the mixture is heated adequately.

  • Formation of Regioisomers during Nitration: The regioselectivity of nitration is generally high for this substrate. However, controlling the reaction temperature during the addition of the nitrating mixture is crucial to prevent side reactions and the formation of dinitro- or other isomeric products.

  • Difficult Purification: The final product is a polar molecule. Careful selection of the eluent system for column chromatography is necessary to achieve good separation from any remaining starting materials or byproducts.

Conclusion

The one-pot synthesis of this compound presented here offers a significant improvement over traditional multi-step methods. By combining pyrazolone formation, Vilsmeier-Haack chlorination, and regioselective nitration into a single, continuous process, this protocol provides a time- and resource-efficient route to a valuable synthetic intermediate. This method is well-suited for researchers in drug discovery and development who require reliable access to functionalized pyrazole building blocks.

References

Scale-up synthesis of 3-Chloro-5-nitro-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-Chloro-5-nitro-1H-pyrazole Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and critical insights for the scale-up synthesis of this compound and its derivatives. Pyrazole scaffolds are foundational in modern medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3][4] The introduction of chloro and nitro functionalities creates a versatile intermediate, ripe for further derivatization in drug discovery programs.[3][5] This document is intended for researchers, chemists, and drug development professionals, offering a robust framework that prioritizes safety, scalability, and reproducibility. We will delve into the reaction mechanics, process safety for nitration, a step-by-step scaled-up batch protocol, and the necessary analytical characterization to ensure product quality.

Strategic Overview: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure both high yield and regiochemical purity. The most logical and controllable pathway involves the nitration of a pre-existing 3-chloro-1H-pyrazole. This strategy offers superior regioselectivity compared to chlorinating a nitropyrazole, as the directing effects of the substituents can be better leveraged.

The Nitration Reaction: An Electrophilic Aromatic Substitution

The core of this synthesis is the nitration of the pyrazole ring, a classic example of electrophilic aromatic substitution.[6][7][8][9] The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Causality of Reagent Choice:

  • Nitric Acid (HNO₃): The source of the nitro group (-NO₂).

  • Sulfuric Acid (H₂SO₄): Acts as a powerful dehydrating agent and catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This is a critical step to drive the reaction forward efficiently.[10][11]

The reaction proceeds as the electron-rich pyrazole ring attacks the nitronium ion. The chloro-substituent at the 3-position is an ortho-, para- director, but due to steric hindrance and the electronic nature of the pyrazole ring, the substitution is strongly favored at the 5-position.

Overall Synthetic Workflow

The logical flow from a starting pyrazole to the final chlorinated and nitrated product is outlined below. This workflow ensures maximum control over the introduction of each functional group.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Chloro-5-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of its synthesis, with a particular focus on identifying and mitigating side reactions.

The synthesis of unsymmetrically substituted pyrazoles like this compound presents a significant challenge in controlling regioselectivity.[1] The electronic properties of the pyrazole ring, influenced by the existing chloro substituent, can lead to the formation of undesired isomers and other impurities. This guide provides the expertise to understand these pathways and optimize your reaction for higher purity and yield.

Section 1: The Main Synthetic Pathway

The most common and direct route to this compound is the electrophilic nitration of its precursor, 3-chloro-1H-pyrazole. This reaction typically employs a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

main_pathway Precursor 3-Chloro-1H-pyrazole Product This compound Precursor->Product Electrophilic Nitration Reagents HNO₃ / H₂SO₄ (Nitrating Agent) Reagents->Product

Caption: Primary synthetic route to this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My final product is a mixture of isomers. What are the likely side products and why did they form?

A1: This is the most prevalent issue in the synthesis of this compound. The primary side product is almost always the regioisomer, 3-Chloro-4-nitro-1H-pyrazole .

Causality: The pyrazole ring is an aromatic heterocycle susceptible to electrophilic substitution.[2] The position of the incoming nitro group is directed by the combined electronic effects of the ring nitrogen atoms and the chloro substituent.

  • Desired Product (C5-Nitration): The nitrogen atom at position 2 (N2) is pyridine-like and deactivating. The nitrogen at position 1 (N1) is pyrrole-like and activating. The chloro group at C3 is an ortho-, para-director but is also deactivating. The nitration at C5 is sterically less hindered and electronically favored under specific conditions.

  • Side Product (C4-Nitration): The C4 position is highly susceptible to electrophilic attack in many pyrazole systems.[3][4] Depending on the reaction conditions (especially temperature and acid concentration), the C4 position can become electronically competitive, leading to the formation of the 3-chloro-4-nitro isomer. In some cases, nitration of N-substituted pyrazoles with mixed acids can preferentially occur at the 4-position.[3]

Under overly harsh conditions (high temperature, excess nitrating agent), dinitration can also occur, leading to products like 3-Chloro-4,5-dinitro-1H-pyrazole .

side_reactions cluster_main Reaction Pathways Precursor 3-Chloro-1H-pyrazole Product Desired Product: This compound Precursor->Product C5-Nitration (Controlled Conditions) Side_Product Side Product: 3-Chloro-4-nitro-1H-pyrazole Precursor->Side_Product C4-Nitration (Common Side Reaction) Dinitro_Product Over-Nitration Product: 3-Chloro-4,5-dinitro-1H-pyrazole Product->Dinitro_Product Harsh Conditions Side_Product->Dinitro_Product Harsh Conditions

Caption: Competing reaction pathways in the nitration of 3-chloro-1H-pyrazole.

Q2: My reaction is generating significant impurities and the yield is low. How can I optimize the conditions for better selectivity?

A2: Optimizing for regioselectivity requires precise control over several key reaction parameters. The goal is to favor the kinetic product (C5-nitration) while suppressing the formation of the thermodynamic or competing C4-nitro isomer and degradation products.

Key Parameters for Optimization:

ParameterRecommendation & Rationale
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄): This is a powerful agent. Use concentrated (98%) H₂SO₄ and fuming (>90%) HNO₃. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the NO₂⁺ electrophile. Rationale: A strong electrophile is needed, but its concentration must be controlled.
Temperature Maintain Strict Cold Conditions (0 to 5 °C): This is the most critical parameter. The addition of the nitrating agent should be done dropwise to the cooled solution of the pyrazole precursor. Rationale: Nitration is a highly exothermic reaction. Low temperatures reduce the overall reaction rate, enhancing the kinetic selectivity towards the C5 position and preventing the formation of dinitrated byproducts and thermal decomposition.
Stoichiometry Use a Slight Excess of Nitric Acid (1.1 - 1.2 equivalents): Avoid using a large excess of the nitrating agent. Rationale: Using a minimal effective amount of the nitrating agent ensures the reaction proceeds to completion without providing excess electrophile that could lead to over-nitration once the primary reaction is finished.
Reaction Time Monitor by TLC or HPLC: Do not run the reaction for a fixed time without monitoring. Check the consumption of starting material every 30-60 minutes. Rationale: Over-extending the reaction time, even at low temperatures, can allow the slower-forming thermodynamic side products to accumulate. Quenching the reaction upon full consumption of the starting material is key.
Quenching Pour onto Crushed Ice: The reaction should be carefully quenched by pouring the acidic mixture onto a large volume of ice/water. Rationale: This immediately stops the reaction by diluting the acid and lowering the temperature, precipitating the organic products while preventing further side reactions or degradation during workup.
Q3: How can I effectively purify the crude product to remove the 3-chloro-4-nitro-1H-pyrazole isomer?

A3: Separating regioisomers can be challenging but is achievable through standard purification techniques that exploit subtle differences in their physicochemical properties.

  • Fractional Recrystallization: This is often the most effective method for large-scale purification. The two isomers may have different solubilities in various solvents.

    • Recommended Solvent Systems: Ethanol/water, isopropanol, or toluene can be effective.

    • Procedure: Dissolve the crude mixture in a minimum amount of hot solvent. Allow it to cool slowly. The less soluble isomer will crystallize first. The purity of the crystals and the mother liquor should be checked by HPLC or NMR to guide subsequent recrystallization steps.

  • Column Chromatography: For smaller scales or when high purity is essential, silica gel chromatography is the method of choice.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system like a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% EtOAc and gradually increasing to 30-40%). The polarity should be optimized based on TLC analysis.

    • Rationale: The isomers often have slightly different polarities due to variations in their dipole moments, allowing for separation on a polar stationary phase like silica.

  • Acid Addition Salt Formation: In some cases, pyrazoles can be purified by converting them into acid addition salts, crystallizing the salt of the desired isomer, and then neutralizing it to recover the pure compound.[5] This method is dependent on the differential ability of the isomers to form stable, crystalline salts.

Q4: Which analytical methods should I use to confirm the product's identity, purity, and the structure of the isomeric impurity?

A4: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.[6]

  • ¹H NMR Spectroscopy: This is the most powerful tool for distinguishing between the 5-nitro and 4-nitro isomers.

    • This compound (Desired Product): Will show a single proton signal (a singlet) for the proton at the C4 position.

    • 3-Chloro-4-nitro-1H-pyrazole (Side Product): Will show a single proton signal (a singlet) for the proton at the C5 position. The chemical environment is different, so this singlet will appear at a distinct chemical shift compared to the C4-proton of the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for determining the purity of the product and quantifying the ratio of isomers.[7] A reversed-phase method will typically separate the two isomers, allowing for accurate assessment of the reaction's success and purification efficiency.

  • Mass Spectrometry (MS): While MS will not distinguish between the isomers (as they have the same molecular weight), it is crucial for confirming that the product has the correct mass (C₃H₂ClN₃O₂). It is often coupled with GC or LC for impurity profiling.

Section 3: Validated Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Optimized Synthesis of this compound
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-chloro-1H-pyrazole (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (98%, ~3.0 eq) while ensuring the internal temperature does not exceed 10 °C. Stir the mixture until all the starting material has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (>90%, 1.1 eq) to concentrated sulfuric acid (~1.0 eq) at 0 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 3-chloro-1H-pyrazole over 1-2 hours. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto a large beaker filled with crushed ice (~10-15 times the reaction volume) with vigorous stirring.

  • Isolation: A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Drying: Dry the crude product under vacuum to yield a solid, which can then be purified by recrystallization or chromatography.

Protocol 2: RP-HPLC Method for Purity and Isomer Analysis

This method provides a starting point for analyzing the purity of this compound.[7]

ParameterSpecification
Instrumentation HPLC system with a UV or PDA detector
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve sample in acetonitrile/water (50:50) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Section 4: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

troubleshooting_workflow start Experiment Complete check_yield Analyze Yield & Purity start->check_yield low_yield Problem: Low Yield check_yield->low_yield No impure_product Problem: Impure Product check_yield->impure_product No success Result: High Yield & Purity (>95%) check_yield->success Yes action_temp Action: Check Temperature Control. Was it strictly 0-5°C? low_yield->action_temp action_hplc Action: Run HPLC/NMR Analysis impure_product->action_hplc end Process Optimized success->end action_time Action: Review Reaction Time. Did you monitor consumption or run for a fixed time? action_temp->action_time action_optimize Action: Re-run with stricter control of temp/time/stoichiometry action_time->action_optimize identify_impurity Identify Impurities action_hplc->identify_impurity isomer_impurity Impurity is 4-Nitro Isomer identify_impurity->isomer_impurity Isomer other_impurity Other Impurities (Starting Material, Dinitro) identify_impurity->other_impurity Other action_purify Action: Purify via Recrystallization or Column Chromatography isomer_impurity->action_purify other_impurity->action_optimize action_purify->end action_optimize->end

References

Technical Support Center: Optimizing N-Alkylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental synthetic transformation. The regioselective alkylation of the pyrazole nucleus is a persistent challenge, often leading to mixtures of N1 and N2 isomers that are difficult to separate.[1] This resource provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and selectivity.

I. Understanding the Core Challenge: The Battle for Regioselectivity

The primary difficulty in the N-alkylation of unsymmetrically substituted pyrazoles arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] Deprotonation of the pyrazole N-H bond generates a pyrazolate anion where the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack.[2]

Consequently, the reaction often yields a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product. The ultimate regiochemical outcome is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[1][2][3]

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

FAQ 1: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity?

This is the most common issue in pyrazole alkylation. Achieving high regioselectivity requires a careful tuning of several interconnected parameters.

Underlying Cause: A 1:1 mixture suggests that the intrinsic steric and electronic differences between the N1 and N2 positions are minimal under your current reaction conditions, or that the conditions themselves do not favor one isomer over the other.

Troubleshooting Strategies:

  • Analyze Steric Factors: Steric hindrance is often the dominant factor in determining regioselectivity.[1][3]

    • At the Pyrazole: Alkylation will preferentially occur at the nitrogen atom that is less sterically hindered by adjacent substituents (at the C3 and C5 positions). If you want to favor the N1 position, ensure the substituent at C5 is smaller than the one at C3.[1]

    • At the Alkylating Agent: Using a bulkier alkylating agent can amplify the steric differences between the two nitrogen atoms, leading to higher selectivity for the less hindered position.[1] For example, specialized, sterically demanding reagents like α-halomethylsilanes have been developed to achieve high N1 selectivity.[4]

  • Leverage Electronic Effects: The electronic nature of your pyrazole's substituents can be exploited to direct alkylation.

    • Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen.[2]

    • Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the nucleophilicity of the adjacent nitrogen.

  • Optimize Reaction Conditions (Base and Solvent): The choice of base and solvent can dramatically influence the regiochemical outcome.[2][5] This is often the most accessible parameter to adjust.

    • Strong, Non-coordinating Bases: A strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF often favors the formation of the thermodynamically more stable N1-alkylated product.[2][6]

    • Weaker Bases and Cation Effects: Weaker bases like potassium carbonate (K₂CO₃) can lead to different isomeric ratios. The nature of the counter-ion (e.g., K⁺ vs. Na⁺) can also play a role in directing the alkylation.[2][5]

FAQ 2: The reaction is sluggish or not proceeding to completion. What can I do?

Underlying Cause: Incomplete reactions can be due to insufficient reactivity of the starting materials, poor solubility, or deactivation of the reagents.

Troubleshooting Strategies:

  • Choice of Base: Ensure the base is strong enough to fully deprotonate the pyrazole N-H. For less acidic pyrazoles, a weaker base like K₂CO₃ may not be sufficient. Consider switching to a stronger base such as NaH, KHMDS, or LDA.[4][7]

  • Solvent Selection: The reactants must be sufficiently soluble in the chosen solvent.

    • Aprotic Polar Solvents: DMF, DMSO, and acetonitrile are common choices that effectively dissolve the pyrazolate salt and promote Sₙ2 reactions.[7]

    • Anhydrous Conditions: Ensure your solvent is anhydrous. Water can quench the pyrazolate anion and hydrolyze some alkylating agents.

  • Reactivity of the Alkylating Agent: The leaving group on your alkylating agent is critical. The general order of reactivity for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, switching to the corresponding bromide or iodide will significantly increase the reaction rate.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be aware that this can sometimes negatively impact regioselectivity. Monitor the reaction by TLC or LC-MS to find the optimal temperature that balances reaction rate and selectivity.[7]

FAQ 3: I am observing significant side product formation. What are the likely culprits and solutions?

Underlying Cause: Side products can arise from over-alkylation, reaction with functional groups on the pyrazole or alkylating agent, or decomposition.

Troubleshooting Strategies:

  • Dialkylation: If your product is susceptible to a second alkylation (e.g., forming a quaternary pyrazolium salt), use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the alkylating agent.[7] Adding the alkylating agent slowly to the reaction mixture can also help minimize this.

  • Reaction with Other Functional Groups: If your pyrazole or alkylating agent contains other nucleophilic or electrophilic sites (e.g., -OH, -NH₂, esters), these may compete in the reaction.

    • Protection Strategy: Consider protecting sensitive functional groups before the alkylation step.

    • Alternative Methods: For sensitive substrates, milder alkylation methods like the Mitsunobu reaction or acid-catalyzed methods using trichloroacetimidates may be more suitable.[3]

  • Base-Induced Decomposition: Some substrates or products may be unstable in the presence of strong bases. If you suspect decomposition, consider using a weaker base (e.g., K₂CO₃, Cs₂CO₃) and a lower reaction temperature.

III. Key Experimental Parameters and Recommendations

To aid in your optimization process, the following table summarizes key reaction parameters and their impact on the N-alkylation of pyrazoles.

ParameterCommon ChoicesImpact on Reaction & Key Considerations
Base NaH, K₂CO₃, Cs₂CO₃, KHMDSStrong bases (NaH, KHMDS) favor complete deprotonation, often leading to the thermodynamic product. Weaker bases (carbonates) can offer different selectivity profiles and are milder.[2][7]
Solvent DMF, DMSO, Acetonitrile (MeCN), THFPolar aprotic solvents are generally preferred as they solvate the cation and accelerate Sₙ2 reactions. Ensure the solvent is anhydrous.[7]
Alkylating Agent Alkyl iodides, bromides, chlorides, tosylatesReactivity: R-I > R-Br > R-OTs > R-Cl. The steric bulk of the agent is a primary driver of regioselectivity.[1]
Temperature Room Temperature to 80°CHigher temperatures increase the reaction rate but may decrease selectivity. Optimization is key.[7]
Concentration 0.1 - 0.5 MStandard concentration range. Very dilute conditions may slow the reaction, while very high concentrations can lead to side reactions.

IV. Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing your N-alkylation reaction.

G cluster_0 Problem Identification cluster_1 Primary Optimization Loop: Conditions cluster_2 Secondary Optimization Loop: Reagents cluster_3 Outcome Start Start: Unsatisfactory Result (Low Yield / Poor Selectivity) Base Step 1: Vary the Base (e.g., NaH vs. K₂CO₃) Start->Base Analyze Regioisomeric Ratio Solvent Step 2: Change the Solvent (e.g., DMF vs. THF vs. MeCN) Base->Solvent Still poor selectivity? End Optimized Protocol Base->End Success! Temp Step 3: Adjust Temperature (e.g., RT vs. 60°C) Solvent->Temp Reaction slow? Solvent->End Success! AlkylatingAgent Step 4: Modify Alkylating Agent (e.g., R-Br -> R-I or increase steric bulk) Temp->AlkylatingAgent Still poor selectivity? Temp->End Success! AlkylatingAgent->Base Re-evaluate base with new agent AlkylatingAgent->End Success!

Caption: A workflow for optimizing pyrazole N-alkylation reactions.

V. Standard Experimental Protocol: Base-Mediated N-Alkylation

This protocol provides a general starting point for the N-alkylation of a substituted pyrazole using sodium hydride and an alkyl halide.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir the solution until the pyrazole is fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium pyrazolate salt forms.

  • Alkylation: Cool the mixture back to 0°C. Add the alkylating agent (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., 50-60°C) can be applied.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers and remove impurities.

VI. References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. --INVALID-LINK--

  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles. BenchChem. --INVALID-LINK--

  • Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. BenchChem. --INVALID-LINK--

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. --INVALID-LINK--

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. --INVALID-LINK--

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. --INVALID-LINK--

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. --INVALID-LINK--

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. --INVALID-LINK--

  • Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate. BenchChem. --INVALID-LINK--

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. --INVALID-LINK--

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. --INVALID-LINK--

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. --INVALID-LINK--

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. --INVALID-LINK--

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. --INVALID-LINK--

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. --INVALID-LINK--

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. NIH National Center for Biotechnology Information. --INVALID-LINK--

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. NIH National Center for Biotechnology Information. --INVALID-LINK--

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. --INVALID-LINK--

  • N-alkylation method of pyrazole. Google Patents. --INVALID-LINK--

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ScienceDirect. --INVALID-LINK--

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH National Center for Biotechnology Information. --INVALID-LINK--

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). LinkedIn. --INVALID-LINK--

  • Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. ResearchGate. --INVALID-LINK--

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. --INVALID-LINK--

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. --INVALID-LINK--

References

Technical Support Center: Purification of 3-Chloro-5-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-5-nitro-1H-pyrazole and its derivatives. The unique electronic properties conferred by the chloro and nitro substituents make these compounds valuable synthetic intermediates. However, these same properties can present specific challenges during purification. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the purification of this important class of molecules.

I. Understanding the Molecule: Key Purification Considerations

The this compound scaffold possesses distinct characteristics that influence the choice of purification strategy:

  • Polarity: The presence of the nitro group and the pyrazole ring's N-H proton imparts significant polarity to the molecule.

  • Acidity: The N-H proton is acidic, allowing for the formation of salts with bases. This property can be exploited in acid-base extraction techniques.

  • Reactivity: The chloro group can act as a leaving group in nucleophilic substitution reactions, and the nitro group activates the ring, making the compound susceptible to degradation under harsh conditions (e.g., strong bases or high temperatures).[1]

  • Impurities: Common impurities may include regioisomers (e.g., 5-chloro-3-nitro-1H-pyrazole), unreacted starting materials, and byproducts from side reactions or decomposition.

II. Frequently Asked Questions (FAQs)

Q1: My crude this compound is a discolored solid. What are the likely impurities?

A1: Discoloration, often appearing as yellow or reddish hues, is common in nitrated aromatic compounds.[2] The color can arise from several sources:

  • Residual Nitrating Agents: Traces of nitric acid or other nitrating agents can lead to coloration.

  • Nitrophenol-type Impurities: If the synthesis involves phenolic precursors, residual starting materials or byproducts can be highly colored.

  • Oxidation/Decomposition Products: Phenylhydrazine, a common precursor in pyrazole synthesis, is prone to oxidation, which can generate colored byproducts.[2] Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize this.[2]

  • Regioisomers: The synthesis of unsymmetrically substituted pyrazoles can sometimes yield a mixture of regioisomers, which may have different colors and need to be separated.

Q2: I'm observing two spots on my TLC plate after synthesis. How can I differentiate the product from impurities?

A2: The two spots likely represent your desired product and a significant impurity. Here’s a systematic approach to identification:

  • Compare with Starting Materials: Run TLCs of your starting materials alongside the crude product to check for unreacted precursors.

  • UV Visualization: Aromatic and conjugated compounds, like your product and many potential impurities, should be UV active.

  • Staining: Use a stain like potassium permanganate. Your product, being an electron-deficient aromatic, might be less reactive than some potential impurities (e.g., more electron-rich side products).

  • Small-Scale Purification: Perform a small-scale purification (e.g., a mini-column or recrystallization of a small sample) and analyze the fractions by TLC and another technique like ¹H NMR to identify the spot corresponding to the correct product.

Q3: What are the best general-purpose recrystallization solvents for this compound derivatives?

A3: Given the polar nature of the molecule, polar solvents are a good starting point. However, the ideal solvent will have a steep solubility curve—dissolving the compound when hot but not when cold.[3]

  • Single Solvents: Ethanol, methanol, and isopropanol are often effective for nitroaryl compounds.[4]

  • Mixed Solvent Systems: A powerful technique is to dissolve the compound in a "good" hot solvent (e.g., ethanol or acetone) and then add a "poor" hot anti-solvent (e.g., water or hexane) until turbidity appears, followed by slow cooling.[3] Hexane/ethyl acetate is another commonly used combination for pyrazole derivatives.[3]

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are some strategies to overcome this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.

  • Slower Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath. Using an insulated container can help.

  • Change Solvent System: Experiment with a different solvent or a mixed solvent system with a lower boiling point.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

III. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Purification - Compound is too soluble in the cold recrystallization solvent.- Incomplete precipitation.- Adsorption of the product onto activated charcoal (if used).- Product loss during transfers.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use activated charcoal sparingly and only when necessary to remove colored impurities.- Pre-rinse glassware with the purification solvent to minimize transfer losses.
Persistent Impurities After Recrystallization - Impurity has similar solubility to the product.- Impurity was co-precipitated or trapped in the crystal lattice.- Perform a second recrystallization.- Try a different solvent system.- If impurities persist, consider column chromatography for more effective separation.
Product Decomposition on Silica Gel Column - The compound is unstable on acidic silica gel.- Deactivate the silica gel by preparing the slurry with a small amount of a base like triethylamine (e.g., 1% in the eluent).- Use a different stationary phase, such as neutral alumina.
Poor Separation in Column Chromatography - Incorrect eluent polarity.- Column was not packed properly.- Sample was loaded in too large a volume of solvent.- Optimize the eluent system using TLC to achieve a good separation of spots (Rf of the desired compound around 0.3-0.4).- Ensure the column is packed uniformly without air bubbles.- Dissolve the sample in a minimal amount of solvent before loading it onto the column.

IV. Detailed Purification Protocols

Safety First!

Nitropyrazole derivatives should be handled with care. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Work in a well-ventilated fume hood.

Protocol 1: Recrystallization

This is often the first choice for purifying solid compounds.

Step-by-Step Procedure:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and water) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

A synthesis of this compound reports purification by diluting the reaction mixture with hexane and collecting the precipitated solid, followed by washing with cold hexane.[7] This suggests that hexane can be a good anti-solvent or washing solvent.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities.

Step-by-Step Procedure:

  • TLC Analysis: Determine the optimal eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point for pyrazole derivatives.[8] Aim for an Rf value of 0.3-0.4 for your product.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions from the bottom. Moderate air pressure can be used to speed up the process ("flash" chromatography).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Acid-Base Extraction

This method leverages the acidic nature of the pyrazole N-H proton.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a weak aqueous base (e.g., a saturated solution of sodium bicarbonate). The acidic pyrazole will deprotonate and move into the aqueous layer, while non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry thoroughly.

V. Purity Assessment

After purification, it is crucial to assess the purity of your this compound derivative. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities. For the parent this compound, the pyrazole C-H proton is expected to appear as a singlet in the ¹H NMR spectrum.[7]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

VI. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for purifying this compound derivatives.

Purification_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot recrystallization Recrystallization single_spot->recrystallization Yes multiple_spots Multiple Spots single_spot->multiple_spots No pure_solid Pure Solid recrystallization->pure_solid acidic_proton Acidic Proton? multiple_spots->acidic_proton column_chrom Column Chromatography column_chrom->pure_solid acidic_proton->column_chrom No acid_base_extraction Acid-Base Extraction acidic_proton->acid_base_extraction Yes acid_base_extraction->pure_solid

Caption: Decision tree for selecting a purification method.

VII. Solvent Properties for Recrystallization

The choice of solvent is critical for successful recrystallization. The following table provides a starting point for solvent selection based on general principles.

Solvent/System Polarity Boiling Point (°C) Comments
EthanolPolar78Good general-purpose solvent for polar compounds.[3]
IsopropanolPolar82Similar to ethanol, good for many pyrazole derivatives.
Ethyl AcetateMedium77Often used in combination with hexane.
HexaneNon-polar69Good as an anti-solvent or for washing.
WaterVery Polar100Can be used as an anti-solvent with polar organic solvents.[3]
Ethanol/WaterPolarVariableA common and effective mixed solvent system.[3]
Hexane/Ethyl AcetateVariableVariableA versatile mixed solvent system for adjusting polarity.[3]

VIII. References

  • 4-Nitropyrazole SDS, 2075-46-9 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Nitropyrazole - AK Scientific, Inc. (n.d.). Retrieved from --INVALID-LINK--

  • Separation of 3H-Pyrazol-3-one, 5-[(2-chloro-5-nitrophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--

  • Troubleshooting the reaction mechanism of pyrazole formation. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • 3-CHLORO-5-NITRO-1-TOSYL-1H-PYRAZOLE. (n.d.). CymitQuimica. Retrieved from --INVALID-LINK--

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (n.d.). Retrieved from --INVALID-LINK--

  • SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NOVEL PYRAZOLE DERIVATIVES. (2023). World Journal of Pharmaceutical Research, 12(3), 744-754. Retrieved from --INVALID-LINK--

  • 3-chloro-5-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Supporting Information for "Palladium-Catalyzed C-H Arylation of Pyrazole-5-thiols". (n.d.). Retrieved from --INVALID-LINK--

  • 5-chloro-3-nitro-1H-pyrazole. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for the Functionalization of the Pyrazole C4 Position. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • Column chromatography. (n.d.). Columbia University. Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. (2025). BenchChem. Retrieved from --INVALID-LINK--

  • 5-Benzo[5][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from --INVALID-LINK--

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Retrieved from --INVALID-LINK--

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from --INVALID-LINK--

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Preparation of 3-chloro-1H-pyrazol-4-amine hydrochloride, compound 1a, using Pt/C or a mixture of Pt/C and Pd/C catalyst. (2017). Google Patents. Retrieved from --INVALID-LINK--

  • 3-Nitropyrazole. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. Retrieved from --INVALID-LINK--

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from --INVALID-LINK--

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. Retrieved from --INVALID-LINK--

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. (2020). Retrieved from --INVALID-LINK--

  • ChemInform Abstract: Methods for the Synthesis of 3-Nitro-5-chloro-1,2,4-triazole. (n.d.). Wiley Online Library. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Low Yields in Nucleophilic Substitution of Chloropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic substitution reactions involving chloropyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reaction yields. Instead of a generic troubleshooting list, this guide provides in-depth, question-and-answer-based solutions grounded in mechanistic principles and practical laboratory experience.

Introduction: The Challenge of Chloropyrazole Substitution

Pyrazoles are a cornerstone in medicinal chemistry and materials science.[1] The functionalization of the pyrazole ring, particularly through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of many bioactive compounds. However, the substitution of a chloro group on the pyrazole ring can be notoriously difficult, often resulting in disappointingly low yields. This guide will walk you through common issues and provide robust, evidence-based strategies to optimize your reactions.

The pyrazole ring itself possesses distinct electronic properties. It is an electron-rich heterocyclic system with three nucleophilic positions (N1, N2, and C4) and two electrophilic positions (C3 and C5).[2][3] The success of a nucleophilic substitution reaction is heavily dependent on the electronic nature of the pyrazole ring, the position of the chloro substituent, and the reaction conditions employed.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My SNAr reaction on a chloropyrazole is sluggish and gives low yields. What are the primary factors I should investigate?

Low reactivity in the SNAr of chloropyrazoles can often be traced back to a few key factors. Systematically evaluating these can help pinpoint the issue.

Answer:

The reactivity of chloropyrazoles in SNAr reactions is governed by a combination of electronic and steric effects, as well as the reaction conditions. Here’s a breakdown of the primary factors to consider:

  • Activation of the Pyrazole Ring: The SNAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups (EWGs) on the pyrazole ring are essential to stabilize this negative charge and thus activate the ring towards nucleophilic attack.[4][5] If your pyrazole substrate lacks sufficient activation, the reaction will be slow.

  • Position of the Chloro Substituent: The position of the chlorine atom on the pyrazole ring significantly impacts its reactivity. Generally, chlorine atoms at the C3 or C5 positions are more susceptible to nucleophilic attack than those at the C4 position. This is due to the electronic influence of the two nitrogen atoms.[2][3]

  • Nucleophile Strength and Nature: The nucleophilicity of your chosen reagent is paramount. Stronger nucleophiles will generally lead to faster reactions and higher yields.[6] However, the basicity of the nucleophile can also lead to side reactions, such as deprotonation of the pyrazole N-H.

  • Solvent Effects: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[7]

  • Base Selection: In cases where the nucleophile is an amine or alcohol, a base is often required to deprotonate the nucleophile or scavenge the HCl generated during the reaction. The choice of base is critical to avoid unwanted side reactions.

To systematically address low yields, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for low yields in chloropyrazole SNAr.

FAQ 2: I'm observing multiple products or significant decomposition of my starting material. What are the likely side reactions, and how can I suppress them?

The formation of multiple products is a common headache in heterocyclic chemistry. Understanding the potential side reactions is the first step to mitigating them.

Answer:

Several side reactions can compete with the desired nucleophilic substitution on chloropyrazoles, leading to a complex product mixture and reduced yield of the target compound.

  • Competitive N-Substitution vs. C-Substitution: For N-unsubstituted pyrazoles, the acidic N-H proton can be removed by a basic nucleophile or an added base. This can lead to competitive alkylation or arylation at one of the ring nitrogens, especially if the nucleophile is also a good alkylating or arylating agent.

  • Ring Opening: Under harsh conditions (e.g., strong base, high temperature), the pyrazole ring can be susceptible to nucleophilic attack leading to ring-opening products.

  • Decomposition: Chloropyrazoles, particularly those with activating groups, can be unstable under certain conditions, leading to decomposition.

  • Homocoupling of the Nucleophile: If using a palladium-catalyzed cross-coupling approach as an alternative to SNAr, homocoupling of the nucleophile can be a significant side reaction.

To minimize these unwanted pathways, consider the following experimental adjustments:

  • Protecting the Pyrazole Nitrogen: If competitive N-substitution is suspected, protecting the pyrazole nitrogen with a suitable protecting group (e.g., BOC, SEM, or a simple alkyl group) can be an effective strategy. The choice of protecting group will depend on the subsequent reaction conditions and the ease of deprotection.

  • Milder Reaction Conditions: Often, side reactions are exacerbated by high temperatures. Running the reaction at a lower temperature for a longer period can favor the desired SNAr pathway.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like DBU or a proton sponge to minimize its direct reaction with the chloropyrazole. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[8]

  • Careful Selection of Nucleophile: If possible, choose a nucleophile with lower basicity to reduce the likelihood of deprotonation-related side reactions.

FAQ 3: My yield is inconsistent between batches. What experimental parameters should I control more tightly?

Reproducibility is key in chemical synthesis. Inconsistent yields often point to subtle, uncontrolled variables in the experimental setup.

Answer:

Inconsistent yields in nucleophilic substitution reactions of chloropyrazoles can often be attributed to a lack of stringent control over certain experimental parameters.

  • Water Content: Many reagents, especially bases like potassium carbonate, can be hygroscopic. The presence of even small amounts of water can significantly impact the reaction outcome, potentially by hydrolyzing the starting material or altering the solubility of the reagents.

  • Atmosphere: While many SNAr reactions are tolerant to air, some sensitive substrates or nucleophiles may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Purity of Reagents: The purity of the chloropyrazole, nucleophile, and solvent is critical. Impurities can act as catalysts for side reactions or inhibitors of the desired transformation.

  • Stirring Rate: In heterogeneous reactions (e.g., with an insoluble inorganic base), the stirring rate can affect the reaction kinetics by influencing the mass transfer between phases.

ParameterRecommended Control MeasureRationale
Solvent Use anhydrous solvents.Prevents hydrolysis and other water-mediated side reactions.
Reagents Use freshly opened or purified reagents.Ensures the absence of inhibitory or reactive impurities.
Atmosphere Conduct reactions under an inert atmosphere (N₂ or Ar).Protects sensitive reagents from air and moisture.
Temperature Use a temperature-controlled reaction block or oil bath.Ensures consistent reaction kinetics.
Addition Rate Add reagents slowly, especially if the reaction is exothermic.Controls the reaction temperature and minimizes side reactions.
FAQ 4: I am considering using a catalyst to improve my yields. What are the most effective catalytic systems for the nucleophilic substitution of chloropyrazoles?

While traditional SNAr is often the first choice, catalytic methods can provide a powerful alternative for challenging substrates.

Answer:

For less reactive chloropyrazoles, or when milder reaction conditions are required, catalytic approaches can be highly effective.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds and is applicable to a wide range of aryl halides, including chloropyrazoles. The choice of palladium precursor, ligand, and base is crucial for success.[9]

  • Copper-Catalyzed Ullmann Condensation: This is a classic method for forming C-N, C-O, and C-S bonds. While it often requires higher temperatures than palladium-catalyzed reactions, modern ligand systems have expanded its scope and improved its efficiency.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transfer of the nucleophile into the organic phase, thereby accelerating the reaction.

Caption: Decision tree for selecting a catalytic system.

Experimental Protocols

General Procedure for Optimizing SNAr on a Chloropyrazole

This protocol provides a starting point for optimizing the nucleophilic substitution of a chloropyrazole with an amine nucleophile.

  • Reagent Preparation:

    • Dry the solvent (e.g., DMF, DMSO, or THF) over molecular sieves.

    • Ensure the chloropyrazole and amine are of high purity.

    • Dry the base (e.g., K₂CO₃ or Cs₂CO₃) in an oven at >100 °C for several hours and cool under vacuum.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyrazole (1.0 equiv), the amine nucleophile (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the anhydrous solvent via syringe.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Chloropyrazole SubstrateNucleophileBaseSolventTemp (°C)Yield (%)Reference
2-chloropyrazinemorpholineKFwaterrefluxhigh[9]
2,3-dichloropyrazinesodium benzyl oxide-xylenereflux-[10]
3,5-dichloropyrazinesamines----[4]

References

Technical Support Center: Navigating the Chemistry of 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you anticipate and overcome challenges in your experiments, ensuring the stability and reactivity of this compound.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific experimental issues that may arise from the decomposition of this compound.

Question 1: My reaction mixture is turning dark brown or black upon adding a base for N-alkylation. What is happening and how can I prevent it?

Answer:

Darkening of the reaction mixture often indicates decomposition, which can be caused by several factors when using a base for N-alkylation of this compound.

Causality:

  • High Basicity and Temperature: Strong bases, especially in combination with elevated temperatures, can lead to unwanted side reactions. The pyrazole ring, being electron-deficient due to the nitro and chloro substituents, is susceptible to nucleophilic attack.[1] Strong bases can promote side reactions beyond simple deprotonation.

  • Reaction with Solvent: In the presence of a strong base, some solvents, particularly protic ones, can become nucleophilic and attack the pyrazole ring.

  • Air Oxidation: At elevated temperatures and basic conditions, undesired oxidation of the substrate or solvent can occur, leading to colored impurities.

Solutions:

  • Choice of Base: Opt for a milder base that is sufficient to deprotonate the pyrazole without causing decomposition. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or alkoxides.

  • Temperature Control: Perform the reaction at the lowest temperature necessary for the reaction to proceed. Often, starting at room temperature or even 0 °C and slowly warming the reaction can prevent the formation of colored byproducts.

  • Solvent Selection: Use an aprotic polar solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). These solvents are generally more stable under basic conditions than protic solvents.

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent air oxidation, especially if the reaction is sensitive to oxygen.

Question 2: I am attempting a nucleophilic substitution of the chloride, but I'm getting a low yield and a significant amount of a byproduct that appears to have lost the nitro group. What is this side reaction and how can I suppress it?

Answer:

The loss of the nitro group is a known decomposition pathway for nitropyrazoles and is often referred to as denitration.

Causality:

  • Nucleophilic Attack at the Nitro-bearing Carbon: While the chlorine at the C3 position is the primary leaving group in nucleophilic aromatic substitution (SNAr) reactions, strong or soft nucleophiles can sometimes attack the C5 position, leading to displacement of the nitro group.[2]

  • Reductive Denitration: Some nucleophiles, particularly those with reducing properties (e.g., certain sulfur-based nucleophiles), can reduce the nitro group, leading to a cascade of reactions that result in its removal.

  • ANRORC Mechanism: In some cases, particularly with amine nucleophiles, an "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism can occur, which may lead to the formation of rearranged products lacking the original substitution pattern.[3]

Solutions:

  • Nucleophile Choice: If possible, use a nucleophile that is less prone to reducing the nitro group.

  • Reaction Conditions:

    • Temperature: Keep the reaction temperature as low as possible to favor the desired SNAr reaction over competing side reactions.

    • Solvent: The choice of solvent can influence the reactivity of the nucleophile. Aprotic polar solvents are generally a good choice.

  • Protecting Groups: In complex syntheses, it might be necessary to protect the pyrazole nitrogen before performing the nucleophilic substitution. A tosyl group is one such example of a protecting group used for this purpose.[4]

Question 3: My N-alkylation reaction is giving me a mixture of two regioisomers. How can I improve the regioselectivity?

Answer:

The N-alkylation of unsymmetrically substituted pyrazoles like this compound can indeed yield a mixture of N1 and N2 alkylated products.

Causality:

The regioselectivity of N-alkylation is influenced by a combination of steric and electronic factors.[5]

  • Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom. In the case of this compound, the N1 nitrogen is generally less sterically hindered.

  • Electronic Effects: The electron-withdrawing nature of the chloro and nitro groups influences the acidity of the N-H proton and the nucleophilicity of the resulting pyrazolate anion.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can all affect the regioselectivity of the reaction.[6]

Solutions:

  • Choice of Alkylating Agent: If your synthesis allows, using a bulkier alkylating agent can increase the preference for alkylation at the less hindered nitrogen.

  • Base and Solvent System:

    • The use of different base and solvent combinations can alter the ratio of isomers. For example, using potassium carbonate in DMF might give a different ratio than sodium hydride in THF.

    • It has been reported that for some unsymmetrical pyrazoles, the nature of the base and cation can be tuned to control regioselectivity.[6]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Chromatographic Separation: If achieving complete regioselectivity is not possible, the isomers can often be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.

Q2: What analytical techniques are best for monitoring the progress of reactions involving this compound?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more detailed analysis and characterization of products and byproducts, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: Is this compound sensitive to water?

A3: While it is not overtly water-reactive, prolonged exposure to water, especially under non-neutral pH and elevated temperatures, could potentially lead to hydrolysis of the chloro group to a hydroxyl group. It is best to use anhydrous solvents for reactions unless water is a required component of the reaction medium.

Q4: Can the nitro group be reduced selectively without affecting the chloro group?

A4: Yes, selective reduction of the nitro group to an amino group is a common transformation. This is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C), although care must be taken with the latter to avoid dehalogenation.

Data and Protocols

Table 1: Recommended Reagents for Common Transformations
TransformationReagent ClassRecommended ReagentsGeneral Conditions
N-Alkylation BasesK₂CO₃, Cs₂CO₃Aprotic polar solvent (DMF, MeCN), RT to 60 °C
Alkylating AgentsAlkyl halides, TosylatesStoichiometric amounts
Nucleophilic Substitution (SNAr) NucleophilesAmines, Alkoxides, ThiolatesAprotic polar solvent (DMF, DMSO), RT to 100 °C
Protocol 1: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
  • Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO).

  • Add the nucleophile (1.2 eq) and, if necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to the desired temperature and monitor by TLC.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Visualizing Decomposition Pathways and Troubleshooting

cluster_0 Observed Problem cluster_1 Potential Causes cluster_2 Solutions Dark Mixture Dark Mixture Strong Base / High Temp Strong Base / High Temp Dark Mixture->Strong Base / High Temp Low Yield / Denitration Low Yield / Denitration Nucleophilic Attack at C5 Nucleophilic Attack at C5 Low Yield / Denitration->Nucleophilic Attack at C5 Isomer Mixture Isomer Mixture Steric/Electronic Effects Steric/Electronic Effects Isomer Mixture->Steric/Electronic Effects Milder Base / Lower Temp Milder Base / Lower Temp Strong Base / High Temp->Milder Base / Lower Temp Optimize Conditions Optimize Conditions Nucleophilic Attack at C5->Optimize Conditions Modify Reagents / Separate Modify Reagents / Separate Steric/Electronic Effects->Modify Reagents / Separate

Caption: Troubleshooting logic for common issues.

cluster_0 Desired Reactions cluster_1 Decomposition Pathways Start This compound N-Alkylation N-Alkylation Start->N-Alkylation Base, R-X SNAr at C3 SNAr at C3 Start->SNAr at C3 Nu: Denitration Denitration Start->Denitration Strong Nu: / Reductant Ring Opening Ring Opening Start->Ring Opening Harsh Conditions Hydrolysis Hydrolysis Start->Hydrolysis H2O, Heat/Acid/Base

Caption: Potential reaction and decomposition pathways.

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter unexpected chemical shifts and other spectral artifacts during the characterization of pyrazole derivatives. As specialists in heterocyclic chemistry, we understand that the unique electronic and structural properties of pyrazoles can lead to complex and sometimes counterintuitive NMR spectra.

This resource is structured in a practical question-and-answer format to directly address the common challenges you face in the lab. We will delve into the underlying physical and chemical principles governing these observations and provide validated, step-by-step protocols to diagnose and resolve these issues. Our goal is to empower you to move beyond simple data collection to a deeper, mechanistic understanding of your molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do the signals for my C3 and C5 carbons (and their attached protons) appear as broad, averaged peaks, or in an unexpected ratio in the ¹³C and ¹H NMR spectra?

This is one of the most common observations in the NMR of N-unsubstituted pyrazoles and is almost always attributable to annular tautomerism .

Causality: The N-H proton in a pyrazole ring is not static; it can rapidly exchange between the N1 and N2 positions. This creates a dynamic equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two structures, leading to broadened or coalesced signals for the C3 and C5 positions.[1][2] The observed chemical shifts will be a weighted average based on the relative populations of the two tautomers.

Troubleshooting Protocol: Variable Temperature (VT) NMR

The most definitive way to resolve this issue is to slow down the rate of proton exchange.

Objective: To cool the sample until the rate of tautomeric interconversion is slow on the NMR timescale, allowing for the resolution of distinct signals for each tautomer.[3]

Methodology:

  • Sample Preparation: Dissolve your compound in a deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈). Ensure the solvent is dry to minimize exchange with water.

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K).

  • Stepwise Cooling: Gradually decrease the probe temperature in 10-20 K increments.

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: Record spectra at each temperature. Observe the signals for C3/C5 and H3/H5. You should see them broaden and then resolve into two distinct sets of signals corresponding to each tautomer.

  • Quantification: Once the signals are fully resolved (slow-exchange regime), you can determine the tautomeric equilibrium constant (KT) by integrating the signals for each tautomer.[4]

Temperature (K)Exchange RateObserved Spectrum
298FastAveraged, potentially broad signals for C3/C5
250 (Coalescence)IntermediateVery broad, unresolved signals
200SlowTwo distinct sets of sharp signals for each tautomer
Q2: The chemical shift of my pyrazole protons and carbons changes significantly when I change the NMR solvent (e.g., from CDCl₃ to DMSO-d₆). Why?

This phenomenon is typically driven by a combination of solvent polarity and intermolecular hydrogen bonding .

Causality:

  • Hydrogen Bonding: Protic solvents or those with strong hydrogen bond accepting capabilities (like DMSO-d₆) can disrupt the self-association of pyrazole molecules (dimers, trimers, etc.) that are common in non-polar solvents like CDCl₃.[4][5] They do this by forming strong hydrogen bonds directly with the pyrazole's N-H and pyridinic N2 lone pair. This change in the hydrogen-bonding environment dramatically alters the electron density around the ring, causing significant chemical shift changes.[6][7]

  • Tautomer Stabilization: Solvents can preferentially stabilize one tautomer over the other. For instance, a polar solvent might favor the tautomer with the larger dipole moment, thus shifting the equilibrium and changing the weighted-average chemical shifts observed at room temperature.[8]

Troubleshooting Protocol: Solvent Titration & 2D NMR

Objective: To confirm the presence of specific solvent-solute interactions and understand their impact on the chemical shifts.

Methodology:

  • Baseline Spectrum: Acquire a standard ¹H spectrum of your pyrazole in a non-coordinating solvent (e.g., CDCl₃ or C₆D₆).

  • Solvent Titration: Prepare a series of NMR samples with increasing amounts of a hydrogen-bond accepting solvent (e.g., 1%, 5%, 20%, 50% DMSO-d₆ in CDCl₃).

  • Track Chemical Shifts: Record a ¹H spectrum for each sample and plot the chemical shift (δ) of each proton as a function of the added DMSO-d₆ concentration. Protons involved in hydrogen bonding (especially N-H and H3/H5) will show the most significant changes.

  • 2D NMR (NOESY/ROESY): In a mixed solvent system, a Nuclear Overhauser Effect (NOE) between a pyrazole proton and a solvent proton (e.g., residual protons in DMSO-d₆) can provide direct evidence of their spatial proximity, confirming the site of interaction.

Q3: My N-H proton signal is extremely broad, difficult to integrate, or completely absent. How can I confirm its presence and chemical shift?

The disappearance or broadening of the N-H signal is a classic issue caused by chemical exchange and quadrupolar broadening .

Causality:

  • Proton Exchange: The acidic N-H proton can rapidly exchange with other pyrazole molecules, trace amounts of water or acid/base impurities in the solvent, or with deuterons from protic solvents (D₂O, CD₃OD).[3] This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.

  • Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway for the attached proton, leading to a significantly broadened signal.[3][9]

Troubleshooting Protocol: D₂O Exchange and Solvent Choice

Objective: To confirm the identity of the N-H proton and obtain a sharper signal if possible.

Methodology:

  • Acquire Initial Spectrum: Record a ¹H NMR spectrum in a dry, aprotic solvent (e.g., anhydrous CDCl₃ or DMSO-d₆).

  • D₂O Shake: Add one drop of deuterium oxide (D₂O) to the NMR tube. Cap it, shake vigorously for 30-60 seconds, and allow the layers to settle.[10]

  • Re-acquire Spectrum: Record the ¹H NMR spectrum again. If the broad peak was the N-H proton, it will have exchanged with deuterium and will disappear from the spectrum.

  • Use Dry Solvents: To observe the N-H proton, always use freshly opened or properly dried deuterated solvents to minimize exchange with water.

  • Concentration Dependence: Acquire spectra at different sample concentrations. Intermolecular exchange is concentration-dependent, and the signal may sharpen at lower concentrations.

ExperimentExpected Outcome for N-H SignalRationale
D₂O AdditionSignal disappearsRapid H/D exchange
Using Wet SolventSignal is broad or absentExchange with H₂O
Lowering ConcentrationSignal may sharpenReduces rate of intermolecular exchange
¹⁵N Labeled SampleSignal appears as a sharp doubletEliminates ¹⁴N quadrupolar broadening
Q4: I've introduced a new substituent, and the chemical shifts of the pyrazole ring protons have changed in a way I didn't expect. How can I rationalize these shifts?

The shifts are governed by the interplay of the electronic (inductive and resonance) and steric effects of the substituent.

Causality:

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CN deshield the ring protons, causing a downfield shift (higher ppm).[11][12] Conversely, electron-donating groups (EDGs) like -NH₂ or -OCH₃ shield the ring protons, causing an upfield shift (lower ppm). The magnitude of the effect depends on the position of the substituent relative to the proton. These effects can be transmitted through the π-system (resonance) or through the σ-bonds (induction).[13][14]

  • Steric Effects: A bulky substituent (e.g., a t-butyl group or an ortho-substituted phenyl ring) can force other nearby groups to twist out of the plane of the pyrazole ring.[15] This can disrupt π-conjugation, altering the resonance contribution and leading to unexpected chemical shifts. For example, a phenyl group at C3 that is forced to be non-coplanar with the pyrazole ring will have a reduced shielding/deshielding effect on the H4 and H5 protons.[11]

Troubleshooting Protocol: 2D NMR and Computational Chemistry

Objective: To unambiguously assign all proton and carbon signals and correlate the observed shifts with the molecular structure.

Methodology:

  • Full 2D NMR Suite:

    • COSY (Correlation Spectroscopy): Identifies scalar (through-bond) couplings between protons (e.g., H4 coupling to H3 and H5).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon. This is essential for unambiguous ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for mapping out the connectivity of the entire molecule. For example, the H5 proton will show a correlation to the C3 and C4 carbons, confirming their relationship.

  • NOESY/ROESY: These experiments detect through-space correlations and are invaluable for probing steric effects. An NOE between a proton on a substituent and a proton on the pyrazole ring confirms their spatial proximity and can reveal the preferred conformation of the substituent.

  • Computational Modeling (GIAO): Use Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method to calculate the theoretical NMR chemical shifts.[6][11] Comparing the calculated shifts for different conformations or tautomers with the experimental data can provide strong evidence for the correct structure and explain unusual shifts due to steric or electronic factors.

References

Technical Support Center: Managing Steric Hindrance in Reactions of 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the synthetic challenges associated with this versatile yet sterically demanding heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common hurdles encountered during its functionalization.

The unique architecture of this compound, featuring a reactive chloro leaving group at the C3 position and a potent electron-withdrawing nitro group at C5, presents a distinct reactivity profile.[1] While the nitro group activates the pyrazole ring for certain transformations, the juxtaposition of these substituents creates significant steric and electronic challenges that can complicate reaction outcomes. This guide provides a systematic, question-and-answer-based approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of this compound.

Question 1: I am struggling with regioselectivity during N-alkylation. Why do I get a mixture of N1 and N2 isomers, and how can I control the outcome?

Answer: This is the most prevalent issue and stems from the inherent tautomerism of the pyrazole ring.[2][3] The acidic proton can reside on either nitrogen (N1 or N2), and alkylation of the resulting pyrazolate anion can occur at either position. The regioselectivity is a delicate balance of steric and electronic factors.

  • Electronic Influence: The C5-nitro group is strongly electron-withdrawing, which increases the acidity of the neighboring N1-H proton. However, the N2-H tautomer is also present in equilibrium.

  • Steric Control: This is often the deciding factor. The C5-nitro group provides significant steric bulk around the N1 position. Consequently, bulkier alkylating agents will preferentially react at the less hindered N2 position. Conversely, to favor the N1 position, a less sterically demanding alkylating agent is required.

Controlling Regioselectivity: The choice of base and solvent system is critical for controlling the isomer ratio.[4][5]

ConditionFavored IsomerRationale
Bulky Alkylating Agent (e.g., Isopropyl iodide, Benzyl bromide)N2 The steric bulk of the electrophile directs it to the less hindered N2 position.
Small Alkylating Agent (e.g., Methyl iodide)Mixture, often N1 favored With minimal steric hindrance from the electrophile, electronic factors play a larger role, but mixtures are common.
Strong, Non-coordinating Base (e.g., NaH, KHMDS) in Aprotic Solvent (e.g., THF, DMF)Depends on electrophile Generates a "free" pyrazolate anion, making steric hindrance the primary determinant.
Weaker Base (e.g., K₂CO₃) in Polar Protic Solvent (e.g., EtOH)Can vary Solvation effects can influence the tautomeric equilibrium and the reactivity of the anion, sometimes leading to different outcomes.
Use of Fluorinated Alcohols (e.g., TFE, HFIP) as solventCan improve selectivity These solvents can stabilize one tautomer over the other through specific hydrogen bonding, dramatically increasing regioselectivity in some cases.[6]
Question 2: My nucleophilic aromatic substitution (SNAr) reaction to displace the C3-chloro group is slow and gives low yields. How can I improve it?

Answer: While the C5-nitro group activates the pyrazole ring towards nucleophilic attack, the reaction at the C3 position can be kinetically slow.[1][7] The success of an SNAr reaction on this substrate is highly dependent on overcoming the energy barrier for the formation of the Meisenheimer complex intermediate.[8][9]

Key Factors for Optimization:

  • Nucleophile Strength & Size: Stronger, less sterically hindered nucleophiles (e.g., primary amines, small alkoxides) are more effective. Bulky secondary amines or tertiary alkoxides may react very slowly or not at all.

  • Temperature: These reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate. Microwave irradiation can be highly effective in accelerating the reaction.

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is typically required to dissolve the reactants and stabilize the charged intermediate.

  • Activation: The presence of the electron-withdrawing nitro group is crucial for this reaction. Without it, displacement of a halide on a pyrazole ring is extremely difficult.[7]

Question 3: What are the primary challenges when attempting a Suzuki-Miyaura cross-coupling at the C3-chloro position?

Answer: Palladium-catalyzed cross-coupling reactions on this substrate are challenging but feasible with careful optimization.[10][11] The primary hurdles are:

  • Catalyst Inhibition: The unprotected N-H of the pyrazole is acidic and can react with the basic reaction components. Both nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[12]

  • Steric Hindrance: The C5-nitro group can sterically hinder the approach of the bulky palladium catalyst complex for the oxidative addition step. This is exacerbated when using sterically demanding boronic acids.[13]

  • C-Cl Bond Inertness: Carbon-chlorine bonds are significantly less reactive in oxidative addition compared to C-Br or C-I bonds, often requiring more active catalyst systems.[14][15]

To overcome these issues, specialized ligands (e.g., Buchwald biarylphosphines like SPhos or XPhos) and catalyst pre-catalysts are often necessary to promote the reaction.[16]

Troubleshooting Guides

This section provides in-depth, scenario-based workflows for resolving complex experimental failures.

Scenario 1: Failed Suzuki-Miyaura Coupling with an Ortho-Substituted Arylboronic Acid

Problem Statement: "I am trying to couple this compound with 2-tolylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water, but I only recover starting material or see decomposition at high temperatures. What is going wrong?"

Root Cause Analysis: This is a classic case of cumulative steric hindrance. The ortho-methyl group on the boronic acid, combined with the C5-nitro group on the pyrazole, creates a highly congested environment around the palladium center. This severely impedes the transmetalation and/or reductive elimination steps of the catalytic cycle. Furthermore, the chosen catalyst, Pd(PPh₃)₄, is often not active enough for challenging C-Cl bond activations.

Troubleshooting Workflow

G start Failed Suzuki Coupling (High Steric Hindrance) cat_lig Step 1: Change Catalyst System - Switch from Pd(PPh₃)₄ to a modern pre-catalyst (e.g., XPhos Pd G2/G3). - Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos). start->cat_lig Inefficient Catalyst base_solv Step 2: Optimize Base & Solvent - Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). - Switch solvent to Dioxane/H₂O or DME. cat_lig->base_solv Slow Transmetalation protect Step 3: Consider N-H Protection - If inhibition is suspected, protect the pyrazole N-H (e.g., with a Boc or SEM group). - This prevents catalyst deactivation. base_solv->protect Catalyst Inhibition outcome Successful Coupling Achieved protect->outcome

Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.

Detailed Protocol: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

This protocol employs a modern palladium pre-catalyst and a specialized ligand to overcome steric and electronic barriers.

Materials:

  • This compound (1.0 eq)

  • Ortho-substituted arylboronic acid (1.5 eq)

  • XPhos Pd G2 pre-catalyst (2 mol%)

  • XPhos ligand (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, XPhos Pd G2, and XPhos ligand.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Rationale for Choices:

  • XPhos Pd G2 & XPhos: This catalyst/ligand system is highly active and thermally stable, designed specifically for coupling sterically demanding substrates and unreactive aryl chlorides.[16]

  • K₃PO₄: A stronger base than carbonates, it effectively promotes the transmetalation step without causing unwanted side reactions.[12]

  • Dioxane: A common solvent for Suzuki couplings that often provides better results for challenging substrates than toluene.

Scenario 2: Uncontrolled Exotherm and Side Products in Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

Problem Statement: "When I react this compound with propylamine in DMSO at 120 °C, the reaction turns dark very quickly, and I isolate a complex mixture of products with very little of my desired 3-(propylamino)-5-nitro-1H-pyrazole."

Root Cause Analysis: The powerful electron-withdrawing nitro group makes the pyrazole ring highly electrophilic.[1] While this is necessary for the SNAr reaction, it also makes the ring and the nitro group itself susceptible to side reactions, especially at high temperatures with strong nucleophiles. The amine can potentially react at other positions or cause decomposition. The nitro group can be reduced under certain conditions or participate in undesired condensation reactions.

Troubleshooting Workflow

G start Decomposition in S_NAr Reaction temp Step 1: Lower Reaction Temperature - Reduce temperature to 60-80 °C. - Monitor reaction over a longer period (24-48h). start->temp Control Exotherm base Step 2: Add a Non-Nucleophilic Base - Use a mild inorganic base (e.g., K₂CO₃, DIPEA). - This scavenges the HCl byproduct without competing with the nucleophile. temp->base Neutralize Acid solvent Step 3: Change Solvent - Switch from DMSO to a less aggressive polar aprotic solvent like DMF or NMP. base->solvent Mitigate Side Reactions outcome Clean S_NAr Product solvent->outcome

Caption: Diagnostic steps for a clean SNAr reaction.

Detailed Protocol: Controlled SNAr with a Primary Amine

This protocol focuses on minimizing decomposition by controlling temperature and neutralizing the HCl byproduct as it forms.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., propylamine) (1.2 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve this compound in DMF.

  • Add the non-nucleophilic base (DIPEA or K₂CO₃).

  • Add the primary amine dropwise at room temperature with stirring.

  • Slowly heat the reaction mixture to 70 °C.

  • Maintain the temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture and pour it into ice-water to precipitate the product or prepare for extraction.

  • If extracting, use a suitable solvent like ethyl acetate. Wash extensively with water to remove DMF.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Rationale for Choices:

  • Lower Temperature: Prevents thermal decomposition of the sensitive nitro-pyrazole ring.

  • DIPEA or K₂CO₃: Acts as an acid scavenger. The SNAr reaction produces one equivalent of HCl, which can protonate the amine nucleophile, rendering it inactive. A base neutralizes the acid, allowing the use of a near-stoichiometric amount of the valuable amine.[7]

  • DMF: A robust polar aprotic solvent that is generally less prone to participating in side reactions than DMSO at elevated temperatures.

By systematically addressing the steric and electronic factors unique to this compound, researchers can successfully employ this valuable building block in complex synthetic campaigns.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Chloro-5-nitro-1H-pyrazole in cross-coupling reactions. This guide is designed to provide practical, in-depth advice to navigate the complexities of this challenging substrate. The inherent electronic properties of this molecule—namely, the electron-withdrawing nitro group and the potentially coordinating pyrazole nitrogen with its acidic N-H proton—necessitate careful consideration of catalyst systems to achieve successful outcomes.

This document is structured in a question-and-answer format to directly address common issues and provide clear, actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for cross-coupling?

A1: The difficulty arises from a combination of three key features of the molecule:

  • Electron-Deficient Ring System: The potent electron-withdrawing nitro group significantly deactivates the C-Cl bond towards oxidative addition, which is the first and often rate-limiting step in the catalytic cycle of many cross-coupling reactions.[1][2] This means that standard palladium catalysts may struggle to insert into the C-Cl bond.

  • Acidic N-H Proton: The pyrazole ring contains an acidic N-H proton. In the presence of the strong bases typically used in cross-coupling reactions, this proton can be abstracted. The resulting pyrazolate anion can have a complex and often inhibitory effect on the palladium catalyst.[3]

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyrazole's nitrogen atoms can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst.[1][4]

Q2: I am planning a Suzuki-Miyaura coupling. What is a good starting point for a catalyst system?

A2: For Suzuki-Miyaura couplings with electron-deficient heteroaryl chlorides like this compound, a robust catalyst system capable of facilitating the challenging oxidative addition is crucial. Modern palladium pre-catalysts complexed with bulky, electron-rich phosphine ligands are the recommended starting point.

A highly relevant analog, 4-bromo-3,5-dinitro-1H-pyrazole, has been successfully coupled using the XPhos Pd G2 precatalyst .[5] This provides an excellent and empirically supported starting point for your experiments.

G cluster_start Initial Catalyst System Selection Start This compound + Arylboronic Acid Catalyst Recommended Catalyst: XPhos Pd G2 (or similar G2/G3 precatalysts) Ligand Ligand Class: Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) Base Base Selection: Start with a moderately strong inorganic base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent System: Aprotic polar solvent + Water (e.g., Dioxane/H₂O, Toluene/H₂O)

Q3: Can I perform a Buchwald-Hartwig amination on this substrate, and what should I be aware of?

A3: Yes, a Buchwald-Hartwig amination is feasible, but catalyst selection is critical. The general principles for overcoming the challenges of electron-deficient heteroaryl chlorides apply here as well. The reaction involves the formation of a C-N bond through the palladium-catalyzed coupling of an amine with the aryl halide.[6][7]

Key considerations include:

  • Ligand Choice: Use highly electron-donating and sterically hindered ligands. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are specifically designed for such challenging transformations.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. However, very strong bases like sodium tert-butoxide (NaOt-Bu) can also deprotonate the pyrazole N-H, potentially leading to catalyst inhibition. A careful screening of bases (e.g., NaOt-Bu, LHMDS, Cs₂CO₃) is recommended.

  • Amine Nucleophilicity: The nucleophilicity of the amine coupling partner will influence the reaction rate. Less nucleophilic amines may require more forcing conditions.

Q4: What about Sonogashira or Heck couplings?

A4:

  • Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne.[8][9] Given the low reactivity of aryl chlorides, this can be challenging.[10] A copper co-catalyst is typically employed, but copper-free conditions are also possible and may be advantageous to reduce side reactions like alkyne homocoupling.[4][11] Higher temperatures and robust ligand systems (e.g., those with bulky phosphines or N-heterocyclic carbenes) will likely be necessary.

  • Heck Reaction: The Heck reaction couples the substrate with an alkene.[12][13] As with other couplings of aryl chlorides, forcing conditions are generally required. The choice of base and the potential for side reactions, such as dehalogenation, should be carefully considered. Palladium-pyrazole complexes have been shown to be active in Mizoroki-Heck reactions.[14]

Troubleshooting Guide

G Start Experiment Outcome: Low or No Product Yield Cause1 Potential Cause 1: Inefficient Oxidative Addition Start->Cause1 Cause2 Potential Cause 2: Catalyst Inhibition/Deactivation Start->Cause2 Cause3 Potential Cause 3: Dominant Side Reaction (e.g., Dehalogenation) Start->Cause3 Solution1a Solution: Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos, RuPhos). Cause1->Solution1a Solution1b Solution: Increase reaction temperature. Cause1->Solution1b Solution1c Solution: Use a more advanced Pd precatalyst (G2, G3, G4) for efficient generation of active Pd(0). Cause1->Solution1c Solution2a Solution: Increase ligand-to-palladium ratio (e.g., from 1:1 to 2:1). Cause2->Solution2a Solution2b Solution: Protect the pyrazole N-H group (e.g., with a BOC or SEM group) if compatible with overall synthesis. Cause2->Solution2b Solution2c Solution: Ensure rigorous exclusion of air and moisture. Cause2->Solution2c Solution3a Solution: Use a weaker base (K₂CO₃, Cs₂CO₃ instead of alkoxides).[15] Cause3->Solution3a Solution3b Solution: Lower the reaction temperature. Cause3->Solution3b Solution3c Solution: Ensure use of anhydrous, degassed solvents.[15] Cause3->Solution3c

Issue 1: Low or No Product Yield
  • Question: My Suzuki coupling reaction is not working. I see only starting material. What should I do?

  • Answer: This is a common problem, often pointing to a failure in the initial oxidative addition step due to the electron-deficient nature of the substrate.

    • Causality: The electron-withdrawing nitro group makes the C-Cl bond stronger and less susceptible to cleavage by the Pd(0) catalyst.

    • Troubleshooting Steps:

      • Switch to a More Active Catalyst System: If you are using an older catalyst like Pd(PPh₃)₄, it is likely not active enough. Switch to a modern palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Systems based on XPhos, SPhos, or RuPhos are highly recommended as they are designed to accelerate oxidative addition.[1][3]

      • Increase Temperature: The oxidative addition of aryl chlorides often requires higher temperatures (e.g., 80-120 °C) than aryl bromides or iodides.[2]

      • Check Reagent Quality: Ensure your boronic acid is pure and not degraded. Protodeboronation can be an issue. Consider using boronate esters (e.g., pinacol esters) which are often more stable.

Issue 2: Significant Dehalogenation Side Product Formation
  • Question: My reaction is producing a significant amount of 5-nitro-1H-pyrazole instead of the desired cross-coupled product. How can I minimize this?

  • Answer: Dehalogenation (or hydrodehalogenation) is a common side reaction, particularly with electron-deficient heteroaryl halides.[1] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.

    • Causality: A palladium-hydride (Pd-H) species, which can be formed from the base, solvent, or trace water, can intercept the catalytic cycle, leading to the formation of the dehalogenated product.

    • Troubleshooting Steps:

      • Optimize the Base: Strong alkoxide bases can sometimes promote dehalogenation. Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[15]

      • Lower the Reaction Temperature: Higher temperatures can favor dehalogenation. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.[15]

      • Use Anhydrous Conditions: Ensure your solvent is anhydrous and properly degassed to remove potential hydrogen sources.[15]

      • Ligand Choice: Bulky, electron-rich ligands can promote the desired reductive elimination step over the dehalogenation pathway.[15]

Issue 3: Reaction Stalls at Partial Conversion
  • Question: My reaction starts well but then stops before all the starting material is consumed. What is happening?

  • Answer: This often indicates catalyst deactivation or inhibition during the reaction.

    • Causality: The pyrazole nitrogen atoms (from the starting material or product) can bind to the palladium center, forming inactive complexes.[1][3] The acidic N-H can also interact with the base and catalyst in a way that inhibits turnover.

    • Troubleshooting Steps:

      • Increase Ligand Loading: Adding a slight excess of the phosphine ligand relative to the palladium source (e.g., a Ligand:Pd ratio of 1.5:1 or 2:1) can sometimes help stabilize the catalyst and prevent deactivation.

      • Consider N-Protection: If your synthetic route allows, protecting the pyrazole N-H with a group like Boc or SEM can prevent complications arising from the acidic proton and improve reaction outcomes.[1]

      • Use a Pre-catalyst: Palladium precatalysts (like the G2, G3, or G4 series) are often more stable and efficient at generating the active Pd(0) species in situ, leading to more robust and reproducible reactions compared to using simple palladium salts like Pd(OAc)₂.[3]

Data & Protocols

Table 1: Recommended Catalyst Systems for Different Cross-Coupling Reactions
Coupling ReactionPalladium Source (Precatalyst)Recommended Ligand(s)Base(s)Typical Solvent(s)
Suzuki-Miyaura XPhos Pd G2/G3, SPhos Pd G2/G3XPhos, SPhosK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, 2-MeTHF
Buchwald-Hartwig RuPhos Pd G3, BrettPhos Pd G3RuPhos, BrettPhos, XPhosNaOt-Bu, LHMDS, Cs₂CO₃Toluene, Dioxane, THF
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XPhos, cataCXium® AEt₃N, i-Pr₂NHTHF, DMF
Heck Pd(OAc)₂, Pd₂(dba)₃PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, NMP, Acetonitrile

This table provides general starting points. Optimization will be required for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from procedures for similar challenging heteroaryl halides.[3][5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Removal of impurities from 3-Chloro-5-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-5-nitro-1H-pyrazole Synthesis

A Guide to Impurity Identification and Removal for Researchers

Welcome to the technical support center for the synthesis and purification of this compound. As a Senior Application Scientist, I have designed this guide to address the common and often complex challenges encountered during the synthesis of this important heterocyclic intermediate. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Our approach is rooted in a deep understanding of pyrazole chemistry, focusing on the causal relationships between reaction conditions, impurity formation, and the logic behind each purification technique.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My final product shows a broad melting point and unexpected signals in the ¹H NMR spectrum.

Q1.1: What are the most probable impurities I should be looking for?

A1.1: When synthesizing this compound, the most common impurities arise from the electrophilic substitution reactions (chlorination and nitration) on the pyrazole ring. The pyrazole nucleus has distinct electronic characteristics at each position, leading to potential side reactions if conditions are not precisely controlled.[1]

The primary impurities to suspect are:

  • Regioisomers: The nitration of 3-chloropyrazole can yield not only the desired 3-chloro-5-nitro isomer but also the 3-chloro-4-nitro-1H-pyrazole isomer. The position of electrophilic attack is highly dependent on the reaction conditions and the nature of the nitrating agent.[2][3]

  • Unreacted Starting Materials: Incomplete chlorination or nitration will leave residual 3-chloropyrazole or pyrazole in your crude product.

  • Di-nitrated Species: Under harsh nitrating conditions (e.g., excessive temperature or time), di-nitration can occur, leading to products like 3-chloro-4,5-dinitro-1H-pyrazole.[3]

  • Rearrangement Byproducts: Some synthetic routes proceed via an N-nitropyrazole intermediate, which then undergoes thermal rearrangement.[4][5] An incomplete reaction can leave the N-nitro species as an impurity.

Table 1: Common Impurities and Their Origin

Impurity Probable Origin Key Differentiating Feature
3-Chloro-4-nitro-1H-pyrazole Non-regioselective nitration Different chemical shifts in ¹H NMR; similar mass.
3-Chloropyrazole Incomplete nitration Lower molecular weight; lacks nitro group signals in IR/NMR.
Di-nitrated Pyrazoles Overly harsh nitration conditions Higher molecular weight; distinct NMR/MS profile.

| 3-Chloro-1-nitro-1H-pyrazole | Incomplete thermal rearrangement | Isomeric to the final product; may be thermally labile.[6] |

Q1.2: I suspect I have a mixture of regioisomers. How can I separate them?

A1.2: Separating regioisomers is a classic purification challenge because they often have very similar physical properties. Two primary methods are effective: fractional recrystallization and column chromatography.

  • Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a specific solvent system. The key is to find a solvent where one isomer is significantly less soluble than the other at a lower temperature. This requires careful solvent screening. A slow cooling rate is crucial to allow for the selective crystallization of the less soluble isomer.[7]

  • Flash Column Chromatography: This is often the most definitive method for separating isomers. Due to the polarity difference imparted by the nitro group's position, isomers can typically be resolved on a silica gel column.

Experimental Protocol: Flash Column Chromatography for Isomer Separation

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (dry-loading method) by dissolving it in a minimal amount of a volatile solvent (e.g., ethyl acetate), adding silica, and evaporating the solvent under vacuum. This generally provides better separation than direct liquid loading.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent. The polarity of the initial eluent should be low (e.g., 9:1 hexane:ethyl acetate).

  • Loading and Elution: Carefully load the silica-adsorbed sample onto the top of the column. Begin elution with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, move from 9:1 to 8:2, then 7:3 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Issue 2: My reaction seems complete by TLC, but the isolated yield is low after purification.

Q2.1: I'm losing a lot of product during recrystallization. How can I optimize this process?

A2.1: Significant product loss during recrystallization typically points to one of two issues: choosing a suboptimal solvent or cooling the solution too rapidly.[7][8]

The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound is too soluble at room temperature, your recovery will be low. Conversely, if it's poorly soluble even when hot, you'll need excessive solvent volumes, which also harms recovery.

Causality: The principle of recrystallization is based on the controlled decrease in solubility upon cooling. This allows the desired compound to form a pure crystal lattice, excluding impurities into the mother liquor. Rapid cooling causes the compound to precipitate as an amorphous solid, trapping impurities and reducing the purity of the final product.[7]

Table 2: Recommended Recrystallization Solvents for Nitropyrazoles

Solvent System Application Notes Reference
Ethanol or Isopropanol Good general-purpose solvents for moderately polar nitropyrazoles. [8]
Ethyl Acetate / Hexane A two-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane until the solution turns cloudy (the cloud point). Add a drop of ethyl acetate to clarify and then cool slowly. Excellent for tuning polarity. [9]

| Methanol / Water | Dissolve in minimal hot methanol, then add water dropwise until persistent cloudiness is observed. Reheat to clarify, then cool. |[10] |

Workflow for Optimizing Recrystallization

G cluster_0 Solvent Screening cluster_1 Procedure cluster_2 Troubleshooting Start Start with Crude Product Test_Solvents Test solubility in small vials (e.g., EtOH, EtOAc, Hexane, H₂O) Start->Test_Solvents Find_Good Identify solvent with: - Low solubility when cold - High solubility when hot Test_Solvents->Find_Good Dissolve Dissolve crude in minimum hot solvent Find_Good->Dissolve Cool_Slow Cool slowly to room temp, then in an ice bath Dissolve->Cool_Slow Filter Filter crystals via vacuum filtration Cool_Slow->Filter Oiling_Out Problem: Product oils out? Cool_Slow->Oiling_Out Wash Wash with a small amount of cold solvent Filter->Wash Low_Recovery Problem: Low recovery? Filter->Low_Recovery Dry Dry crystals under vacuum Wash->Dry Fix_Oil Re-heat, add more solvent or try a different solvent Oiling_Out->Fix_Oil Yes Fix_Recovery Re-process mother liquor or re-evaluate solvent choice Low_Recovery->Fix_Recovery Yes G cluster_0 Step 1: Acidification cluster_1 Step 2: Basification compound Crude Product in Organic Solvent This compound (Product) Non-Basic Impurity aqueous1 Aqueous Layer (HCl) Pyrazole Salt (Water Soluble) compound:f1->aqueous1:p Protonation organic1 Organic Layer Non-Basic Impurity compound:f2->organic1:p Stays precipitate Purified Solid Product | (Precipitates out) aqueous1:p->precipitate:f0 Neutralization (add NaOH) aqueous2 Aqueous Layer NaCl + H₂O

References

Validation & Comparative

Distinguishing 3-Chloro-5-nitro-1H-pyrazole and 5-Chloro-3-nitro-1H-pyrazole: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous identification of regioisomers is a critical step that underpins the reliability of subsequent research and the safety of novel chemical entities. The synthesis of substituted pyrazoles, a scaffold of significant interest in medicinal chemistry, often yields regioisomeric mixtures that can be challenging to differentiate. This guide provides an in-depth comparison of two such regioisomers, 3-chloro-5-nitro-1H-pyrazole and 5-chloro-3-nitro-1H-pyrazole, focusing on the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to confidently distinguish between them.

The Challenge of Regioisomeric Differentiation

The constitutional isomers this compound and 5-chloro-3-nitro-1H-pyrazole possess the same molecular formula and mass, differing only in the placement of the chloro and nitro substituents on the pyrazole ring. This subtle structural variance can lead to significant differences in their chemical reactivity, biological activity, and physical properties. Consequently, robust analytical methods for their unequivocal identification are paramount.

Caption: Molecular structures of the two regioisomers.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers, as the chemical shifts of nuclei are exquisitely sensitive to their local electronic environment.[1] The differing positions of the electron-withdrawing nitro group and the electronegative chloro group in the two isomers result in distinct ¹H and ¹³C NMR spectra.

The Underlying Principle: Anisotropic and Inductive Effects

The chemical shift of the lone proton on the pyrazole ring (at the C4 position) is a key diagnostic marker. The magnitude of its downfield shift is directly influenced by the combined electron-withdrawing effects of the adjacent substituents. The nitro group is a strong resonance-withdrawing group, while the chlorine atom exerts its influence primarily through an inductive effect. The proximity of these groups to the C4 proton and the carbon atoms of the pyrazole ring will dictate their respective deshielding effects.

Comparative ¹H NMR Data
CompoundSolventChemical Shift (ppm) - H4Chemical Shift (ppm) - NH
This compound DMSO-d₆7.30 (s)14.96 (br s)
5-Chloro-3-nitro-1H-pyrazole DMSO-d₆Predicted ~7.5-7.8Predicted ~15.0-15.5

For this compound, the C4 proton signal appears as a singlet at approximately 7.30 ppm in DMSO-d₆.[2] In the regioisomeric 5-chloro-3-nitro-1H-pyrazole, the nitro group at the C3 position is expected to exert a stronger deshielding effect on the adjacent C4 proton compared to the chloro group at the C5 position. This would likely result in a downfield shift of the H4 signal to a higher ppm value. The broad singlet observed at a significantly downfield chemical shift (around 15 ppm) is characteristic of the acidic N-H proton of the pyrazole ring.

Comparative ¹³C NMR Data

The ¹³C NMR spectra will also show significant differences, particularly in the chemical shifts of the carbon atoms bearing the substituents (C3 and C5) and the unsubstituted carbon (C4).

CompoundSolventδ (C3) (ppm)δ (C4) (ppm)δ (C5) (ppm)
This compound DMSO-d₆Predicted ~145-150Predicted ~110-115Predicted ~155-160
5-Chloro-3-nitro-1H-pyrazole DMSO-d₆Predicted ~158-163Predicted ~108-113Predicted ~142-147

In this compound, the carbon attached to the chlorine (C3) will be deshielded, while the carbon attached to the highly electron-withdrawing nitro group (C5) will be even more significantly deshielded. In the 5-chloro-3-nitro-1H-pyrazole isomer, these assignments would be reversed. The C4 carbon's chemical shift will also be influenced by the electronic effects of the adjacent groups.

Mass Spectrometry: Unraveling Fragmentation Patterns

While both regioisomers will exhibit the same molecular ion peak in their mass spectra, their fragmentation patterns upon ionization can provide structural clues for differentiation.

The Underlying Principle: Stability of Fragment Ions

The fragmentation of the pyrazole ring is influenced by the nature and position of the substituents. The loss of characteristic neutral fragments and the relative stability of the resulting daughter ions can be diagnostic. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The subsequent fragmentation of the remaining chloro-substituted pyrazole ring can then be analyzed.

Expected Fragmentation:

  • Molecular Ion (M⁺): Both isomers will show a molecular ion peak corresponding to their exact mass, with the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

  • Loss of NO₂: A prominent peak corresponding to [M - NO₂]⁺ is expected for both isomers.

  • Loss of Cl: A peak corresponding to [M - Cl]⁺ may also be observed.

  • Ring Fragmentation: Subsequent fragmentation of the pyrazole ring can lead to the loss of HCN (27 Da) or N₂ (28 Da). The relative intensities of these fragment ions may differ between the two isomers due to the influence of the substituent positions on the stability of the resulting ions.

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing these regioisomers, certain vibrational modes will be sensitive to the substituent positions.

The Underlying Principle: Vibrational Frequencies

The primary absorption bands of interest are those corresponding to the N-H stretch, the C=N and C=C stretching vibrations of the pyrazole ring, and the symmetric and asymmetric stretching vibrations of the nitro group. The electronic effects of the chloro and nitro groups will subtly influence the bond strengths and, consequently, the vibrational frequencies of these functional groups.

Comparative IR Data
Functional GroupThis compound (Predicted cm⁻¹)5-Chloro-3-nitro-1H-pyrazole (Predicted cm⁻¹)
N-H Stretch~3100-3300~3100-3300
NO₂ Asymmetric Stretch~1520-1560~1520-1560
NO₂ Symmetric Stretch~1340-1380~1340-1380
C=N/C=C Stretch (Ring)~1400-1600~1400-1600

The positions of the strong nitro group stretching bands are particularly noteworthy. While the exact positions may be similar, the electronic environment created by the adjacent chloro group in each isomer could lead to slight but measurable shifts in these frequencies. For instance, the degree of conjugation of the nitro group with the pyrazole ring might be slightly different in each isomer, affecting the bond order and thus the stretching frequency.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the pyrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.

  • Mass Spectrometry: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile. The specific concentration may need to be optimized depending on the ionization technique used (e.g., ESI, APCI).

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition
  • NMR: Acquire ¹H and ¹³C spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution. Standard pulse programs for ¹H and proton-decoupled ¹³C experiments should be employed.

  • MS: Acquire mass spectra using a high-resolution mass spectrometer to obtain accurate mass measurements of the molecular ion and fragment ions.

  • IR: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Logical Workflow for Isomer Differentiation

workflow start Synthesized Pyrazole Mixture nmr ¹H NMR Spectroscopy start->nmr compare_nmr Compare H4 Chemical Shift nmr->compare_nmr ms Mass Spectrometry compare_nmr->ms Ambiguous isomer1 Identify this compound compare_nmr->isomer1 Lower ppm isomer2 Identify 5-Chloro-3-nitro-1H-pyrazole compare_nmr->isomer2 Higher ppm compare_ms Analyze Fragmentation Pattern ms->compare_ms ir IR Spectroscopy compare_ms->ir Ambiguous compare_ms->isomer1 Pattern A compare_ms->isomer2 Pattern B compare_ir Compare NO₂ Stretch Frequencies ir->compare_ir further_analysis 2D NMR (HSQC, HMBC) for confirmation compare_ir->further_analysis Subtle differences isomer1->further_analysis isomer2->further_analysis

Caption: Recommended workflow for regioisomer identification.

Conclusion

The differentiation of this compound and 5-chloro-3-nitro-1H-pyrazole, while challenging due to their close structural similarity, can be achieved systematically through the combined application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive tools, leveraging the sensitivity of chemical shifts to the distinct electronic environments in each regioisomer. Mass spectrometry and IR spectroscopy provide valuable complementary data, aiding in the confirmation of the assigned structures. By understanding the underlying principles of how substituent positions influence spectroscopic output and by following standardized experimental protocols, researchers can confidently and accurately characterize these important heterocyclic building blocks.

References

A Comparative Guide to Pyrazole Synthesis: Exploring Alternatives to Pre-Functionalized Reagents like 3-Chloro-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Its prevalence has established it as a "privileged scaffold" in drug discovery. Consequently, the efficient and versatile synthesis of functionalized pyrazoles is a paramount objective for synthetic chemists.

Broadly, the approaches to obtaining substituted pyrazoles can be divided into two categories:

  • De Novo Synthesis: The construction of the pyrazole ring from acyclic precursors, incorporating the desired substituents during the ring-forming process.

  • Post-Synthesis Functionalization: The modification of a pre-formed pyrazole ring, often requiring a "handle" for subsequent reactions.

The reagent 3-Chloro-5-nitro-1H-pyrazole is a prime example of a building block for the second approach. The potent electron-withdrawing nitro group activates the pyrazole ring, while the chloro atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This allows for the direct and regiospecific introduction of various nucleophiles (amines, thiols, etc.) at the C3 position.

While this method offers precise control, it often necessitates a multi-step sequence to first prepare the functionalized pyrazole synthon. This guide provides an in-depth comparison of powerful de novo synthesis strategies that serve as robust alternatives, allowing for the direct construction of the pyrazole core with a focus on efficiency, versatility, and scalability. We will objectively compare the performance of these foundational methods with the functionalized synthon approach, supported by mechanistic insights and established experimental data.

The Functionalized Synthon Approach: The Role of this compound

The primary utility of a reagent like this compound lies in its predictable reactivity for late-stage functionalization. The chloro and nitro groups create a highly electron-deficient ring system, making the C3 position susceptible to attack by nucleophiles.

Causality of Reactivity: The SNAr mechanism is facilitated by the nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2] This stabilization lowers the activation energy for the reaction, allowing the displacement of the chloride ion to proceed under relatively mild conditions. This approach is invaluable when a specific, complex, or sensitive functional group must be installed at a precise location without interfering with other parts of the molecule.

The overall workflow, however, can be linear and less convergent compared to de novo methods.

G cluster_0 Functionalized Synthon Workflow Acyclic Acyclic Precursors Core_Synth De Novo Pyrazole Core Synthesis Acyclic->Core_Synth Func Halogenation & Nitration Core_Synth->Func Reagent This compound Func->Reagent Target Target Pyrazole SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) SNAr->Target Reagent->SNAr G cluster_products R1 1,3-Dicarbonyl I1 Hydrazone Intermediate R1->I1 + R2 R2 Hydrazine P Pyrazole W 2 H₂O I2 Cyclic Hemiaminal Intermediate I1->I2 Intramolecular Cyclization I2->P Dehydration (-H₂O) G cluster_0 Four-Component Pyrano[2,3-c]pyrazole Synthesis R1 Aldehyde I1 Knoevenagel Adduct R1->I1 R2 Malononitrile R2->I1 R3 Hydrazine I2 Pyrazolone Intermediate R3->I2 R4 β-Ketoester R4->I2 Michael Michael Addition I1->Michael I2->Michael Final Pyrano[2,3-c]pyrazole Michael->Final Intramolecular Cyclization

References

A Comparative Guide to the Biological Activity Screening of 3-Chloro-5-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity screening of 3-chloro-5-nitro-1H-pyrazole derivatives. As a Senior Application Scientist, the aim is to deliver not just protocols, but a deeper understanding of the scientific rationale behind the experimental choices, ensuring technical accuracy and actionable insights for researchers in the field of drug discovery. While specific experimental data for a broad range of this compound derivatives remains an emerging area of research, this guide synthesizes information on closely related pyrazole analogues to provide a predictive framework for their evaluation.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2][3] The introduction of electron-withdrawing groups, such as chloro and nitro substituents, can significantly modulate the electronic properties of the pyrazole ring, potentially enhancing its biological efficacy.[4][5] The this compound scaffold, in particular, presents a compelling case for investigation due to the combined lipophilicity and electron-withdrawing nature of the chloro group and the potent electrophilicity of the nitro group, which can influence interactions with biological targets.

Synthesis of this compound Derivatives: A General Overview

The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the cyclocondensation reaction between a suitable hydrazine and a β-dicarbonyl compound or its equivalent, followed by chlorination and nitration.

A plausible synthetic route is outlined below. This is a generalized scheme and specific reaction conditions may vary depending on the desired substitutions on the pyrazole ring.

Synthesis_Workflow Start Substituted Hydrazine Cyclocondensation Cyclocondensation Start->Cyclocondensation Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Cyclocondensation Pyrazole Substituted Pyrazole Cyclocondensation->Pyrazole Chlorination Chlorination (e.g., POCl3) Pyrazole->Chlorination Chloropyrazole Chloro-pyrazole Derivative Chlorination->Chloropyrazole Nitration Nitration (e.g., HNO3/H2SO4) Chloropyrazole->Nitration Final_Product This compound Derivative Nitration->Final_Product

Caption: Generalized synthetic workflow for this compound derivatives.

For instance, the reaction of a substituted hydrazine with a 1,3-diketone can yield a pyrazole ring. Subsequent treatment with a chlorinating agent like phosphorus oxychloride can introduce the chloro group.[6][7] The final step of nitration, typically carried with a mixture of nitric and sulfuric acid, introduces the nitro group onto the pyrazole ring. The regioselectivity of these reactions is a critical aspect that needs careful control through the choice of starting materials and reaction conditions.

Biological Activity Screening: Methodologies and Comparative Analysis

The biological evaluation of novel chemical entities is a critical step in drug discovery. This section details standardized protocols for screening the antimicrobial, antifungal, and anticancer activities of this compound derivatives and provides a framework for comparing their potential efficacy with existing alternatives.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise in this area.[3]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antimicrobial_Screening_Workflow Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate microplate with compounds and inoculum Compound_Prep->Incubation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Incubation MIC_Determination Determine MIC by visual inspection or spectrophotometry Incubation->MIC_Determination Data_Analysis Compare MIC values with control antibiotics MIC_Determination->Data_Analysis

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

  • Comparative Analysis: Compare the MIC values of the test compounds with those of standard antibiotics (e.g., ciprofloxacin, gentamicin).

Expected Outcomes and Comparison:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound Derivative 1 Data to be determinedData to be determined
This compound Derivative 2 Data to be determinedData to be determined
Ciprofloxacin (Control)0.25 - 1.00.008 - 0.06
Gentamicin (Control)0.12 - 1.00.25 - 1.0

Note: The table presents a template for data comparison. Actual MIC values for the test compounds need to be experimentally determined.

The presence of both chloro and nitro groups is anticipated to enhance antimicrobial activity. The chloro group increases lipophilicity, potentially facilitating membrane transport, while the nitro group can be reduced within the bacterial cell to form cytotoxic radicals.[5]

Antifungal Activity Screening

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Pyrazole derivatives have also demonstrated promising antifungal properties.[8][9]

Experimental Protocol: Antifungal Susceptibility Testing based on CLSI Guidelines

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method (M27 for yeasts and M38 for filamentous fungi) is widely adopted.

Step-by-Step Methodology:

  • Preparation of Test Compounds and Media: Similar to the antimicrobial assay, prepare serial dilutions of the test compounds in 96-well plates using RPMI-1640 medium buffered with MOPS.

  • Preparation of Fungal Inoculum: For yeasts (e.g., Candida albicans), prepare a cell suspension and adjust the turbidity to a 0.5 McFarland standard. For filamentous fungi (e.g., Aspergillus fumigatus), prepare a conidial suspension and count the conidia using a hemocytometer. Dilute the inoculum to the recommended final concentration in RPMI-1640.

  • Inoculation and Incubation: Inoculate the microtiter plates with the fungal suspension. Incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Determination of Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC): For yeasts, the MIC is typically defined as the lowest concentration that causes a significant (e.g., 50%) reduction in turbidity compared to the growth control. For some antifungals against filamentous fungi, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest concentration that leads to the growth of small, rounded, compact hyphal forms.

  • Comparative Analysis: Compare the MIC/MEC values with those of standard antifungal drugs like fluconazole or amphotericin B.

Expected Outcomes and Comparison:

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)
This compound Derivative 1 Data to be determinedData to be determined
This compound Derivative 2 Data to be determinedData to be determined
Fluconazole (Control)0.25 - 2.0>64
Amphotericin B (Control)0.12 - 1.00.25 - 2.0

Note: This table is a template. Experimental determination of MIC values is required.

The antifungal activity of pyrazole derivatives is often attributed to the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase. The electron-withdrawing nature of the chloro and nitro groups may enhance the interaction of the pyrazole core with the active site of such enzymes.

Anticancer Activity Screening

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of drug discovery. Pyrazole derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Anticancer_Screening_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with serial dilutions of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent and incubate Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement and IC50 Calculation: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.

Expected Outcomes and Comparison:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
This compound Derivative 1 Data to be determinedData to be determined
This compound Derivative 2 Data to be determinedData to be determined
Doxorubicin (Control)0.05 - 0.50.01 - 0.1

Note: This table serves as a template for presenting experimentally determined IC50 values.

The anticancer mechanism of pyrazole derivatives can be multifaceted, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The electron-deficient nature of the this compound ring may facilitate interactions with nucleophilic residues in the active sites of key oncogenic proteins.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the biological activity screening of this compound derivatives. While direct experimental data for this specific class of compounds is still emerging, the provided protocols and comparative analysis based on related pyrazole analogues offer a robust starting point for their evaluation. The presence of both chloro and nitro substituents on the pyrazole scaffold suggests a high potential for potent antimicrobial, antifungal, and anticancer activities.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening using the detailed methodologies outlined in this guide. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing the lead compounds and understanding their mechanism of action at the molecular level. Such studies will undoubtedly contribute to the development of novel and effective therapeutic agents.

References

A Comparative In Vitro Evaluation of Novel Compounds Derived from the 3-Chloro-5-nitro-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, consistently featuring in a multitude of compounds with diverse and potent biological activities.[1] The inherent reactivity and structural versatility of pyrazole derivatives have made them a focal point for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[2] This guide provides an in-depth comparative analysis of the in vitro biological activities of compounds synthesized from the versatile starting material, 3-Chloro-5-nitro-1H-pyrazole. The presence of both a chloro leaving group and a nitro activating group makes this scaffold a synthetically valuable intermediate for creating diverse molecular architectures.[3]

While direct in vitro evaluation data for a wide array of compounds specifically derived from this compound is an emerging field of study, this guide will draw upon the extensive body of research on analogous pyrazole derivatives to provide a predictive comparison and a framework for future investigations. We will delve into the key biological activities exhibited by these classes of compounds, namely their anticancer and antimicrobial properties, and provide detailed protocols for their in vitro assessment.

The Rationale: Why Pyrazole Derivatives?

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to a wide range of biological targets. Numerous pyrazole-containing compounds have demonstrated significant efficacy as inhibitors of critical cellular enzymes, such as kinases, which are often dysregulated in cancer.[4] Furthermore, the pyrazole scaffold has been successfully incorporated into potent antimicrobial agents, highlighting its broad therapeutic potential.[5][6]

The strategic functionalization of the pyrazole ring is key to modulating its biological activity. The introduction of different substituents allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, all of which are crucial for drug development.

Comparative In Vitro Evaluation: Anticancer and Antimicrobial Activities

The following sections will compare the in vitro performance of different classes of pyrazole derivatives, providing a benchmark for what can be expected from novel compounds synthesized from this compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, ranging from the inhibition of protein kinases involved in cell cycle progression and signaling pathways to the induction of apoptosis.[4]

Commonly Evaluated Cancer Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical cancer cell line.

  • HepG2: Human liver cancer cell line.

  • HCT-116: Human colon cancer cell line.

Key Performance Metrics:

The primary metric for in vitro anticancer activity is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Comparative Data for Pyrazole Derivatives:

The following table summarizes the reported IC50 values for various pyrazole derivatives against different cancer cell lines, providing a comparative landscape. It is important to note that these compounds are not direct derivatives of this compound but represent the broader class of bioactive pyrazoles.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
3,5-disubstituted 1,4-benzoxazine-pyrazole hybridsMCF72.82 - 6.28EtoposideNot specified
3,5-disubstituted 1,4-benzoxazine-pyrazole hybridsA5492.82 - 6.28EtoposideNot specified
Indole-linked pyrazole derivativesHCT116< 23.7Doxorubicin24.7 - 64.8
Indole-linked pyrazole derivativesMCF7< 23.7Doxorubicin24.7 - 64.8
Pyrazole-thiadiazole derivativesA5491.537 - 8.493Not specifiedNot specified
Pyrazolo[1,5-a]pyrimidine derivativesLeukemia HL-601.35 - 4.78DoxorubicinNot specified

Note: The data presented is a compilation from various sources and is intended for comparative purposes only.[4][8][9]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[6][10]

Commonly Tested Microorganisms:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger

Key Performance Metrics:

The primary metrics for in vitro antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) .

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • MBC/MFC: The lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Comparative Data for Pyrazole Derivatives:

The following table summarizes the reported MIC values for various pyrazole derivatives against different microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Pyrazole-thiazole derivativesStaphylococcus aureusNot specifiedNot specifiedNot specified
Pyrazole-thiazole derivativesEscherichia coliNot specifiedNot specifiedNot specified
Pyrazole-integrated thiazolo[2,3-b]dihydropyrimidinonesStaphylococcus aureusGood activityStreptomycinNot specified
Pyrazole-integrated thiazolo[2,3-b]dihydropyrimidinonesEscherichia coliGood activityStreptomycinNot specified
Pyrano[2,3-c]pyrazole derivativesGram-positive bacteria0.10 - 1.00Ciprofloxacin3.12 - 6.25
Pyrano[2,3-c]pyrazole derivativesGram-negative bacteria0.50 - 2.50Ciprofloxacin3.12

Note: "Good activity" indicates that the compounds showed significant inhibition zones in agar well diffusion assays. The data is compiled from various sources for comparative purposes.[5][11]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the key in vitro assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cancer cells in a 96-well plate compound_prep 2. Prepare serial dilutions of test compounds treatment 3. Treat cells with compounds and incubate (24-72h) compound_prep->treatment mtt_addition 4. Add MTT solution to each well treatment->mtt_addition incubation 5. Incubate to allow formazan formation mtt_addition->incubation solubilization 6. Add solubilizing agent (e.g., DMSO) incubation->solubilization read_absorbance 7. Measure absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 8. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Replace the medium in the wells with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results and determine the IC50 value from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis compound_dilution 1. Prepare serial dilutions of test compounds in broth inoculum_prep 2. Prepare a standardized microbial inoculum inoculation 3. Inoculate the wells of a 96-well plate inoculum_prep->inoculation incubation 4. Incubate the plate under appropriate conditions inoculation->incubation read_mic 5. Determine the MIC by visual inspection for turbidity incubation->read_mic determine_mbc 6. (Optional) Plate samples from clear wells to determine MBC/MFC read_mic->determine_mbc

Caption: Workflow for determining antimicrobial activity using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC/MFC Determination (Optional): To determine the MBC or MFC, take an aliquot from the wells that show no visible growth and plate it onto an appropriate agar medium. The lowest concentration that results in no growth on the agar plate after incubation is the MBC or MFC.

Conclusion and Future Directions

The pyrazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While this guide has provided a comparative overview based on the broader class of pyrazole derivatives, there is a clear need for further research focused specifically on compounds derived from this compound. The synthetic accessibility and potential for diverse functionalization of this starting material make it a promising candidate for the discovery of new anticancer and antimicrobial drugs.

Future studies should focus on synthesizing a library of compounds from this compound and systematically evaluating their in vitro activity against a wide panel of cancer cell lines and microbial strains. Such investigations will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further preclinical development. The detailed protocols provided herein offer a robust framework for conducting these essential in vitro evaluations, ensuring the generation of reliable and comparable data.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloro-5-nitro-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its presence in numerous biologically active compounds.[1][2] The strategic placement of substituents on the pyrazole ring can dramatically influence its pharmacological profile, making it a versatile template for drug design.[3] This guide delves into the structure-activity relationship (SAR) of a specific, highly functionalized pyrazole core: 3-Chloro-5-nitro-1H-pyrazole . The presence of both a chloro group, a potential leaving group in nucleophilic substitutions, and a strong electron-withdrawing nitro group, makes this scaffold a unique starting point for the synthesis of diverse derivatives with potential therapeutic applications.[4]

This guide will provide an in-depth comparison of this compound analogs, focusing on how structural modifications impact their biological activities, primarily in the realms of anticancer and antimicrobial applications. We will explore the synthesis of these analogs, present comparative biological data, and provide detailed experimental protocols for their evaluation.

The this compound Scaffold: A Privileged Starting Point

The this compound core is an attractive starting material for several key reasons:

  • Reactive Sites for Diversification: The pyrazole ring possesses multiple sites for substitution. The N1 position is readily alkylated or arylated, allowing for the introduction of a wide variety of substituents to modulate properties like solubility, lipophilicity, and target engagement.[5]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the nitro and chloro groups significantly influences the electronic environment of the pyrazole ring. This can be leveraged to tune the reactivity of the scaffold and its interactions with biological targets.

  • Potential for Bioisosteric Replacement: The chloro and nitro groups can be replaced with other functional groups to explore bioisosteric relationships and optimize activity and safety profiles.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is profoundly influenced by the nature of the substituent at the N1 position. While a comprehensive SAR study on a single, large library of these specific analogs is not extensively documented in publicly available literature, we can synthesize key trends from various studies on related pyrazole derivatives.

N1-Substitution: A Key Determinant of Activity

The substituent at the N1 position of the pyrazole ring plays a pivotal role in defining the biological activity of the resulting analog. Both the steric and electronic properties of this substituent can dramatically alter the compound's interaction with its biological target.

Anticancer Activity:

In the context of anticancer activity, the introduction of aryl groups at the N1 position has been a common strategy. The nature and substitution pattern of this aryl ring are critical. For instance, in related pyrazole series, the presence of electron-withdrawing groups on the N1-phenyl ring has been shown to enhance cytotoxic activity against various cancer cell lines.

Antimicrobial Activity:

For antimicrobial applications, a diverse range of N1-substituents has been explored. The introduction of heterocyclic rings or bulky aliphatic groups can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. Some studies on broader pyrazole classes suggest that the presence of specific pharmacophores, such as quinoline moieties, can impart significant antimalarial activity.[6]

Comparative Biological Data

To illustrate the impact of N1-substitution, the following table summarizes hypothetical biological data for a series of this compound analogs. This data is representative of trends observed in the broader pyrazole literature and serves to highlight key SAR principles.

Compound IDN1-SubstituentAnticancer Activity (IC50, µM) vs. MCF-7Antimicrobial Activity (MIC, µg/mL) vs. S. aureus
1a -H>100>128
1b -CH₃85.2128
1c -Phenyl45.664
1d -4-Chlorophenyl22.832
1e -4-Nitrophenyl15.316
1f -4-Methoxyphenyl58.164
1g -Quinolin-4-yl30.58

Interpretation of Data:

  • Unsubstituted Core (1a): The parent this compound shows minimal activity, highlighting the necessity of N1-substitution.

  • N1-Alkylation (1b): A simple methyl group provides a modest increase in activity.

  • N1-Arylation (1c-1f): Introduction of a phenyl ring at N1 significantly improves both anticancer and antimicrobial activity.

    • Electron-Withdrawing Groups (1d, 1e): The presence of electron-withdrawing groups (chloro, nitro) on the phenyl ring enhances activity, suggesting that a more electron-deficient aromatic system is favorable.

    • Electron-Donating Groups (1f): An electron-donating group (methoxy) leads to a decrease in activity compared to the unsubstituted phenyl analog.

  • N1-Heteroarylation (1g): The introduction of a quinoline ring results in a notable boost in antimicrobial activity, demonstrating the potential for targeting specific microbial pathways.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for the synthesis of N-substituted this compound analogs and their subsequent biological evaluation.

Synthesis of N-Substituted this compound Analogs

The synthesis of N-substituted analogs of this compound typically involves the N-alkylation or N-arylation of the parent heterocycle.

General Procedure for N-Arylation:

  • To a solution of this compound (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 mmol) or sodium hydride (NaH, 1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding aryl halide (e.g., 4-chlorofluorobenzene, 1.1 mmol).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-chloro-5-nitro-1H-pyrazole.

Diagram: Synthetic Workflow for N-Aryl-3-chloro-5-nitro-1H-pyrazoles

Synthesis_Workflow start This compound reaction N-Arylation Reaction (Heat, 4-6h) start->reaction 1. reagents Aryl Halide, Base (K₂CO₃ or NaH), Solvent (DMF) reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product N-Aryl-3-chloro-5-nitro-1H-pyrazole purification->product 5.

Caption: General workflow for the synthesis of N-aryl-3-chloro-5-nitro-1H-pyrazoles.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals with DMSO mtt_addition->formazan_solubilization absorbance Measure Absorbance at 570 nm formazan_solubilization->absorbance calculation Calculate % Cell Viability & IC₅₀ absorbance->calculation

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the compounds in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies, though still emerging for this specific core, clearly indicate that the nature of the N1-substituent is a critical determinant of biological activity. The introduction of N1-aryl groups, particularly those bearing electron-withdrawing substituents, appears to be a favorable strategy for enhancing both anticancer and antimicrobial efficacy.

Future research should focus on a more systematic exploration of the SAR of this scaffold. This includes:

  • Expansion of the N1-substituent library: Synthesizing a broader range of analogs with diverse alkyl, aryl, and heteroaryl substituents at the N1 position.

  • Modification of the pyrazole core: Investigating the effect of replacing the chloro and nitro groups with other functionalities to fine-tune the electronic and steric properties of the molecule.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of new and effective therapeutic agents.

References

X-ray crystallography for confirmation of 3-Chloro-5-nitro-1H-pyrazole derivative structures

Author: BenchChem Technical Support Team. Date: January 2026

An essential, yet often formidable, challenge in the synthesis of substituted pyrazoles is the unambiguous determination of their molecular structure. The potential for regioisomerism, particularly in unsymmetrically substituted pyrazole rings, necessitates a robust and definitive analytical method for structural confirmation. This is especially critical in the context of drug development, where precise knowledge of a molecule's three-dimensional architecture is paramount for understanding its biological activity and for guiding further medicinal chemistry efforts. Among the arsenal of analytical techniques available to the modern chemist, single-crystal X-ray crystallography stands as the unequivocal gold standard for the absolute determination of molecular structure.

This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of 3-chloro-5-nitro-1H-pyrazole derivatives. We will delve into the experimental intricacies of X-ray diffraction, explore its synergies with other methods, and present a framework for a self-validating approach to structural elucidation.

The Challenge: Regioisomerism in Pyrazole Synthesis

The synthesis of this compound, for instance, can theoretically yield two distinct regioisomers: this compound and 5-chloro-3-nitro-1H-pyrazole. While synthetic strategies are often designed to favor one isomer over the other, the potential for the formation of a mixture or the unexpected rearrangement to the thermodynamically more stable product always exists. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable tools for initial characterization, but they can sometimes fall short of providing an unambiguous structural assignment, especially when authentic standards for all possible isomers are not available.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography provides a direct, three-dimensional visualization of the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This technique offers an unparalleled level of detail and certainty, leaving no ambiguity in the assignment of the correct regioisomer.

Experimental Workflow: From Powder to Picture

The journey from a newly synthesized compound to its crystal structure involves a series of meticulous steps. Success at each stage is crucial for obtaining high-quality diffraction data.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Vapor_Diffusion Vapor Diffusion (or other methods) Solvent_Screen->Vapor_Diffusion Crystal_Harvest Crystal Harvesting Vapor_Diffusion->Crystal_Harvest Crystal_Mount Crystal Mounting Crystal_Harvest->Crystal_Mount Data_Collection Data Collection (Diffractometer) Crystal_Mount->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation Logic_Diagram Synthesis Synthesized Compound (Potential Isomer Mixture) NMR_MS_IR Initial Characterization: NMR, MS, IR Synthesis->NMR_MS_IR Provides initial structural clues Computational Computational Modeling (e.g., DFT Calculations) NMR_MS_IR->Computational Spectroscopic data for comparison Xray Single-Crystal X-ray Crystallography NMR_MS_IR->Xray Ambiguity in structure assignment Structure_Confirmed Unambiguous Structure Confirmed NMR_MS_IR->Structure_Confirmed Corroborates with crystal structure Computational->NMR_MS_IR Predicts spectra of possible isomers Computational->Structure_Confirmed Validates predicted lowest energy isomer Xray->Structure_Confirmed Definitive 3D structure

A Senior Application Scientist's Guide to Analyzing 3-Chloro-5-nitro-1H-pyrazole Reaction Mixtures: A Comparative Analysis of HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry and agrochemicals, with derivatives exhibiting a wide range of biological activities.[1][2] The synthesis of functionalized pyrazoles, such as 3-Chloro-5-nitro-1H-pyrazole, is a critical process that demands precise analytical monitoring. The introduction of a chlorine atom and a nitro group significantly influences the molecule's reactivity and potential biological interactions.[1] Consequently, the ability to accurately and reliably monitor the progress of its synthesis, identify impurities, and characterize by-products is paramount for process optimization and quality control.

Reaction mixtures are inherently complex, often containing the target analyte, unreacted starting materials, intermediates, and potential side-products, including positional isomers which can be challenging to separate.[3][4] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound reaction mixtures. As a senior application scientist, this document moves beyond mere protocols to explain the underlying principles and the rationale behind methodological choices, empowering researchers to select and implement the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

HPLC is a cornerstone of analytical chemistry, prized for its robustness, reproducibility, and cost-effectiveness in quantitative analysis.[5] For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Principle of Separation

In RP-HPLC, the stationary phase (typically a C18-bonded silica column) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. Components of the reaction mixture are separated based on their relative hydrophobicity. More hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrazole ring and nitro group contain chromophores that absorb UV light.

Causality in Method Development

The development of a robust HPLC method is a systematic process driven by the physicochemical properties of the analyte and the matrix.

  • Column Selection: A C18 column is the standard starting point due to its versatility and wide applicability for separating small organic molecules. The hydrophobicity of this compound makes it well-suited for retention on this phase.

  • Mobile Phase Composition: A gradient of acetonitrile (or methanol) and water is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient starts with a higher aqueous content to retain the analyte and gradually increases the organic content to elute it and any more hydrophobic impurities.

  • Mobile Phase Modifier: The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), is crucial. This suppresses the ionization of the pyrazole's nitrogen atoms, ensuring a consistent charge state. This leads to symmetrical peak shapes and highly reproducible retention times.[6]

  • Detector Wavelength: The wavelength for the UV detector should be set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. This value is determined by running a UV scan of a pure standard.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Reaction Mixture Aliquot Dilution Dilute with Mobile Phase Sample->Dilution Filter Filter (0.45 µm) Dilution->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Pump HPLC Pump (Gradient Elution) Pump->Injector Detector UV/Vis Detector Column->Detector DAS Data Acquisition System Detector->DAS Chromatogram Generate Chromatogram DAS->Chromatogram Quant Quantify Peaks Chromatogram->Quant

Caption: Standard workflow for HPLC analysis of reaction mixtures.

Detailed Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate the main component from potential impurities and degradation products.[7]

  • Instrumentation: HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 275 nm (or determined λmax).

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture.

    • Dilute 1:100 with a 50:50 mixture of Mobile Phase A and B.

    • Vortex to mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

  • Analysis: Inject the prepared sample. Identify the this compound peak by comparing its retention time with that of a pure reference standard. Purity can be assessed by the area percentage of the main peak relative to all other peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification

LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[9] This technique is indispensable when unambiguous identification of components is required, especially for unknown impurities or isomers.

The Principle of Separation and Detection

The liquid chromatography portion is identical to that of HPLC. However, after eluting from the column, the analyte is directed into an ionization source (e.g., Electrospray Ionization - ESI) which generates gas-phase ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The key advantage of LC-MS is its ability to provide molecular weight information for each separated peak.[9]

Causality in Method Development

Method development for LC-MS builds upon HPLC principles but adds critical mass spectrometry parameters.

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like pyrazole derivatives. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]+ with minimal fragmentation, directly providing molecular weight information.

  • Mobile Phase Compatibility: Volatile buffers and acids, such as formic acid and ammonium formate, must be used. Non-volatile salts like phosphates will contaminate the mass spectrometer.[10]

  • Mass Analyzer Settings: The instrument is set to scan a specific m/z range to detect the expected analyte and potential by-products. For this compound (MW ≈ 161.5 g/mol ), a scan range of m/z 50-300 would be appropriate.

  • Isotopic Pattern Recognition: A critical advantage of MS for this analyte is the ability to detect the characteristic isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks (M+ and M+2) separated by 2 m/z units with a height ratio of roughly 3:1, providing definitive confirmation of a chlorine-containing compound.[11]

  • Tandem Mass Spectrometry (MS/MS): For structural elucidation of unknown impurities, tandem MS can be employed. The parent ion of interest is isolated and fragmented, and the resulting fragmentation pattern provides clues about its chemical structure. For nitroaromatic compounds, common fragmentation pathways include the loss of •NO, •NO₂, or HNO₂.[12][13]

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Sample Reaction Mixture Aliquot Dilution Dilute with Mobile Phase Sample->Dilution Filter Filter (0.45 µm) Dilution->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Pump UPLC/HPLC Pump Pump->Injector Source ESI Source Column->Source MS Mass Spectrometer (e.g., QqQ, TOF) Source->MS DAS Data Acquisition System MS->DAS TIC Total Ion Chromatogram DAS->TIC EIC Extracted Ion Chromatogram TIC->EIC Spectrum Mass Spectrum (Identify m/z) EIC->Spectrum

Caption: Integrated workflow for LC-MS analysis and compound identification.

Detailed Protocol: LC-MS Method for Identification and Purity
  • Instrumentation: LC-MS system, typically a UPLC/HPLC coupled to a single quadrupole or triple quadrupole (QqQ) mass spectrometer with an ESI source.

  • Chromatographic Conditions: Same as the HPLC method to allow for direct method transfer. The use of UPLC (sub-2 µm particle size columns) can provide faster analysis times and better resolution.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

    • Scan Range: m/z 50-300.

    • Data Analysis: Monitor for the Extracted Ion Chromatogram (EIC) of the target [M+H]+ ion (m/z 162.0 for ³⁵Cl and 164.0 for ³⁷Cl).

  • Sample Preparation: Same as the HPLC method.

  • Analysis: Inject the sample. The Total Ion Chromatogram (TIC) will show all ionizable species. Use the EIC for m/z 162.0 to selectively visualize the this compound peak, filtering out background noise and non-target compounds. Confirm the presence of the compound by verifying the 3:1 isotopic pattern for the m/z 162.0/164.0 pair in the mass spectrum of the corresponding peak.

Head-to-Head Comparison: HPLC vs. LC-MS

The choice between HPLC and LC-MS depends on the specific analytical question being asked.

FeatureHPLC with UV DetectionLC-MS
Principle Chromatographic separation with UV absorbance detection.Chromatographic separation with mass-based detection.
Identification Based on retention time comparison with a standard. Ambiguous for unknowns.Based on mass-to-charge ratio (m/z) and isotopic patterns. High confidence.[9]
Selectivity Moderate. Co-eluting impurities with similar UV spectra can interfere.Very High. Can distinguish compounds with the same retention time but different masses.
Isomer Separation May separate positional isomers if they have different hydrophobicities, but cannot definitively identify them without standards.[14]Can distinguish isomers if they are chromatographically separated. MS/MS fragmentation can help differentiate isomers.
Sensitivity Good (ng level).Excellent (pg to fg level).
Quantitative Analysis Excellent. The gold standard for routine QC due to robustness and linearity.[15]Good. Requires careful matrix-matched calibration and internal standards for best accuracy.
Cost Lower instrument and operational cost.Higher instrument and maintenance cost.
Ease of Use Relatively simple to operate and maintain.More complex, requires specialized training for operation and data interpretation.
Best For Routine reaction monitoring, purity checks, and quantitative analysis in a well-defined process.Impurity identification, structural elucidation of unknowns, analysis of complex mixtures, and confirmation of identity.

Conclusion and Recommendations

Both HPLC and LC-MS are indispensable tools for the analysis of this compound reaction mixtures, each serving a distinct yet complementary purpose.

HPLC with UV detection is the ideal choice for routine process monitoring and quality control . Once a synthetic process is established, HPLC provides a rapid, robust, and cost-effective method to quantify the formation of the product and track the depletion of starting materials. Its reliability makes it perfect for generating the large datasets needed for process optimization and validation.

LC-MS , on the other hand, is the superior technique for problem-solving, impurity characterization, and method development . When an unexpected peak appears in the HPLC chromatogram, LC-MS is required to determine its molecular weight and elemental composition (e.g., presence of chlorine), providing the first crucial steps toward structural identification. Its unparalleled selectivity and sensitivity are essential during the research and development phase to ensure a comprehensive understanding of the reaction chemistry.

For a comprehensive analytical strategy, a hybrid approach is recommended:

  • Develop a robust separation method using LC-MS to identify all key components in the reaction mixture.

  • Transfer the validated chromatographic method to a standard HPLC-UV system.

  • Utilize the HPLC method for routine, high-throughput quantitative analysis.

  • Re-employ LC-MS whenever process deviations occur or for in-depth characterization of new batches or impurity profiles.

By understanding the strengths and limitations of each technique, researchers can deploy them strategically to ensure the efficient development and production of high-quality this compound.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the cannabinoid receptor antagonist Rimonabant. Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability.

However, the synthesis of specifically substituted pyrazoles presents a significant challenge, primarily centered on controlling regioselectivity. The choice of synthetic route is therefore a critical decision, dictated by the desired substitution pattern, the complexity of the target molecule, and the tolerance of other functional groups. This guide provides an in-depth, objective comparison of the most prominent and field-proven synthetic routes to functionalized pyrazoles, offering the causal logic behind experimental choices and supporting data to inform your synthetic strategy.

The Classical Workhorse: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis. It involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.

Causality of the Mechanism

The reaction typically proceeds under acidic catalysis. The acid protonates one of the carbonyl groups, activating it for nucleophilic attack by the more nucleophilic nitrogen of the hydrazine. This is followed by an intramolecular condensation and dehydration sequence to yield the aromatic pyrazole ring. When a β-ketoester is used, the initial attack preferentially occurs at the more electrophilic ketone carbonyl over the ester carbonyl, governing the initial regiochemical outcome.

Knorr_Pyrazole_Synthesis Knorr Pyrazole Synthesis Mechanism cluster_regio Regioselectivity Issue Dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R3) Protonated_Carbonyl Protonated Carbonyl Dicarbonyl->Protonated_Carbonyl Attack on C=O Hydrazine Hydrazine (R2-NH-NH2) Hydrazine->Protonated_Carbonyl Hemiaminal Hemiaminal Intermediate Protonated_Carbonyl->Hemiaminal Hydrazone Hydrazone/ Enamine Intermediate Hemiaminal->Hydrazone -H2O Cyclized_Intermediate Cyclized Hemiaminal Hydrazone->Cyclized_Intermediate Intramolecular Attack Pyrazole Pyrazole Product Cyclized_Intermediate->Pyrazole -H2O Water 2 H2O Node_A Isomer A Pyrazole->Node_A if R1 ≠ R3 Node_B Isomer B Pyrazole->Node_B Catalyst H+ Catalyst->Dicarbonyl Enone_Route Synthesis from α,β-Unsaturated Carbonyls Enone α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Enone->Michael_Adduct 1,4-Addition Hydrazine Hydrazine Hydrazine->Michael_Adduct Pyrazoline_LG Pyrazoline Intermediate Hydrazine->Pyrazoline_LG Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization/ Dehydration Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation Oxidant Oxidizing Agent (e.g., I2, DDQ, O2) Oxidant->Pyrazole Enone_LG Enone with Leaving Group (LG) at β-position Enone_LG->Pyrazoline_LG Pyrazoline_LG->Pyrazole Elimination of H-LG

A Comparative Guide to the Efficiency of 3-Chloro-5-nitro-1H-pyrazole in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the choice of starting materials and synthetic routes can significantly impact the overall efficiency, cost, and environmental footprint of a process. This guide provides a detailed, objective comparison of synthetic pathways utilizing 3-Chloro-5-nitro-1H-pyrazole , a versatile building block, against a common alternative approach for the synthesis of a key heterocyclic scaffold: pyrazolo[1,5-a]pyrimidines. By examining experimental data and explaining the underlying chemical principles, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Versatile Intermediate

This compound is a functionalized pyrazole derivative that offers a unique combination of reactive sites. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] The presence of a chloro group, a good leaving group, and a nitro group, a strong electron-withdrawing group, activates the pyrazole ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This dual functionality makes it a valuable precursor for the synthesis of diverse and complex heterocyclic systems.

This guide will benchmark the efficiency of a synthetic route starting from this compound against a widely used de novo synthesis of a similar pyrazole intermediate, focusing on the preparation of a common and medicinally relevant target scaffold: a substituted pyrazolo[1,5-a]pyrimidine.

Benchmarking a Multi-Step Synthesis: Pyrazolo[1,5-a]pyrimidine-7-amine

For a direct and meaningful comparison, we will evaluate two distinct synthetic routes (Route A and Route B) to a representative target molecule: a generic 7-amino-pyrazolo[1,5-a]pyrimidine . This class of compounds is of significant interest in drug discovery.[3][4]

Route A: The this compound Approach

This route leverages the inherent reactivity of this compound to introduce functionality in a stepwise manner. The overall synthetic strategy involves three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C3 position is displaced by a primary amine (R-NH₂). The electron-withdrawing nitro group is crucial for activating the ring towards this nucleophilic attack.

  • Reduction of the Nitro Group: The nitro group at the C5 position is reduced to a primary amine, yielding a 3,5-diaminopyrazole derivative.

  • Cyclocondensation: The resulting 1,3-bis-nucleophilic diaminopyrazole is cyclized with a suitable three-carbon electrophile, such as propiolonitrile, to construct the pyrazolo[1,5-a]pyrimidine ring system.

References

Safety Operating Guide

Mastering the Handling of 3-Chloro-5-nitro-1H-pyrazole: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 3-Chloro-5-nitro-1H-pyrazole presents unique opportunities in medicinal chemistry and materials science. However, its combination of a chlorinated pyrazole ring and a nitro functional group necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the expertise to handle this compound confidently and safely, ensuring the integrity of your research and the protection of your team.

Hazard Profile: Understanding the Intrinsic Risks

While a comprehensive, peer-reviewed toxicology profile for this compound is not yet widely available, data from chemical suppliers and analysis of its structural motifs—a halogenated heterocyclic and a nitro compound—allow for a robust preliminary hazard assessment. The primary hazards are summarized below.

Based on available safety data, the compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statement:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

Furthermore, based on the safety profiles of structurally analogous compounds, such as other chlorinated and nitrated pyrazoles, it is prudent to assume the following additional hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Serious Eye Irritation: Likely to cause serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Table 1: Hazard Identification and Physicochemical Properties

PropertyValue/InformationSource(s)
Chemical Name This compoundN/A
CAS Number 1369959-12-5N/A
Molecular Formula C₃H₂ClN₃O₂[2]
Molecular Weight 147.52 g/mol [2]
Physical State Solid, powder/crystalline
Primary Hazard H302: Harmful if swallowed[1][2]
Assumed Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[3][4][5]
Storage Inert atmosphere, 2-8°C[2]

The Core Protocol: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable when handling this compound. This creates a comprehensive barrier that protects against the primary routes of exposure: ingestion, inhalation, and dermal contact. The following PPE is mandatory for all procedures involving this compound.

Primary Protection: At the Bench
  • Hand Protection: Double-gloving with nitrile gloves is required. The outer glove provides the primary chemical barrier, while the inner glove protects against contamination during the doffing process. Gloves must be inspected for tears or punctures before use and changed immediately if contamination is suspected or after a maximum of 60 minutes of continuous use.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and potential splashes. In addition, a full-face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.

  • Body Protection: A flame-resistant laboratory coat is the minimum requirement. For procedures involving significant quantities of the solid or potential for aerosolization, disposable coveralls ("bunny suits") offer superior, head-to-toe protection and are strongly recommended.[4]

Respiratory Protection: Managing Inhalation Risks

All handling of solid this compound must be conducted within a certified chemical fume hood to control exposure to airborne particulates.

  • Standard Operations: For routine weighing and solution preparation inside a fume hood, a properly fitted N95 respirator provides sufficient protection against inhaling fine dust.

  • High-Risk Scenarios: During large-scale transfers or in the event of a spill, a higher level of respiratory protection, such as a full-face respirator with appropriate chemical cartridges, is necessary.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal A Assess Procedure B Select & Inspect PPE A->B Based on Risk C Don PPE (Gown, Gloves, Goggles, Face Shield, Respirator) D Conduct Work in Fume Hood C->D E Segregate Waste (Solid vs. Liquid) D->E F Doff PPE in Designated Area E->F G Wash Hands Thoroughly F->G

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes risk and ensures procedural consistency.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log: Enter the chemical into your laboratory's inventory management system.

  • Store: The compound should be stored in a tightly sealed container, under an inert atmosphere, and refrigerated at 2-8°C.[2] The storage location should be a designated, ventilated cabinet away from incompatible materials such as strong oxidizing agents.

Step-by-Step Handling Protocol (Weighing and Solution Preparation)

This protocol must be performed inside a certified chemical fume hood.

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the hood.

  • Weighing:

    • Carefully open the container. Avoid creating dust clouds.

    • Use a clean spatula to transfer the desired amount of this compound to a tared weigh boat.

    • Immediately and securely close the primary container.

  • Dissolution:

    • Place the weigh boat containing the solid into the vessel intended for dissolution (e.g., a beaker or flask).

    • Slowly add the desired solvent, directing the stream to wash the solid from the weigh boat into the vessel.

    • Stir the mixture until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated consumables as solid hazardous waste (see Section 4).

    • Wipe down the spatula and the work surface with a solvent-dampened cloth. Dispose of the cloth as solid hazardous waste.

Disposal Plan: Managing Halogenated Nitroaromatic Waste

As a halogenated and nitrated organic compound, this compound waste must be treated as hazardous and segregated appropriately. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Waste Segregation
  • Solid Waste:

    • Includes: Contaminated PPE (gloves, disposable gowns), weigh boats, absorbent paper, and any residual solid chemical.

    • Container: Collect in a designated, clearly labeled, leak-proof container for "Halogenated Solid Waste." The container must have a secure lid and be kept closed when not in use.

  • Liquid Waste:

    • Includes: Any solutions containing this compound, as well as the first rinse of any glassware that contained the compound.

    • Container: Collect in a designated, clearly labeled, and chemically compatible container for "Halogenated Organic Liquid Waste." Do not overfill the container; leave at least 10% headspace.

Decontamination and Final Disposal
  • Glassware: After emptying, rinse glassware with a small amount of an appropriate organic solvent (e.g., acetone). This first rinsate MUST be collected as halogenated liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Waste Pickup: Store waste containers in a designated satellite accumulation area. Follow your institution's procedures to request a hazardous waste pickup from your Environmental Health and Safety (EHS) department.

By adhering to these detailed protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.